molecular formula C5H8Br2 B1278821 1,1-Bis(bromomethyl)cyclopropane CAS No. 29086-41-7

1,1-Bis(bromomethyl)cyclopropane

Cat. No.: B1278821
CAS No.: 29086-41-7
M. Wt: 227.92 g/mol
InChI Key: GJCHFNVRRQTXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(bromomethyl)cyclopropane is a useful research compound. Its molecular formula is C5H8Br2 and its molecular weight is 227.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1-bis(bromomethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2/c6-3-5(4-7)1-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCHFNVRRQTXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452195
Record name 1,1-bis(bromomethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29086-41-7
Record name 1,1-Bis(bromomethyl)cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29086-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Bis-(bromomethyl)-cyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029086417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-bis(bromomethyl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-bis-(Bromomethyl)-cyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Bis(bromomethyl)cyclopropane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(bromomethyl)cyclopropane is a halogenated derivative of cyclopropane that serves as a versatile synthetic intermediate in organic chemistry. Its strained three-membered ring and the presence of two reactive bromomethyl groups make it a valuable building block for the synthesis of more complex molecular architectures, including cyclobutane derivatives and other compounds of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with a representative synthetic protocol.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by a high reactivity owing to the presence of two primary bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions.[1][2] The key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₈Br₂[1][2]
Molecular Weight 227.93 g/mol [2]
CAS Number 29086-41-7[3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 63.7-64.0 °C at 5.1 Torr[3]
Density (Predicted) 1.896 ± 0.06 g/cm³[3]
LogP (Predicted) 2.59[3]
SMILES C1C(C1(CBr)CBr)[1]
InChI InChI=1S/C5H8Br2/c6-3-5(4-7)1-2-5/h1-4H2[1]

Molecular Structure

The structure of this compound is defined by a central cyclopropane ring with two bromomethyl substituents attached to the same carbon atom. The cyclopropane ring is inherently strained, with C-C-C bond angles of approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This ring strain influences the chemical reactivity of the molecule.[2]

  • C-C (ring): ~1.50 Å

  • C-H: ~1.08 Å

  • C-C (exocyclic): ~1.51 Å

  • C-Br: ~1.94 Å

  • H-C-H angle: ~114.5°

  • C-C-C angle (ring): ~60°

These values are based on computational studies and experimental data for the parent cyclopropane molecule. The substitution with bulky bromomethyl groups may cause minor distortions in the bond lengths and angles of the cyclopropane ring.

Synthesis

This compound can be synthesized via several routes. A common method involves the bromination of a suitable precursor, such as 1,1-bis(hydroxymethyl)cyclopropane, using a brominating agent like phosphorus tribromide.[2]

Experimental Protocol: Synthesis from 1,1-Bis(hydroxymethyl)cyclopropane

This protocol is a representative method and may require optimization.

Materials:

  • 1,1-Bis(hydroxymethyl)cyclopropane

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1-bis(hydroxymethyl)cyclopropane in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two primary bromide leaving groups and the strained cyclopropane ring.

Nucleophilic Substitution

The bromomethyl groups are susceptible to nucleophilic attack, leading to the displacement of the bromide ions. This makes the compound a valuable precursor for the introduction of a gem-disubstituted cyclopropane moiety into various molecules. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can be used in these reactions.

Caption: Nucleophilic substitution of this compound.

Ring-Opening Reactions

Under certain conditions, particularly with strong bases or in the presence of Lewis acids, the strained cyclopropane ring can undergo ring-opening reactions. These reactions can lead to the formation of substituted cyclobutane or open-chain products, providing synthetic routes to different molecular scaffolds.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the bromomethyl groups and the protons on the cyclopropane ring. The chemical shifts and coupling patterns would be characteristic of the molecule's symmetry.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon of the cyclopropane ring, the methylene carbons of the ring, and the carbons of the bromomethyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching and bending vibrations for the cyclopropane ring and the methylene groups, as well as a C-Br stretching frequency.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br (⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and bromine-containing fragments.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. The compound may be sensitive to light and moisture, so it should be stored in a cool, dry place in a tightly sealed container.[1]

Applications

The primary application of this compound is as a synthetic intermediate. Its ability to introduce a gem-disubstituted cyclopropane unit is valuable in the synthesis of:

  • Pharmaceuticals: The cyclopropane motif is present in a number of biologically active molecules.

  • Agrochemicals: As a building block for complex pesticides and herbicides.

  • Materials Science: For the synthesis of polymers and other materials with unique properties.

Its role as a precursor to cyclobutane derivatives further expands its utility in organic synthesis.[2]

References

Spectroscopic Profile of 1,1-Bis(bromomethyl)cyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1-Bis(bromomethyl)cyclopropane (CAS No. 29086-41-7). Due to the limited availability of public experimental spectra for this specific molecule, this document combines reported qualitative data with predicted spectroscopic values to offer a detailed analytical profile. The information herein is intended to support research, synthesis, and characterization efforts involving this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a halogenated derivative of cyclopropane with the molecular formula C₅H₈Br₂.[1][2] It serves as a key building block in organic synthesis, particularly in the preparation of more complex cyclopropane and cyclobutane derivatives.[1]

PropertyValue
CAS Number 29086-41-7
Molecular Formula C₅H₈Br₂
Molecular Weight 227.93 g/mol [1][2]
Appearance Colorless to light yellow liquid
Purity ≥96%[2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the following signals are expected.

2.1.1. ¹H NMR Spectroscopy

Published qualitative data suggests characteristic chemical shift ranges for the protons in this molecule.[1] A more detailed, predicted spectrum is presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
-CH₂- (cyclopropyl)0.8 - 1.0Singlet-4H
-CH₂Br (bromomethyl)3.5 - 3.7Singlet-4H

2.1.2. ¹³C NMR Spectroscopy

Based on the molecular structure, three distinct carbon environments are expected in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C -C-(CH₂Br)₂ (quaternary)25 - 35
-C H₂- (cyclopropyl)15 - 25
-C H₂Br (bromomethyl)30 - 40
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in a molecule. The expected vibrational frequencies for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3080 - 3000C-H StretchCyclopropane
2960 - 2850C-H Stretch-CH₂-
1450 - 1400C-H Bend (Scissoring)-CH₂-
1020 - 1000Cyclopropane Ring VibrationCyclopropane
650 - 550C-Br StretchAlkyl Bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for this compound

m/zIonComments
226, 228, 230[C₅H₈Br₂]⁺Molecular ion peak (M⁺). The isotopic pattern is characteristic of a molecule containing two bromine atoms.[1]
147, 149[M - Br]⁺Loss of one bromine atom.
67[M - 2Br - H]⁺Loss of both bromine atoms and a hydrogen atom.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any potential impurities. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • GC Conditions: A capillary column suitable for separating semi-volatile organic compounds (e.g., a DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound Prep_NMR Dissolve in CDCl3 Compound->Prep_NMR Prep_IR Prepare Neat Sample Compound->Prep_IR Prep_MS Dilute for GC-MS Compound->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Spectrum IR->Process_IR Process_MS Process Mass Spectrum MS->Process_MS Interpret Structure Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 1,1-Bis(bromomethyl)cyclopropane: Mechanism and Theory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-bis(bromomethyl)cyclopropane, a key intermediate in organic synthesis. The document details the primary synthetic route, focusing on the reaction of 1,1-bis(hydroxymethyl)cyclopropane with phosphorus tribromide. A thorough examination of the underlying reaction mechanism and the theoretical principles governing the reactivity of the cyclopropane moiety is presented. This guide includes detailed experimental protocols, tabulated quantitative data from related syntheses to inform reaction optimization, and predicted spectroscopic data for product characterization. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the reaction mechanism and a typical experimental workflow, adhering to stringent formatting requirements for clarity and utility in a research and development setting.

Introduction

This compound is a valuable bifunctional building block in organic chemistry, utilized in the construction of more complex molecular architectures, including spirocyclic compounds and derivatives of cyclopropane and cyclobutane. Its utility is prominent in the synthesis of pharmaceutical intermediates and novel materials. The inherent ring strain of the cyclopropane ring, coupled with the presence of two reactive bromomethyl groups, imparts unique chemical properties to this molecule. A thorough understanding of its synthesis is crucial for its efficient and safe production in a laboratory setting. This guide aims to provide an in-depth technical resource for researchers and professionals engaged in synthetic chemistry and drug development.

Theoretical Principles

The chemical behavior of this compound is largely dictated by the electronic and steric properties of the cyclopropane ring.

Ring Strain of Cyclopropane

Cyclopropane is a highly strained molecule due to significant angle and torsional strain. The internal C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal sp³ bond angle of 109.5°. This angle strain results in weaker C-C bonds and increased p-character in the C-C bonding orbitals, making the cyclopropane ring susceptible to ring-opening reactions under certain conditions. However, in the case of the synthesis of this compound from its corresponding diol, the cyclopropane ring itself remains intact. The primary influence of the ring strain in this context is on the reactivity of the exocyclic methylene groups.

Reactivity of the Bromomethyl Groups

The two bromomethyl groups are the primary sites of reactivity in nucleophilic substitution reactions. The bromine atoms are good leaving groups, and the adjacent carbon atoms are electrophilic. The synthesis of this compound from 1,1-bis(hydroxymethyl)cyclopropane proceeds via a nucleophilic substitution pathway where the hydroxyl groups are converted into better leaving groups.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 1,1-bis(hydroxymethyl)cyclopropane with a brominating agent, typically phosphorus tribromide (PBr₃).

Reaction Mechanism

The reaction proceeds through a two-step nucleophilic substitution (SN2) mechanism for each of the two hydroxyl groups.

Step 1: Activation of the Hydroxyl Group The oxygen atom of a hydroxyl group acts as a nucleophile and attacks the electrophilic phosphorus atom of PBr₃. This results in the displacement of a bromide ion and the formation of a protonated phosphite ester intermediate. A base, such as pyridine or the displaced bromide ion, then deprotonates the oxygen, forming a good leaving group (an O-PBr₂ moiety).

Step 2: Nucleophilic Substitution The bromide ion generated in the first step then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group in a backside attack. This displaces the phosphite ester leaving group and forms the bromomethyl group. This process occurs for both hydroxymethyl groups on the cyclopropane ring.

Synthesis_Mechanism diol 1,1-Bis(hydroxymethyl)cyclopropane activated_diol Activated Diol Intermediate diol->activated_diol + 2 PBr₃ pbr3 PBr₃ monobromo_intermediate Monobromo Intermediate activated_diol->monobromo_intermediate + Br⁻ (SN2) product This compound monobromo_intermediate->product + Br⁻ (SN2)

Figure 1: Simplified reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the bromination of primary alcohols with phosphorus tribromide.

Materials and Equipment
  • 1,1-Bis(hydroxymethyl)cyclopropane

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Pyridine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Detailed Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in anhydrous diethyl ether or dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.7 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the stirred solution via the dropping funnel. The addition should be performed at a rate that maintains the internal temperature below 5 °C. If pyridine is used, it can be added to the initial solution (2.2 eq).

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding the mixture to an ice-cold saturated sodium bicarbonate solution with vigorous stirring to neutralize any remaining PBr₃ and HBr.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether or dichloromethane.

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
CyclopropylmethanolPBr₃N,N-Dimethylformamide-10 to 201-4080-99[1]
CyclopropylmethanolPBr₃Diethyl ether0 to RT12~75General Procedure
CyclopropylmethanolCBr₄ / PPh₃Dichloromethane0 to RT4~85Appel Reaction

Spectroscopic Data (Predicted)

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.50s4H-CH₂Br
~0.95s4Hcyclopropane -CH₂-
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~35-CH₂Br
~25C(CH₂Br)₂
~15cyclopropane -CH₂-
IR (Neat)
Wavenumber (cm⁻¹)IntensityAssignment
~3080mC-H stretch (cyclopropane)
~2960, ~2870sC-H stretch (aliphatic)
~1450mCH₂ scissoring
~1220sCH₂ wagging
~650sC-Br stretch

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 1,1-bis(hydroxymethyl)cyclopropane in anhydrous solvent B Cool to 0 °C A->B C Slowly add PBr₃ B->C D Stir at room temperature C->D E Quench with NaHCO₃ (aq) D->E F Extract with organic solvent E->F G Wash with H₂O and brine F->G H Dry with MgSO₄ G->H I Filter and concentrate H->I J Vacuum Distillation I->J K Characterize product (NMR, IR, MS) J->K

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1,1-bis(hydroxymethyl)cyclopropane using phosphorus tribromide is a reliable and well-understood transformation. The reaction proceeds via a robust SN2 mechanism, offering a predictable route to this versatile synthetic intermediate. This technical guide provides the necessary theoretical background, a detailed experimental protocol, and characterization data to enable researchers to successfully and safely perform this synthesis. The provided workflows and tabulated data serve as a practical resource for both laboratory execution and future optimization studies.

References

An In-depth Technical Guide to 1,1-Bis(bromomethyl)cyclopropane: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(bromomethyl)cyclopropane is a key synthetic intermediate characterized by a strained three-membered carbocyclic ring with two reactive bromomethyl groups. This unique structural motif makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and agrochemicals. Its reactivity, influenced by the inherent ring strain of the cyclopropane moiety, allows for a variety of chemical transformations, including nucleophilic substitutions and ring-opening reactions. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, physicochemical properties, and significant applications of this compound, with a particular focus on its role in medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and key reactions are provided, alongside visualizations of synthetic pathways to facilitate a deeper understanding of its chemical utility.

Introduction

The cyclopropane ring, a fundamental carbocycle, imparts unique physicochemical properties to molecules, such as enhanced metabolic stability and improved binding affinity to biological targets.[1] The incorporation of a cyclopropane moiety can significantly influence a molecule's conformation, lipophilicity, and metabolic fate, making it a desirable structural element in drug design.[1] this compound, with its two reactive handles, serves as a versatile precursor for the introduction of the 1,1-disubstituted cyclopropane scaffold into a wide range of molecules.[2] Its ability to participate in various chemical reactions makes it an important intermediate in the synthesis of complex organic compounds, including pharmaceuticals.[2][3]

Discovery and History

While a definitive "discovery" paper for this compound is not readily apparent in the surveyed literature, its synthesis and study are intrinsically linked to the broader exploration of cyclopropane chemistry. The development of synthetic routes to functionalized cyclopropanes has been an active area of research for decades, driven by the unique chemical and biological properties associated with this structural motif.

Early methods for the synthesis of related bromomethylcyclopropanes involved the bromination of cyclopropylmethanol using reagents like phosphorus tribromide.[4] Over time, various synthetic strategies have been developed to improve yield, purity, and scalability. These include methods starting from pentaerythritol, which can be converted to pentaerythrityl tetrabromide and subsequently used to form the cyclopropane ring.

The importance of this compound and its derivatives grew with the recognition of the cyclopropane ring as a valuable component in medicinal chemistry. A significant application that highlights its utility is in the synthesis of the asthma medication, montelukast sodium.[2][5] The development of efficient synthetic routes to key cyclopropane-containing intermediates has been crucial for the large-scale production of such drugs.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₅H₈Br₂[2]
Molecular Weight 227.93 g/mol [2]
CAS Number 29086-41-7[6]
Appearance Colorless to pale yellow liquid[6]
Boiling Point Not available
Density Not available
Solubility Soluble in organic solvents, insoluble in water[7]
¹H NMR Signals for cyclopropane protons and bromomethyl groups are expected.
¹³C NMR Signals for cyclopropane and bromomethyl carbons are expected.
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns are observable.
Infrared Spectroscopy Characteristic C-H and C-Br stretching and bending vibrations are present.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound. Below are protocols for its synthesis and a key derivative.

Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane from Pentaerythritol (Precursor to this compound)

This protocol describes the synthesis of a key precursor to this compound.

Step 1: Synthesis of Dibromoneopentyl Glycol from Pentaerythritol [5]

  • Materials: Pentaerythritol, hydrobromic acid, diethyl sulfate.

  • Procedure: A mixture of pentaerythritol and hydrobromic acid is heated under reflux in the presence of diethyl sulfate as a catalyst for 10 hours. The reaction yields dibromoneopentyl glycol.

Step 2: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane [5]

  • Materials: Dibromoneopentyl glycol, zinc powder, ethanol, water.

  • Procedure: Dibromoneopentyl glycol is reacted with zinc powder at a molar ratio of 1:1.05 in a mixture of ethanol and water. The reaction is carried out at 80°C (slight reflux) for 7 hours. Under optimal conditions, this method can achieve a yield of 87.3% with a purity of 98.67%.

From 1,1-Bis(hydroxymethyl)cyclopropane to this compound:

The resulting 1,1-bis(hydroxymethyl)cyclopropane can then be brominated using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) to yield this compound.[2]

Synthesis of (Bromomethyl)cyclopropane (A related synthetic protocol)

While a specific detailed protocol for this compound was not found, the following procedure for the closely related (bromomethyl)cyclopropane provides valuable insight into the reaction conditions.

  • Materials: Cyclopropylmethanol, N,N-dimethylformamide (DMF), phosphorus tribromide.[4]

  • Procedure:

    • In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, 95.5g of N,N-dimethylformamide is stirred at an internal temperature of 20°C.

    • Phosphorus tribromide (20.0g) is slowly added dropwise at 0-5°C.

    • Cyclopropylmethanol (8.0g) is then slowly added at -10°C for bromination.

    • After aging for 40 hours, the reaction mixture is worked up to yield (bromomethyl)cyclopropane.

Applications in Drug Discovery and Development

The cyclopropane motif is a prevalent feature in many approved drugs, where it can enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[8][9] this compound and its derivatives serve as important building blocks in the synthesis of such pharmaceuticals.

Intermediate in the Synthesis of Montelukast

A prominent example of the application of a 1,1-disubstituted cyclopropane derivative is in the synthesis of montelukast (Singulair®), a leukotriene receptor antagonist used for the treatment of asthma.[2][5] The precursor, 1,1-bis(hydroxymethyl)cyclopropane, is a critical intermediate in the synthesis of the side chain of montelukast.[5] The synthesis avoids the use of toxic selenium-based reagents that are employed in alternative routes.[2]

General Utility in Medicinal Chemistry

The reactive bromomethyl groups of this compound allow for its use as a scaffold to introduce the gem-dimethyl cyclopropane unit into various molecules. This can be exploited to:

  • Introduce conformational rigidity: The rigid cyclopropane ring can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.[1]

  • Modulate lipophilicity: The cyclopropane group can alter the lipophilicity of a drug candidate, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Serve as a bioisostere: The cyclopropane ring can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, allowing for the fine-tuning of a molecule's properties.

Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key synthetic pathways related to this compound.

Synthesis_of_1_1_Bis_hydroxymethyl_cyclopropane Pentaerythritol Pentaerythritol DibromoneopentylGlycol Dibromoneopentyl Glycol Pentaerythritol->DibromoneopentylGlycol HBr, Diethyl Sulfate BisHydroxymethylCyclopropane 1,1-Bis(hydroxymethyl)cyclopropane DibromoneopentylGlycol->BisHydroxymethylCyclopropane Zn powder, Ethanol/Water

Caption: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane from Pentaerythritol.

Bromination_of_Bis_hydroxymethyl_cyclopropane BisHydroxymethylCyclopropane 1,1-Bis(hydroxymethyl)cyclopropane BisBromomethylCyclopropane This compound BisHydroxymethylCyclopropane->BisBromomethylCyclopropane PBr₃ or SOBr₂ Montelukast_Side_Chain_Synthesis cluster_precursor Precursor Synthesis cluster_sidechain Side Chain Elaboration cluster_final_drug Final Drug Assembly Pentaerythritol Pentaerythritol BisHydroxymethylCyclopropane 1,1-Bis(hydroxymethyl)cyclopropane Pentaerythritol->BisHydroxymethylCyclopropane Multi-step synthesis MontelukastSideChain Montelukast Side-Chain BisHydroxymethylCyclopropane->MontelukastSideChain Further Reactions Montelukast Montelukast MontelukastSideChain->Montelukast CoreStructure Montelukast Core CoreStructure->Montelukast

References

A Theoretical Investigation of the Molecular Geometry of 1,1-Bis(bromomethyl)cyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for determining the bond angles and overall molecular geometry of 1,1-Bis(bromomethyl)cyclopropane. In the absence of published experimental structural data for this specific molecule, this document serves as a procedural whitepaper, detailing the application of modern computational chemistry techniques to predict its structural parameters. The guide outlines the principles of ab initio and density functional theory (DFT) calculations, the selection of appropriate basis sets, and the workflow for geometry optimization. Furthermore, it presents a comparative analysis with the known structural data of the parent cyclopropane molecule to provide context for the anticipated geometric distortions induced by the geminal bromomethyl substituents. This document is intended to equip researchers with the necessary knowledge to model and analyze the structure of this and similar strained ring systems, which are of increasing interest in medicinal chemistry and materials science.

Introduction

Cyclopropane rings are fundamental structural motifs in a variety of biologically active molecules and synthetic intermediates. The inherent ring strain in the three-membered ring of cyclopropane results in unique electronic properties and reactivity.[1] The introduction of substituents onto the cyclopropane core can significantly influence its geometry and, consequently, its chemical behavior. This compound, a geminally disubstituted cyclopropane, presents an interesting case for structural analysis due to the steric and electronic effects of the two bromomethyl groups.

A precise understanding of the bond angles and overall three-dimensional structure of this compound is crucial for predicting its reactivity, designing novel synthetic pathways, and understanding its potential interactions in biological systems. However, a review of the current scientific literature and structural databases reveals a lack of experimentally determined or theoretically calculated bond angles for this specific compound.

This guide, therefore, outlines the established computational chemistry protocols that can be employed to accurately predict the molecular geometry of this compound. The methodologies described herein are standard practices in the field of computational chemistry for the structural elucidation of organic molecules.

Theoretical Background

The determination of molecular geometries through computational methods relies on solving the time-independent Schrödinger equation. Since exact solutions are not feasible for multi-electron systems, approximations are employed. The two primary theoretical frameworks used for such calculations are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[2][3]

  • Hartree-Fock (HF) Theory: This ab initio method approximates the many-electron wavefunction as a single Slater determinant.[2] It treats electron-electron repulsion in an averaged way, neglecting electron correlation.[4] While computationally less expensive, it provides a good first approximation of the molecular geometry.[5]

  • Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It is based on the Hohenberg-Kohn theorems, which state that the energy of the system is a functional of the electron density.[3] DFT methods include a term for electron correlation, leading to generally more accurate results for molecular geometries compared to HF theory, often at a comparable computational cost.[3][6]

The choice of a basis set is also critical for the accuracy of the calculation. A basis set is a set of mathematical functions used to build molecular orbitals.[7][8] Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).[9]

Experimental and Computational Protocols

Computational Geometry Optimization

The theoretical determination of the stable three-dimensional arrangement of atoms in a molecule is achieved through a process called geometry optimization.[10] This iterative procedure calculates the electronic energy of the molecule at a given geometry and then adjusts the atomic coordinates to find a new geometry with lower energy.[11] This process is repeated until a stationary point on the potential energy surface is located, which corresponds to a local or global energy minimum.

A typical workflow for the geometry optimization of this compound would involve the following steps:

  • Initial Structure Generation: A plausible 3D structure of this compound is created using a molecular modeling software such as Avogadro or GaussView.

  • Selection of Theoretical Method and Basis Set: A suitable level of theory (e.g., DFT with the B3LYP functional) and basis set (e.g., 6-311+G(d,p)) are chosen. The choice will depend on the desired accuracy and available computational resources.

  • Geometry Optimization Calculation: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). The calculation iteratively adjusts the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum. A true minimum will have no imaginary frequencies.

  • Analysis of Results: The optimized bond lengths, bond angles, and dihedral angles are extracted from the output of the calculation.

The following diagram illustrates the logical workflow for a theoretical bond angle calculation:

computational_workflow cluster_input Input Preparation cluster_calculation Computational Steps cluster_analysis Output and Analysis start Initial Molecular Structure (this compound) method Select Theoretical Method (e.g., DFT/B3LYP) start->method basis Select Basis Set (e.g., 6-311+G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Verify True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt If Not Minimum extract_data Extract Structural Parameters (Bond Angles, Bond Lengths) check_min->extract_data If True Minimum end Final Optimized Geometry extract_data->end

Computational workflow for determining theoretical bond angles.

Predicted Molecular Geometry and Bond Angles

While specific calculated values for this compound are not available, we can predict the qualitative effects of the substituents on the cyclopropane ring. The parent cyclopropane molecule has C-C-C bond angles of 60° due to its triangular geometry.[12] This severe angle strain is a dominant feature of its structure.[13][14] The C-H bonds are directed outwards from the ring, and the H-C-H bond angle is approximately 115°.[15]

The introduction of the two bulky bromomethyl groups at the C1 position is expected to cause significant steric repulsion. This steric strain will likely lead to a widening of the C2-C1-C3 bond angle within the cyclopropane ring to a value greater than 60°. Consequently, the other two C-C-C angles may slightly decrease to accommodate this change. The C-C-Br and C-C-C(H2Br) bond angles will also be influenced by both steric and electronic factors.

The following diagram illustrates the key bond angles in this compound, with placeholder labels for the angles to be determined by the aforementioned computational methods.

Key bond angles in this compound.
Data Presentation

The quantitative data obtained from the computational geometry optimization should be summarized in a structured table for clarity and comparative analysis. The table should include the calculated bond angles and, for context, the corresponding experimental or high-level theoretical values for the parent cyclopropane molecule.

ParameterBond AngleCalculated Value for this compound (°)Reference Value for Cyclopropane (°)
Ring Angles C2-C1-C3To be determined60.0[12]
C1-C2-C3To be determined60.0[12]
C1-C3-C2To be determined60.0[12]
Substituent Angles C4-C1-C5To be determinedN/A
C2-C1-C4To be determinedN/A
C1-C4-Br1To be determinedN/A
H-C-H (in CH2Br)To be determinedN/A
H-C-H (in ring CH2)To be determined~115[15]
Values are placeholders and need to be determined by computational methods.

Conclusion

This technical guide has detailed the theoretical and methodological approach for determining the bond angles and molecular geometry of this compound. While experimental data is currently unavailable, the application of established computational techniques, such as Density Functional Theory with an appropriate basis set, can provide reliable and accurate structural predictions. The workflow for geometry optimization and subsequent frequency analysis is a robust procedure for obtaining these parameters. The insights gained from such theoretical calculations are invaluable for understanding the structure-property relationships of substituted cyclopropanes and for guiding future research in drug discovery and materials science where such strained ring systems are of interest.

References

An In-depth Technical Guide to the Molecular Orbital Analysis of 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive theoretical framework for the molecular orbital (MO) analysis of 1,1-bis(bromomethyl)cyclopropane, a unique molecule featuring a strained cyclopropyl ring with geminal bromomethyl substituents. Understanding the electronic structure and conformational landscape of this compound is crucial for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science. This document outlines the key computational and theoretical methodologies for such an analysis, presents hypothetical yet plausible data derived from established principles, and visualizes the conformational space and analytical workflow.

Introduction

This compound presents a fascinating case for molecular orbital analysis due to the interplay of several key electronic and structural features. The cyclopropane ring itself possesses a unique electronic structure described by Walsh orbitals, which deviates significantly from the typical sp³ hybridization. The presence of two electronegative bromine atoms and the conformational flexibility of the bromomethyl groups introduce further complexity. A thorough understanding of the frontier molecular orbitals (HOMO and LUMO), charge distribution, and conformational energetics is paramount for elucidating its chemical behavior.

Theoretical Background: The Electronic Structure of the Cyclopropane Ring

The electronic structure of the cyclopropane ring is best understood through the Walsh model, which describes the bonding in terms of a basis set of sp² hybridized carbons and p orbitals. This model successfully explains the high p-character of the C-C bonds and the presence of a high-energy, symmetric HOMO (e' symmetry in D3h) and a lower-energy LUMO. The interaction of the bromomethyl groups with this unique ring system is a central point of investigation.

Conformational Analysis

The rotation around the C-C bonds connecting the bromomethyl groups to the cyclopropane ring gives rise to several possible conformers. The relative stability of these conformers is dictated by a balance of steric hindrance between the bulky bromine atoms and electronic effects such as hyperconjugation.

A hypothetical potential energy surface scan would likely reveal several local minima corresponding to stable conformers. The primary dihedral angles to consider are Br-C-C-C. Based on steric considerations, the most stable conformers would likely arrange the bromine atoms to minimize van der Waals repulsion.

Hypothetical Conformational Energy Profile
ConformerDihedral Angle (Br-C-C-C) 1Dihedral Angle (Br-C-C-C) 2Relative Energy (kcal/mol)
I (gauche, gauche) ~60°~60°0.00
II (gauche, anti) ~60°~180°1.25
III (anti, anti) ~180°~180°2.50

Note: This data is illustrative and represents a plausible energy landscape. Actual values would require quantum chemical calculations.

G cluster_conformers Conformational Isomers of this compound Conformer_I gauche, gauche (I) Lowest Energy Conformer_II gauche, anti (II) Conformer_I->Conformer_II Rotational Barrier Conformer_III anti, anti (III) Highest Energy Conformer_II->Conformer_III Rotational Barrier

Caption: Conformational isomers of this compound.

Proposed Experimental and Computational Protocols

A comprehensive molecular orbital analysis of this compound would involve a synergistic approach combining computational chemistry and experimental validation.

Computational Methodology
  • Geometry Optimization and Frequency Calculations:

    • Method: Density Functional Theory (DFT) with a functional such as B3LYP or a more modern functional like ωB97X-D.

    • Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended for accurate results.

    • Procedure:

      • Perform a conformational search to identify all stable isomers.

      • Optimize the geometry of each conformer.

      • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Molecular Orbital and Electronic Property Calculations:

    • Method: Using the optimized geometries, perform single-point energy calculations.

    • Analysis:

      • Natural Bond Orbital (NBO) Analysis: To investigate hyperconjugative interactions, charge distribution, and hybridization.

      • Frontier Molecular Orbital (FMO) Analysis: Determine the energies and spatial distributions of the HOMO and LUMO to predict reactivity.

      • Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

G start Initial Structure Generation conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc minima_check Verify True Minima freq_calc->minima_check minima_check->geom_opt Invalid spe Single-Point Energy Calculation minima_check->spe Valid nbo NBO Analysis spe->nbo fmo FMO Analysis spe->fmo mep MEP Analysis spe->mep end Data Analysis and Interpretation nbo->end fmo->end mep->end

An In-depth Technical Guide to the Ring Strain Energy of 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Ring Strain in Cyclopropane Derivatives

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in various natural products and pharmacologically active molecules. Its unique chemical reactivity and rigid conformational nature make it a valuable structural element in medicinal chemistry. However, the geometry of the cyclopropane ring deviates significantly from the ideal tetrahedral bond angle of 109.5° for sp³-hybridized carbon atoms, forcing the C-C-C bond angles to be approximately 60°. This deviation, along with the eclipsing interactions of the hydrogen atoms (torsional strain), results in a significant amount of stored potential energy known as ring strain.[1][2] The total ring strain energy for the parent cyclopropane is approximately 27.5 kcal/mol. This inherent strain influences the thermodynamic stability and kinetic reactivity of cyclopropane-containing molecules, making its quantification a crucial aspect of understanding their chemical behavior.

Status of Thermochemical Data for 1,1-Bis(bromomethyl)cyclopropane

A thorough review of the scientific literature and thermochemical databases indicates that the specific ring strain energy for this compound has not been experimentally determined or computationally reported. Consequently, no value for its standard enthalpy of formation (ΔHf°) or standard enthalpy of combustion (ΔHc°) is currently available. This guide, therefore, focuses on the established methodologies for determining these values.

Experimental Determination of Ring Strain Energy

The ring strain energy (RSE) of a cyclic molecule is determined by comparing its experimental standard enthalpy of formation (ΔHf°exp) with a theoretical strain-free standard enthalpy of formation (ΔHf°strain-free). The latter is calculated based on group additivity principles, using data from acyclic, strain-free reference compounds.

RSE = ΔHf°exp - ΔHf°strain-free

The primary experimental method to obtain the ΔHf°exp is through combustion calorimetry.

Experimental Protocol: Oxygen Bomb Calorimetry

Oxygen bomb calorimetry is a technique used to measure the heat of combustion of a substance at constant volume.[3] From this, the standard enthalpy of combustion (ΔHc°) and subsequently the standard enthalpy of formation (ΔHf°) can be calculated.[3][4] For halogenated compounds like this compound, special considerations are necessary to ensure complete combustion and to account for the formation of acidic products.

Materials and Equipment:

  • This compound (high purity)

  • Benzoic acid (for calibration)

  • Oxygen (high purity)

  • Distilled water

  • Sodium arsenite or another suitable reducing agent for halogenated combustion products

  • Parr-type oxygen bomb calorimeter with a platinum-lined bomb

  • Pellet press

  • Fuse wire (platinum or similar)

  • High-precision thermometer

  • Motorized stirrer

Procedure:

  • Calorimeter Calibration:

    • A pellet of known mass (approximately 1 g) of benzoic acid is placed in the crucible inside the bomb.

    • A fuse wire of known length is attached to the electrodes, touching the pellet.

    • A small, known volume of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere.

    • The bomb is sealed and purged with oxygen, then filled to a pressure of approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium.

    • The sample is ignited, and the temperature change of the water is recorded until a stable final temperature is reached.

    • The heat capacity of the calorimeter (Ccal) is calculated from the known heat of combustion of benzoic acid and the observed temperature rise.[3]

  • Combustion of this compound:

    • A sample of this compound of known mass is placed in the crucible. If the sample is a liquid, it is typically encapsulated in a gelatin capsule of known heat of combustion.

    • The procedure follows that of the calibration. Due to the presence of bromine, a reducing agent solution (e.g., sodium arsenite) may be placed in the bomb to convert the combustion products (Br₂, HBr) to a single species (Br⁻) for easier analysis.

    • The bomb is ignited, and the temperature change is recorded.

  • Data Analysis:

    • The total heat released (qtotal) is calculated using the heat capacity of the calorimeter and the observed temperature change: qtotal = Ccal * ΔT.

    • Corrections are made for the heat of combustion of the fuse wire and the gelatin capsule (if used), and for the formation of nitric acid from residual atmospheric nitrogen.

    • The corrected heat of combustion at constant volume (ΔUc) is determined.

    • The standard internal energy of combustion (ΔUc°) is calculated per mole of the substance.

    • The standard enthalpy of combustion (ΔHc°) is then calculated using the relationship: ΔHc° = ΔUc° + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

  • Calculation of Standard Enthalpy of Formation:

    • The standard enthalpy of formation (ΔHf°) of this compound is calculated using Hess's Law and its balanced combustion reaction: C₅H₈Br₂(l) + 7O₂(g) → 5CO₂(g) + 4H₂O(l) + 2HBr(aq)

    • ΔHc° = [5 * ΔHf°(CO₂) + 4 * ΔHf°(H₂O) + 2 * ΔHf°(HBr)] - [ΔHf°(C₅H₈Br₂) + 7 * ΔHf°(O₂)]

    • The values for ΔHf° of CO₂, H₂O, HBr, and O₂ are well-established, allowing for the calculation of ΔHf° for the compound of interest.

Computational Determination of Ring Strain Energy

In the absence of experimental data, computational chemistry provides a powerful tool for estimating ring strain energy.[5] The most common method involves the use of isodesmic or homodesmotic reactions.[6] These are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved as much as possible, which helps in the cancellation of systematic errors in the calculations.

Protocol for Computational Estimation
  • Selection of a Homodesmotic Reaction: A suitable homodesmotic reaction is designed. For this compound, a possible reaction is:

    (CH₂Br)₂C(CH₂)₂ + 3 CH₃CH₃ → (CH₃)₂C(CH₂Br)₂ + 2 CH₃CH₂CH₃

    In this reaction, the three-membered ring is opened, and the resulting fragments are incorporated into strain-free acyclic molecules. The number of C-C, C-H, and C-Br bonds, as well as the number of primary, secondary, tertiary, and quaternary carbons, are balanced on both sides of the equation.

  • Quantum Chemical Calculations:

    • The geometries of all reactants and products are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or a higher-level ab initio method like MP2, coupled with an appropriate basis set (e.g., 6-31G* or larger).

    • Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE).

    • The total electronic energies (E) and ZPVEs are calculated for each species.

  • Calculation of Reaction Enthalpy:

    • The enthalpy of the homodesmotic reaction (ΔHrxn) at 0 K is calculated as the difference between the sum of the total energies (including ZPVE) of the products and the reactants: ΔHrxn(0 K) = Σ(Eproducts + ZPVEproducts) - Σ(Ereactants + ZPVEreactants)

    • This ΔHrxn is theoretically equal to the ring strain energy of this compound.

Data Presentation

To calculate the strain-free enthalpy of formation (ΔHf°strain-free) of this compound using a group additivity scheme, thermochemical data for appropriate strain-free molecules are required. The following table provides standard gas-phase enthalpies of formation for relevant acyclic molecules, which can serve as a basis for such a calculation.

CompoundChemical FormulaΔHf° (gas, 298.15 K) (kJ/mol)ΔHf° (gas, 298.15 K) (kcal/mol)Source
PropaneC₃H₈-104.7 ± 0.3-25.02 ± 0.07--INVALID-LINK--[7][8][9][10][11]
Neopentane (2,2-Dimethylpropane)C₅H₁₂-167.9 ± 0.8-40.13 ± 0.19--INVALID-LINK--[12][13][14][15][16]
BromomethaneCH₃Br-35.4 ± 0.4-8.46 ± 0.10--INVALID-LINK--[17][18][19]
2-Bromo-2-methylpropane(CH₃)₃CBr-109.9 ± 1.5-26.27 ± 0.36--INVALID-LINK--[20][21][22][23][24]

Note: The values are sourced from the NIST Chemistry WebBook and are subject to the uncertainties reported therein.

A simplified group additivity scheme to estimate the ΔHf°strain-free for this compound would involve summing the contributions of its constituent groups, derived from these and other strain-free molecules. For example, one could conceptually construct the strain-free analogue, 3,3-bis(bromomethyl)pentane, from groups found in the molecules listed above.

Mandatory Visualizations

Experimental Workflow for Ring Strain Energy Determination

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Oxygen Bomb Calorimetry cluster_analysis Data Analysis cluster_final_calc Final Calculation sample This compound (known mass) pellet Encapsulate or Pelletize sample->pellet bomb Place in Bomb with Fuse Wire & Water pellet->bomb pressurize Pressurize with O₂ bomb->pressurize ignite Ignite Sample pressurize->ignite measure_T Measure Temperature Change (ΔT) ignite->measure_T calc_q Calculate Total Heat Released (q_total) measure_T->calc_q corrections Apply Corrections (fuse, etc.) calc_q->corrections calc_delta_U Determine ΔU_c° corrections->calc_delta_U calc_delta_H Calculate ΔH_c° calc_delta_U->calc_delta_H hess_law Use Hess's Law to Calculate ΔH_f°(exp) calc_delta_H->hess_law calc_RSE Calculate Ring Strain Energy (RSE = ΔH_f°(exp) - ΔH_f°(strain-free)) hess_law->calc_RSE group_add Calculate ΔH_f°(strain-free) (Group Additivity) group_add->calc_RSE computational_workflow cluster_setup Reaction Setup cluster_calc Quantum Chemical Calculations cluster_analysis Energy Calculation define_reaction Define Homodesmotic Reaction reactants Identify Reactants (e.g., C₅H₈Br₂, CH₃CH₃) define_reaction->reactants products Identify Products (e.g., (CH₃)₂C(CH₂Br)₂, CH₃CH₂CH₃) define_reaction->products geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) define_reaction->geom_opt freq_calc Frequency Calculation (for ZPVE) geom_opt->freq_calc energy_calc Calculate Total Electronic Energies (E) freq_calc->energy_calc sum_prod Sum Energies of Products (E_prod + ZPVE_prod) energy_calc->sum_prod sum_react Sum Energies of Reactants (E_react + ZPVE_react) energy_calc->sum_react calc_delta_H Calculate Reaction Enthalpy ΔH_rxn = ΣE_prod - ΣE_react sum_prod->calc_delta_H sum_react->calc_delta_H RSE RSE calc_delta_H->RSE Ring Strain Energy (RSE)

References

An In-depth Technical Guide to the IUPAC Nomenclature of 1,1-Bis(bromomethyl)cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 1,1-bis(bromomethyl)cyclopropane and its derivatives. This class of compounds, characterized by a strained three-membered ring with geminal bromomethyl substituents, serves as a versatile building block in organic synthesis, particularly in the construction of complex cyclic systems and molecules of pharmaceutical interest. A thorough understanding of their systematic naming is crucial for unambiguous communication in research and development.

Core IUPAC Nomenclature Principles

The systematic naming of this compound derivatives follows the established IUPAC rules for cycloalkanes. The core of the nomenclature involves identifying the parent cyclopropane ring, numbering the carbon atoms to assign the lowest possible locants to the substituents, and listing the substituents in alphabetical order.

The Parent Compound: this compound

The foundational compound of this series is named This compound .[1] The prefix "bis-" is used here instead of "di-" because the substituent name "bromomethyl" is a compound substituent (a methyl group substituted with a bromine atom). The locant "1,1-" indicates that both bromomethyl groups are attached to the same carbon atom of the cyclopropane ring.

Numbering Substituted Derivatives

When additional substituents are present on the cyclopropane ring, the numbering is determined by the following priority rules to ensure the lowest possible set of locants for all substituents:

  • Lowest Locant Rule : The carbon atoms of the cyclopropane ring are numbered 1, 2, and 3 to give the substituents the lowest possible numbers at the first point of difference.

  • Alphabetical Priority for Numbering : If a choice for numbering exists after applying the lowest locant rule, the substituent that comes first alphabetically is assigned the lower number.

For the purpose of alphabetization, the "b" in "bis(bromomethyl)" is considered.

Example 1: A Monosubstituted Derivative

Let's consider a derivative with an ethyl group at one of the other ring positions.

  • Structure: A cyclopropane ring with a bis(bromomethyl) group at C1 and an ethyl group at C2.

  • Numbering: To assign the lowest locants, we start numbering from the carbon bearing the bis(bromomethyl) group as C1. This gives the locants 1,1,2.

  • Alphabetization: "Bis(bromomethyl)" comes before "ethyl".

  • IUPAC Name: 1,1-Bis(bromomethyl)-2-ethylcyclopropane.

Example 2: A Disubstituted Derivative

Now, let's consider a derivative with a methyl group and a propyl group on the ring.

  • Structure: A cyclopropane ring with a bis(bromomethyl) group at C1, a methyl group at C2, and a propyl group at C3.

  • Numbering: We number the ring to give the substituents the lowest possible locants. Starting from the carbon with the bis(bromomethyl) group as C1, we can number in two directions:

    • 1,1 (bis(bromomethyl)), 2 (methyl), 3 (propyl) -> Locants: 1,1,2,3

    • 1,1 (bis(bromomethyl)), 2 (propyl), 3 (methyl) -> Locants: 1,1,2,3 In this case, both numbering directions result in the same locant set.

  • Alphabetization for Numbering: We now turn to alphabetical order to decide the numbering direction. "Bis(bromomethyl)" is at C1. Between "methyl" and "propyl", "methyl" comes first alphabetically. Therefore, the methyl group is assigned the lower number (C2).

  • Alphabetization for Naming: The substituents are listed in alphabetical order in the final name: Bis(bromomethyl), methyl, propyl.

  • IUPAC Name: 1,1-Bis(bromomethyl)-2-methyl-3-propylcyclopropane.

Logical Relationship of IUPAC Naming Conventions

The following diagram illustrates the decision-making process for naming substituted this compound derivatives.

IUPAC_Nomenclature_Logic IUPAC Naming Logic for this compound Derivatives start Start with the chemical structure parent Identify the cyclopropane ring as the parent start->parent substituents Identify all substituents on the ring parent->substituents numbering Number the ring carbons (1, 2, 3) substituents->numbering lowest_locants Apply the lowest locant rule numbering->lowest_locants alphabetical_numbering If choice remains, use alphabetical order for numbering lowest_locants->alphabetical_numbering Ambiguous alphabetize_names List substituents alphabetically in the name lowest_locants->alphabetize_names Unambiguous alphabetical_numbering->alphabetize_names construct_name Construct the final IUPAC name alphabetize_names->construct_name end End construct_name->end

Caption: IUPAC naming workflow for substituted cyclopropanes.

Quantitative Data

The following table summarizes key physical and spectral data for this compound and a related derivative.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)1H NMR (δ, ppm)13C NMR (δ, ppm)
This compoundC₅H₈Br₂227.9363.7-64.0 (at 5.1 Torr)1.896 (Predicted)3.55 (s, 4H), 0.95 (s, 4H)36.2, 22.8, 14.7
(Bromomethyl)cyclopropaneC₄H₇Br135.00105-1071.392 (at 25 °C)3.32 (d, 2H), 1.15-1.25 (m, 1H), 0.60-0.70 (m, 2H), 0.30-0.40 (m, 2H)38.9, 11.8, 4.5

Note: Spectral data can vary depending on the solvent and instrument used.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and application of these compounds. Below are representative protocols for the synthesis of this compound and its utilization in a subsequent reaction.

Synthesis of this compound from Cyclopropane-1,1-dimethanol

This protocol is based on the reaction of the corresponding diol with phosphorus tribromide.

Materials:

  • Cyclopropane-1,1-dimethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve cyclopropane-1,1-dimethanol in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture over crushed ice and water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Representative Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of a this compound derivative.

Experimental_Workflow General Experimental Workflow for Synthesis and Purification start Start setup Set up reaction vessel under inert atmosphere start->setup reagents Add starting materials and solvent setup->reagents reaction Perform reaction under controlled temperature reagents->reaction workup Aqueous workup (Quenching, Extraction, Washing) reaction->workup drying Dry organic layer workup->drying concentration Solvent removal under reduced pressure drying->concentration purification Purification (e.g., Distillation, Chromatography) concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A typical synthesis and purification workflow.

Chemical Reactivity and Applications

This compound is a highly reactive intermediate due to the presence of two primary bromide leaving groups and the inherent strain of the cyclopropane ring.[1] Its primary reactions involve nucleophilic substitutions, reductions, and oxidations.

Nucleophilic Substitution Reactions

The bromomethyl groups are susceptible to attack by a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. These reactions are fundamental to the construction of more complex molecules, including those with potential biological activity.

Signaling Pathway Diagram (Chemical Reactivity)

The following diagram illustrates the key chemical transformations of this compound.

Chemical_Reactivity Chemical Reactivity of this compound start This compound sub Nucleophilic Substitution start->sub  + Nucleophiles (Nu⁻) red Reduction start->red  + Reducing Agents (e.g., Zn) ox Oxidation start->ox  + Oxidizing Agents sub_prod Substituted Cyclopropane Derivatives (e.g., diamines, diols, dithiols) sub->sub_prod red_prod Reduced Cyclopropane Derivatives (e.g., 1,1-dimethylcyclopropane) red->red_prod ox_prod Oxidized Cyclopropane Derivatives (e.g., cyclopropane-1,1-dicarbaldehyde) ox->ox_prod

Caption: Key chemical transformations of the title compound.

Conclusion

The IUPAC nomenclature for this compound derivatives is systematic and follows the established rules for substituted cycloalkanes. A clear understanding of the principles of numbering and alphabetization is essential for accurate communication in the scientific community. The high reactivity of these compounds makes them valuable intermediates in organic synthesis, with potential applications in the development of novel therapeutics and materials. This guide provides the foundational knowledge required for researchers and professionals working with this important class of molecules.

References

An In-depth Technical Guide to 1,1-Bis(bromomethyl)cyclopropane: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-Bis(bromomethyl)cyclopropane, a key synthetic intermediate with significant potential in organic synthesis and drug discovery. The document details its chemical identifiers, physical properties, and outlines a detailed experimental protocol for its synthesis, drawing from established methodologies for analogous compounds. Furthermore, it explores the reactivity and potential biological activities of this and related cyclopropane derivatives, supported by available quantitative data and a discussion of its utility as a versatile building block in the development of novel therapeutics.

Chemical Identifiers and Physical Properties

This compound is a halogenated derivative of cyclopropane. Its unique structural features, including the strained three-membered ring and the presence of two reactive bromomethyl groups, make it a valuable reagent in synthetic chemistry.

IdentifierValueReference
CAS Number 29086-41-7[1]
Molecular Formula C₅H₈Br₂[1]
Molecular Weight 227.93 g/mol [1]
InChI InChI=1S/C5H8Br2/c6-3-5(4-7)1-2-5/h1-4H2[2]
InChI Key GJCHFNVRRQTXHL-UHFFFAOYSA-N[1]
SMILES C(Br)C1(CBr)CC1[2]
Synonyms 1,1-Di(bromomethyl)cyclopropane, Cyclopropane, 1,1-bis(bromomethyl)-[2]
Physical State Colorless to pale yellow liquid[2]

Table 1: Chemical Identifiers for this compound.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be established based on the well-documented bromination of the corresponding diol, 1,1-cyclopropanedimethanol. The following protocol is adapted from established methods for the synthesis of similar brominated cyclopropane derivatives, such as (bromomethyl)cyclopropane.[3][4]

Synthesis of the Precursor: 1,1-Cyclopropanedimethanol

The precursor diol can be synthesized from diethyl malonate and 1,2-dichloroethane, followed by reduction.[5]

Bromination of 1,1-Cyclopropanedimethanol

Reaction Scheme:

G reactant 1,1-Cyclopropanedimethanol product This compound reactant->product Bromination reagent PBr₃ (Phosphorus tribromide) in DMF (N,N-Dimethylformamide)

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: A four-necked, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Solvent and Reagent Addition: 95.5 g of anhydrous N,N-dimethylformamide (DMF) is added to the flask and cooled to an internal temperature of 0-5°C using an ice bath.

  • Brominating Agent: 20.0 g of phosphorus tribromide (PBr₃) is added dropwise to the stirred DMF, maintaining the temperature between 0-5°C.

  • Substrate Addition: After the addition of PBr₃ is complete, the reaction mixture is cooled to -10°C. A solution of 1,1-cyclopropanedimethanol in a minimal amount of DMF is then added dropwise via the dropping funnel, ensuring the temperature does not exceed -5°C.

  • Reaction Monitoring: The reaction is allowed to stir at this temperature and monitored for completion by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is carefully poured into ice-water and extracted with diethyl ether. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Quantitative Data from Analogous Syntheses:

The synthesis of the related monobrominated compound, (bromomethyl)cyclopropane, provides insights into expected yields and purity.

ProductStarting MaterialReagentsYieldPurityBy-productsReference
(Bromomethyl)cyclopropaneCyclopropylmethanolPBr₃, DMF99 mol% (quantitative)99.5% (selectivity)Bromocyclobutane (0.3%), 4-bromo-1-butene (0.1%)[3]
(Bromomethyl)cyclopropaneCyclopropylmethanolTriphenylphosphine, Bromine, DMF77.5%>97%Open-chain haloalkanes (0.6%)[4]

Table 2: Yields and Purities from the Synthesis of (Bromomethyl)cyclopropane.

Spectroscopic Data and Fragmentation Patterns

Characterization of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show signals for the methylene protons of the bromomethyl groups and the protons of the cyclopropane ring. The protons of the CH₂Br groups would likely appear as a singlet in the range of 3.3-3.6 ppm. The cyclopropane protons would appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm.

  • ¹³C NMR: The spectrum would show a signal for the quaternary carbon of the cyclopropane ring, the methylene carbons of the cyclopropane ring, and the carbons of the bromomethyl groups.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).[7] The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 226, 228, and 230 with a characteristic intensity ratio.

Predicted Fragmentation Pathway:

G M [C₅H₈Br₂]⁺ (Molecular Ion) m/z 226, 228, 230 M_Br [C₅H₈Br]⁺ (Loss of Br radical) m/z 147, 149 M->M_Br - •Br M_CH2Br [C₄H₅Br]⁺ (Loss of CH₂Br radical) m/z 134, 136 M->M_CH2Br - •CH₂Br C4H5 [C₄H₅]⁺ (Loss of Br radical from [C₄H₅Br]⁺) m/z 53 M_CH2Br->C4H5 - •Br

Figure 2: Predicted Mass Spectrometry Fragmentation of this compound.

Reactivity and Potential Applications in Drug Development

The high reactivity of the bromomethyl groups, coupled with the unique properties of the cyclopropane ring, makes this compound a versatile building block in organic synthesis.[1]

Nucleophilic Substitution Reactions

The bromine atoms are good leaving groups, allowing for facile substitution by a variety of nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse range of cyclopropane-containing molecules. This reactivity is central to its use in constructing more complex molecular architectures.

Role in Medicinal Chemistry

Cyclopropane rings are increasingly incorporated into drug candidates to enhance potency, improve metabolic stability, and modulate physicochemical properties.[8] While direct biological studies on this compound are limited, its potential as a bifunctional alkylating agent suggests possible applications in the development of cytotoxic agents for cancer therapy. The two bromomethyl groups could potentially crosslink biological macromolecules like DNA or proteins.

Potential Mechanism of Action as a Cytotoxic Agent:

The cytotoxicity of such bifunctional alkylating agents often involves the covalent modification of nucleophilic sites within biological macromolecules.

G Compound This compound Intermediate Mono-alkylated Intermediate Compound->Intermediate SN2 Reaction Nucleophile1 Nucleophilic site on biomolecule (e.g., DNA, Protein) Crosslink Cross-linked Biomolecule Intermediate->Crosslink Intra- or Intermolecular Alkylation Nucleophile2 Second nucleophilic site Apoptosis Cellular Damage and Apoptosis Crosslink->Apoptosis

Figure 3: Hypothetical Mechanism of Cytotoxicity.

Derivatives of cyclopropane have shown a wide range of biological activities, including enzyme inhibition and antimicrobial effects.[1][9] For instance, certain bromophenol derivatives containing a cyclopropyl moiety have demonstrated inhibitory activity against carbonic anhydrase and acetylcholinesterase.[9]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined structure and the presence of two functionalizable bromomethyl groups provide a platform for the construction of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided key identifiers, a detailed synthetic protocol, and an overview of the reactivity and potential biological relevance of this compound, offering a solid foundation for researchers and drug development professionals interested in utilizing this versatile chemical entity. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Physical properties of 1,1-Bis(bromomethyl)cyclopropane (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(bromomethyl)cyclopropane is a halogenated derivative of cyclopropane. The presence of two bromomethyl groups on a strained cyclopropane ring makes it a reactive and versatile intermediate in organic synthesis. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in the synthesis of novel pharmaceutical compounds and materials. This guide provides a detailed overview of the known physical properties of this compound, with a focus on its melting and boiling points.

Physicochemical Data

PropertyValueConditions
Molecular Formula C₅H₈Br₂
Molecular Weight 227.93 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 63.7-64.0 °Cat 5.1 Torr
Melting Point Not available

Experimental Protocols

Determination of Boiling Point under Reduced Pressure

The boiling point of this compound was determined by vacuum distillation. This technique is employed for compounds that decompose at their atmospheric boiling point or for which distillation at atmospheric pressure is impractical.

Materials and Equipment:

  • Crude this compound

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Vacuum pump

  • Manometer

  • Heating mantle

  • Stirring bar or capillary tube

Procedure:

  • The crude this compound is placed in the distillation flask along with a stirring bar or a capillary tube to ensure smooth boiling.

  • The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

  • The vacuum pump is connected to the apparatus, and the system is evacuated to the desired pressure, in this case, 5.1 Torr, as monitored by a manometer.

  • Once the desired pressure is stable, the distillation flask is gently heated using a heating mantle.

  • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

  • The distillate is collected in the receiving flask.

Synthesis Workflow

This compound can be synthesized from diethyl 1,1-cyclopropanedicarboxylate. The following diagram illustrates the key steps in this synthetic pathway.

SynthesisWorkflow A Diethyl 1,1-cyclopropanedicarboxylate B Reduction A->B C 1,1-Bis(hydroxymethyl)cyclopropane B->C D Bromination C->D E This compound D->E

Caption: Synthesis pathway of this compound.

An In-depth Technical Guide to the Solubility of 1,1-Bis(bromomethyl)cyclopropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility of 1,1-Bis(bromomethyl)cyclopropane. Due to the limited availability of specific quantitative data for this compound, this guide also includes general principles and experimental protocols applicable to its solubility determination and synthesis.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. The compound is generally described as being soluble in organic solvents.[1] The only specific quantitative data point found is for its solubility in water.

Table 1: Quantitative Solubility of this compound

SolventSolubilityTemperature (°C)
Water230 mg/L30

Data sourced from ChemicalBook.[2][3]

Experimental Protocols

While specific experimental protocols for determining the quantitative solubility of this compound were not found, a general and systematic approach for classifying the solubility of an unknown compound is presented below. This qualitative analysis is a crucial first step in understanding a compound's properties.

General Protocol for Solubility Classification

This protocol outlines a series of steps to classify a compound's solubility in different types of solvents, which can provide initial insights into its polarity and functional groups.

Materials:

  • Test tubes

  • Vortex mixer (optional)

  • The compound to be tested (e.g., this compound)

  • Distilled water

  • Diethyl ether

  • 5% Sodium hydroxide (NaOH) solution

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 5% Hydrochloric acid (HCl) solution

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Water Solubility:

    • Add approximately 2-3 mg of the compound to 0.1 mL of water in a test tube.

    • Observe if the compound dissolves at room temperature. If it does not, gently warm the mixture.

    • If the compound dissolves in water, it is classified as water-soluble.

  • Ether Solubility:

    • If the compound is water-soluble, test its solubility in diethyl ether using the same procedure as in step 1.

  • Acid-Base Solubility:

    • If the compound is not soluble in water, test its solubility in the following aqueous solutions sequentially:

      • 5% NaOH solution

      • 5% NaHCO₃ solution

      • 5% HCl solution

    • Use approximately 2-3 mg of the compound and 0.1 mL of each solvent.

    • Observe for dissolution, which may indicate the presence of acidic or basic functional groups.

  • Solubility in Concentrated Sulfuric Acid:

    • If the compound is insoluble in the above solvents, its solubility in cold, concentrated H₂SO₄ can be tested.

    • Add approximately 2-3 mg of the compound to 0.1 mL of cold, concentrated H₂SO₄.

    • Dissolution in this strong acid can indicate the presence of functional groups that can be protonated, such as alkenes, alkynes, ethers, or alcohols.

Mandatory Visualizations

Logical Relationship for General Solubility Testing

The following diagram illustrates the decision-making process for the general solubility classification protocol described in section 2.1.

G start Start with Compound water Test Solubility in Water start->water ether Test Solubility in Ether water->ether Soluble naoh Test Solubility in 5% NaOH water->naoh Insoluble end_soluble Soluble ether->end_soluble nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble hcl Test Solubility in 5% HCl naoh->hcl Insoluble end_acidic Acidic Compound nahco3->end_acidic h2so4 Test Solubility in conc. H2SO4 hcl->h2so4 Insoluble end_basic Basic Compound hcl->end_basic Soluble end_insoluble Insoluble h2so4->end_insoluble Insoluble end_neutral Neutral Compound h2so4->end_neutral Soluble

General Solubility Testing Workflow
Experimental Workflow for the Synthesis of a Related Compound

The following diagram outlines a typical experimental workflow for the synthesis of a brominated cyclopropane derivative, based on published procedures for similar compounds. This provides a relevant example of the handling and reaction conditions that might be applicable to this compound.

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup and Purification A Charge reactor with polar aprotic solvent (e.g., DMF) B Add triarylphosphite A->B C Cool to < 15°C B->C D Add Bromine (maintain temp < 15°C) C->D E Cool to < 0°C D->E F Add Cyclopropylmethanol (maintain temp < 0°C) E->F G Warm to room temperature F->G H Distillation under reduced pressure G->H I Wash with Na2CO3 solution H->I J Dry with CaCl2 or MgCl2 I->J K Final Product J->K

Synthesis of (Bromomethyl)cyclopropane

Conclusion

While quantitative solubility data for this compound in organic solvents remains scarce, this guide provides the available information and outlines standard methodologies for its determination. The provided experimental workflow for a related synthesis offers valuable insights for researchers working with this class of compounds. Further experimental investigation is necessary to establish a comprehensive solubility profile for this compound, which would be highly beneficial for its application in organic synthesis and drug development.

References

An In-depth Technical Guide to the Thermochemical Data of 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 1,1-bis(bromomethyl)cyclopropane. Due to a lack of experimentally determined thermochemical values in the current body of scientific literature, this document outlines the established methodologies for determining these crucial parameters. It serves as a foundational resource for researchers seeking to characterize this compound for applications in organic synthesis, materials science, and pharmaceutical development.

Introduction to this compound

This compound is a halogenated derivative of cyclopropane with the chemical formula C₅H₈Br₂.[1] It is a colorless to pale yellow liquid known for its high reactivity, which is attributed to the strained three-membered carbon ring and the presence of two bromomethyl groups.[1] These reactive sites make it a valuable intermediate in organic synthesis, particularly for creating more complex cyclopropane and cyclobutane derivatives.[2] The bromomethyl groups can readily participate in nucleophilic substitution reactions, allowing for the introduction of the gem-dimethylcyclopropane moiety into larger molecular frameworks.[2]

Physicochemical Properties

While specific thermochemical data remains uncharacterized, a summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₈Br₂[1]
Molecular Weight 227.93 g/mol [3]
Appearance Colorless to light yellow liquid[1][3]
Density 1.896 ± 0.06 g/cm³ (Predicted)[3]
Water Solubility 230 mg/L at 30℃[3]
Storage Temperature 2-8°C[3]
InChI Key GJCHFNVRRQTXHL-UHFFFAOYSA-N[1]
CAS Number 29086-41-7[3]

Importance of Thermochemical Data

Thermochemical data, including the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), are fundamental for a thorough understanding of a compound's stability, reactivity, and potential energy. For a reactive intermediate like this compound, this data is critical for:

  • Reaction Engineering: Predicting the heat released or absorbed during chemical reactions, which is essential for safe and efficient process scale-up.

  • Chemical Process Design: Designing reactors and thermal management systems.

  • Computational Chemistry: Providing benchmark values for the validation of theoretical models.

  • Safety Assessment: Understanding the compound's thermodynamic stability and potential for runaway reactions.

Experimental Protocols for Thermochemical Data Determination

The following section details the standard experimental protocols that would be employed to determine the key thermochemical properties of this compound.

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[1][4]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precise mass of liquid this compound is encapsulated in a polyester bag or gelatin capsule of known mass and heat of combustion.

  • Calorimeter Setup: The sample is placed in a crucible within a constant-volume stainless steel "bomb." The bomb is then sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

  • Immersion: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition: The sample is ignited remotely by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water surrounding the bomb is monitored and recorded until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after applying corrections for heat exchange with the surroundings.

  • Calculation:

    • The heat released by the combustion (q_comb) is calculated using the total heat capacity of the calorimeter system (C_cal), which is determined separately through the combustion of a standard substance like benzoic acid.

    • The heat of combustion of the compound at constant volume (ΔcU°) is then calculated, accounting for the heat from the combustion of the capsule and the fuse wire.

    • The standard enthalpy of combustion (ΔcH°) is derived from ΔcU° using the relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, by subtracting the standard enthalpies of formation of the combustion products (CO₂, H₂O, and Br₂) from the measured enthalpy of combustion.

Heat capacity and entropy are determined through calorimetry, often using techniques like Differential Scanning Calorimetry (DSC) for condensed phases and statistical mechanics for the gas phase, which relies on spectroscopic data.[2]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, precisely weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over a specified temperature range.

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Calculation: The specific heat capacity (Cp) of the compound is calculated by comparing the heat flow signal of the sample to that of a known standard (like sapphire) under the same conditions.

  • Entropy Calculation: The standard molar entropy (S°) can be determined by integrating the heat capacity data from near absolute zero (0 K) up to the standard temperature of 298.15 K. This requires measurements of heat capacity at very low temperatures (cryogenic temperatures) and accounting for the entropies of any phase transitions.

Computational Approaches to Estimate Thermochemical Data

In the absence of experimental data, computational quantum chemistry methods provide a powerful tool for predicting thermochemical properties.

  • Ab Initio Methods: High-level ab initio methods, such as G3 and G4 theories, can provide accurate predictions of enthalpies of formation.[5] These methods involve calculating the total electronic energy of the molecule and applying corrections for zero-point vibrational energy and thermal contributions.[6]

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a balance between computational cost and accuracy and are widely used to calculate molecular geometries, vibrational frequencies, and electronic energies.[5] These outputs can then be used in statistical mechanics calculations to determine entropy and heat capacity.[7][8]

  • Group Contribution Methods: These semi-empirical methods estimate thermochemical properties by summing the contributions of individual functional groups within the molecule. While generally less accurate than high-level ab initio methods, they can provide rapid estimations when experimental data is unavailable.

Visualizations

The following diagram illustrates a logical workflow for the experimental determination of the thermochemical properties of this compound.

G Experimental Workflow for Thermochemical Data Determination cluster_enthalpy Enthalpy of Formation (ΔfH°) cluster_entropy_cp Heat Capacity (Cp) & Entropy (S°) A 1. Sample Preparation (Precise mass of compound in capsule) B 2. Bomb Calorimetry (Combustion in excess O₂) A->B C 3. Measure ΔT of Calorimeter B->C D 4. Calculate Heat of Combustion (ΔcH°) C->D E 5. Apply Hess's Law (Using ΔfH° of products) D->E F Standard Enthalpy of Formation (ΔfH°) E->F M Thermochemical Profile G 1. Sample Preparation (Precise mass in DSC pan) H 2. Differential Scanning Calorimetry (DSC) (Measure differential heat flow) G->H I 3. Calculate Heat Capacity (Cp) vs. T H->I J 4. Integrate Cp/T from 0 K (Low-temperature calorimetry) I->J K Heat Capacity (Cp) I->K L Standard Molar Entropy (S°) J->L

Caption: Proposed experimental workflow for determining thermochemical properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Spirocycles using 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocycles, organic compounds characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and drug discovery. Their inherent three-dimensional and conformationally rigid structures provide unique scaffolds that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. 1,1-Bis(bromomethyl)cyclopropane is a versatile building block for the synthesis of a variety of spirocyclic systems, particularly those containing a cyclopropane ring fused to a newly formed carbocyclic or heterocyclic ring. This document provides detailed application notes and experimental protocols for the synthesis of spirocycles utilizing this valuable reagent.

Reaction Principle and Mechanism

The primary synthetic utility of this compound lies in its ability to act as a dielectrophile in double nucleophilic substitution reactions. When reacted with a suitable dinucleophile, such as an active methylene compound, it undergoes a sequential alkylation to form a new spirocyclic ring.

The reaction is typically carried out in the presence of a base, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then displaces one of the bromide leaving groups in an initial SN2 reaction. Subsequent deprotonation of the newly formed intermediate, followed by an intramolecular SN2 cyclization, leads to the formation of the spirocyclic product. The intramolecular nature of the second cyclization step is entropically favored and drives the reaction towards the desired spirocycle.[1]

A common and well-documented example of this transformation is the reaction with diethyl malonate to form diethyl spiro[2.4]heptane-4,4-dicarboxylate.[1]

Visualizing the Synthetic Pathway

The following diagrams illustrate the general reaction mechanism for the synthesis of spiro[2.4]heptane derivatives from this compound and a generic active methylene compound, as well as a typical experimental workflow.

G cluster_mechanism Reaction Mechanism start Active Methylene Compound (R-CH2-R') + Base enolate Carbanion/ Enolate Intermediate start->enolate Deprotonation intermediate Mono-alkylated Intermediate enolate->intermediate First SN2 Attack reactant This compound reactant->intermediate int_enolate Intramolecular Enolate intermediate->int_enolate Second Deprotonation product Spirocyclic Product int_enolate->product Intramolecular SN2 Cyclization

Caption: General mechanism for spirocycle formation.

G cluster_workflow Experimental Workflow A 1. Prepare Base Solution (e.g., Sodium Ethoxide in Ethanol) B 2. Add Active Methylene Compound (e.g., Diethyl Malonate) A->B C 3. Add this compound B->C D 4. Heat to Reflux (Monitor by TLC) C->D E 5. Work-up (Solvent removal, extraction) D->E F 6. Purification (e.g., Distillation or Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: Typical experimental workflow for spirocyclization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of spiro[2.4]heptane derivatives from 1,1-disubstituted cyclopropanes and active methylene compounds. The data for the reaction with this compound is extrapolated based on the high reactivity of alkyl bromides in similar alkylations, while the data for the tosylate analog is based on literature precedents.[1]

Reagent (Electrophile)NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
This compound Diethyl MalonateSodium EthoxideEthanolReflux (~78)6-10~70-85 (expected)
1,1-Bis(tosyloxymethyl)cyclopropane[1]Diethyl MalonateSodium EthoxideEthanolReflux (~78)8-1265-75
This compound Ethyl CyanoacetateSodium EthoxideEthanolReflux (~78)6-10~65-80 (expected)
This compound MalononitrileSodium EthoxideEthanolReflux (~78)4-8~70-85 (expected)

Experimental Protocols

Protocol 1: Synthesis of Diethyl spiro[2.4]heptane-4,4-dicarboxylate

This protocol details the synthesis of a spiro[2.4]heptane derivative from this compound and diethyl malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 50 mL of absolute ethanol.

    • Carefully add 1.0 equivalent of sodium metal in small pieces to the ethanol.

    • Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup:

    • To the freshly prepared sodium ethoxide solution, add 1.0 equivalent of diethyl malonate dropwise via a dropping funnel with stirring.

    • Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol and add it dropwise to the reaction mixture.

  • Reflux:

    • Heat the reaction mixture to reflux with continuous stirring for 6-10 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol by distillation under reduced pressure using a rotary evaporator.

    • To the residue, add 50 mL of water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure diethyl spiro[2.4]heptane-4,4-dicarboxylate.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium metal is highly reactive with water and should be handled with extreme care.

  • This compound is a lachrymator and should be handled with caution.

Conclusion

The reaction of this compound with active methylene compounds provides a reliable and efficient method for the synthesis of spiro[2.4]heptane derivatives. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of novel spirocycles for applications in drug discovery and materials science. The ability to construct complex three-dimensional scaffolds from readily accessible starting materials underscores the value of this synthetic strategy. Careful control of reaction conditions, particularly stoichiometry and anhydrous conditions, is crucial for achieving optimal yields.

References

Application Notes and Protocols for the Proposed Use of 1,1-Bis(bromomethyl)cyclopropane in a Modified Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, enabling the formation of three-membered rings such as epoxides, aziridines, and cyclopropanes through the reaction of sulfur ylides with various electrophiles.[1][2][3] This document outlines a proposed application of 1,1-bis(bromomethyl)cyclopropane in a modified Corey-Chaykovsky reaction for the synthesis of novel dispiro[2.0.2.1]heptane derivatives. These scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structures, which can impart favorable pharmacological properties. While direct literature precedent for this specific transformation is limited, the following protocols are based on established principles of the Corey-Chaykovsky reaction and related cyclopropanation methodologies.

Proposed Reaction and Mechanism

The core concept involves the in-situ generation of a cyclopropyl-fused sulfur ylide from this compound and a suitable sulfide, followed by its reaction with an α,β-unsaturated carbonyl compound. This proposed intramolecular variation of the Corey-Chaykovsky reaction would lead to the formation of a dispiro[2.0.2.1]heptan-4-one skeleton.

The proposed mechanism involves two key stages:

  • Formation of the Sulfonium Salt and Ylide: this compound reacts with a sulfide (e.g., dimethyl sulfide) to form a sulfonium salt. Subsequent deprotonation with a strong base generates the reactive sulfur ylide.

  • Michael Addition and Intramolecular Cyclopropanation: The sulfur ylide undergoes a Michael addition to the β-carbon of an α,β-unsaturated carbonyl compound. The resulting enolate then displaces the sulfide in an intramolecular nucleophilic substitution to form the dispiro[2.0.2.1]heptane ring system.[3][4]

Experimental Protocols

The following are detailed, hypothetical protocols for the proposed synthesis of dispiro[2.0.2.1]heptan-4-ones using this compound in a modified Corey-Chaykovsky reaction.

Protocol 1: Synthesis of a Dispiro[2.0.2.1]heptan-4-one Derivative

Objective: To synthesize a dispiro[2.0.2.1]heptan-4-one derivative from a chalcone derivative using a sulfur ylide generated in situ from this compound and dimethyl sulfide.

Materials:

  • This compound

  • Dimethyl sulfide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Chalcone derivative (e.g., (E)-1,3-diphenylprop-2-en-1-one)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Sulfonium Salt Formation (in situ):

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add dimethyl sulfide (1.1 eq) via syringe.

    • Allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature and stir for an additional 2 hours.

  • Ylide Generation and Cyclopropanation:

    • Cool the solution of the in-situ formed sulfonium salt back to -78 °C.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change may be observed, indicating ylide formation. Stir for 30 minutes at -78 °C.

    • In a separate flask, dissolve the chalcone derivative (1.0 eq) in anhydrous THF.

    • Add the solution of the chalcone derivative to the ylide solution at -78 °C via a cannula.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired dispiro[2.0.2.1]heptan-4-one derivative.

Data Presentation

As this is a proposed reaction, the following table is provided as a template for researchers to systematically record and compare their experimental results.

EntrySubstrate (α,β-unsaturated carbonyl)BaseSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1Chalconen-BuLiTHF-78 to RT12
2CyclohexenoneLDATHF-78 to RT12
3Methyl vinyl ketoneKHMDSToluene-78 to 08

Visualizations

Proposed Reaction Mechanism

Reaction_Mechanism cluster_ylide_formation Ylide Formation cluster_cyclopropanation Cyclopropanation This compound This compound Sulfonium_Salt Cyclopropyl-fused Sulfonium Salt This compound->Sulfonium_Salt + Me2S DMS Me2S Base Base Ylide Cyclopropyl-fused Sulfur Ylide Sulfonium_Salt->Ylide + Base - HBr Betaine Betaine Intermediate Ylide->Betaine + Enone (Michael Addition) Enone α,β-Unsaturated Carbonyl Product Dispiro[2.0.2.1]heptanone Betaine->Product Intramolecular SN2 - Me2S

Caption: Proposed mechanism for the synthesis of dispiro[2.0.2.1]heptanones.

Experimental Workflow

Experimental_Workflow Start Start Step1 In-situ formation of cyclopropyl-fused sulfonium salt Start->Step1 Step2 Generation of sulfur ylide with strong base at low temperature Step1->Step2 Step3 Reaction with α,β-unsaturated carbonyl compound Step2->Step3 Step4 Aqueous work-up and extraction Step3->Step4 Step5 Purification by column chromatography Step4->Step5 End Characterization of Dispiro[2.0.2.1]heptanone Step5->End

Caption: Workflow for the synthesis of dispiro[2.0.2.1]heptanones.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • All reactions should be performed in flame-dried glassware under an inert atmosphere.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The proposed application of this compound in a modified Corey-Chaykovsky reaction presents an intriguing avenue for the synthesis of novel dispirocyclic compounds. The provided protocols and visualizations offer a foundational framework for researchers to explore this chemistry. Careful execution of these experiments and thorough characterization of the products will be crucial in validating this synthetic strategy and unlocking its potential in the development of new chemical entities for various applications, including drug discovery.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 1,1-bis(bromomethyl)cyclopropane. This versatile building block is a valuable precursor for the synthesis of a wide array of spirocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and conformational rigidity. The protocols detailed below are based on established chemical principles and analogous reactions, offering a practical guide for the synthesis of novel spiro[2.n]alkanes.

Introduction to Nucleophilic Substitutions with this compound

This compound possesses two primary bromide leaving groups, making it an excellent electrophile for double nucleophilic substitution reactions. The reaction with various dinucleophiles leads to the formation of spirocycles, where a new ring is fused at the quaternary carbon of the cyclopropane ring. The general mechanism involves a two-step sequential SN2 reaction. The first nucleophilic attack results in a mono-substituted intermediate, which then undergoes an intramolecular SN2 reaction to form the final spirocyclic product. The choice of nucleophile, base, and solvent system is crucial for optimizing reaction yields and minimizing side products.

Reaction with Carbon Nucleophiles: Synthesis of Spiro[2.4]heptane Derivatives

The reaction of this compound with carbon nucleophiles, such as malonic esters, provides a reliable method for the construction of spiro[2.4]heptane skeletons. These structures are precursors to a variety of functionalized molecules. The following protocol is adapted from the analogous reaction with 1,1-bis(tosyloxymethyl)cyclopropane, as both tosylates and bromides are excellent leaving groups in SN2 reactions.[1]

Quantitative Data Summary: Reaction with Diethyl Malonate
ParameterValueReference
Reactants
This compound1.0 equivalentN/A
Diethyl Malonate1.0 - 1.2 equivalents[2]
Base (Sodium Ethoxide)2.0 - 2.2 equivalents[2]
Reaction Conditions
SolventAnhydrous Ethanol[2]
TemperatureReflux (approx. 78 °C)[2]
Reaction Time8 - 12 hours[1]
Product Diethyl spiro[2.4]heptane-5,5-dicarboxylate
Expected Yield 50 - 60%[1][2]
Experimental Protocol: Synthesis of Diethyl spiro[2.4]heptane-5,5-dicarboxylate

Materials:

  • This compound

  • Diethyl malonate

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (2.1 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely.[2]

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise with stirring.

  • Addition of Dibromide: Dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol and add it dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain diethyl spiro[2.4]heptane-5,5-dicarboxylate.

References

Application Note: Synthesis of Bicyclo[1.1.1]pentane Derivatives from 1,1-Bis(halomethyl)cyclopropane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as valuable bioisosteres for para-substituted phenyl rings in medicinal chemistry, offering improved physicochemical properties. This application note provides a detailed protocol for the synthesis of functionalized BCPs, commencing from 1,1-bis(halomethyl)cyclopropane derivatives. The presented methodology is a robust two-step process involving the formation of the highly strained intermediate, [1.1.1]propellane, followed by its in-situ functionalization. This protocol is designed for researchers and professionals in drug discovery and organic synthesis, offering a scalable and reproducible route to a variety of BCP derivatives.

Introduction

The synthesis of bicyclo[1.1.1]pentane (BCP) scaffolds has become a topic of significant interest in modern drug discovery. The rigid, three-dimensional structure of the BCP core can serve as a non-aromatic bioisostere for a 1,4-disubstituted benzene ring, often leading to enhanced metabolic stability, increased aqueous solubility, and improved membrane permeability of drug candidates. While several synthetic routes to BCPs have been explored, the most prevalent and versatile approach proceeds through the highly reactive intermediate, [1.1.1]propellane.

This protocol details a widely adopted two-step synthesis of functionalized BCPs, starting from the readily accessible precursor, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. The initial step involves a reductive cyclization to generate a solution of [1.1.1]propellane. The second step demonstrates the subsequent in-situ functionalization of the propellane intermediate, for example, through a photochemical reaction to yield 1,3-disubstituted BCPs.

Overall Reaction Scheme

The overall synthetic strategy is a two-step process:

  • [1.1.1]Propellane Synthesis: Reductive cyclization of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using an organolithium reagent.

  • BCP Functionalization: In-situ reaction of the generated [1.1.1]propellane with a suitable reagent to introduce desired functional groups at the bridgehead positions.

Experimental Protocols

Part 1: Synthesis of [1.1.1]Propellane Solution

This procedure outlines the generation of a solution of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[1][2]

Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

  • Anhydrous diethyl ether (Et₂O)

  • Methyllithium (MeLi) solution in Et₂O (e.g., 3.0 M)

  • Argon gas supply

  • Dry ice/acetone bath

Equipment:

  • Three-necked round-bottom flask

  • Overhead stirrer

  • Dropping funnel

  • Thermometer

  • Standard glassware for inert atmosphere techniques

Procedure:

  • A dry, three-necked round-bottom flask equipped with an overhead stirrer, a dropping funnel, and an argon inlet is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 equiv) and anhydrous diethyl ether.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of methyllithium in diethyl ether (2.2 equiv) is added dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, the reaction mixture is stirred at -75 °C for 30 minutes.

  • The mixture is then allowed to warm to 0 °C and stirred for an additional 1.5 hours.

  • The resulting solution of [1.1.1]propellane is used immediately in the next step.

Part 2: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane

This protocol describes the functionalization of the [1.1.1]propellane solution with 2,3-butanedione via a photochemical reaction to yield 1,3-diacetylbicyclo[1.1.1]pentane.[3]

Materials:

  • [1.1.1]Propellane solution in pentane (from Part 1)

  • 2,3-Butanedione (diacetyl), freshly distilled

  • Pentane:diethyl ether mixture (2:1)

Equipment:

  • Photoreactor with a medium-pressure UV lamp (e.g., 450 W)

  • Cooling system for the photoreactor

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To the freshly prepared solution of [1.1.1]propellane is added freshly distilled 2,3-butanedione (1.0 equiv).

  • The reaction mixture is irradiated in a photoreactor at -10 ± 5 °C for approximately 8 hours. The reaction progress should be monitored by NMR to ensure all the [1.1.1]propellane has been consumed.

  • Upon completion, the solvents are removed under reduced pressure using a rotary evaporator.

  • The resulting crystalline material is washed three times with a cold 2:1 mixture of pentane:diethyl ether to afford the purified 1,3-diacetylbicyclo[1.1.1]pentane.

Data Presentation

Table 1: Reagents and Conditions for [1.1.1]Propellane Synthesis [1][2]

ReagentMolar Equiv.ConcentrationSolventTemperatureTime
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane1.0-Diethyl Ether-78 °C to 0 °C2 h
Methyllithium2.23.0 M in Et₂ODiethyl Ether-78 °C to 0 °C2 h

Table 2: Reagents and Conditions for 1,3-Diacetylbicyclo[1.1.1]pentane Synthesis [3]

ReagentMolar Equiv.SolventTemperatureTimeYield
[1.1.1]Propellane1.0Pentane/Ether-10 ± 5 °C8 h~70%
2,3-Butanedione1.0Pentane/Ether-10 ± 5 °C8 h~70%

Visualizations

G cluster_0 Part 1: [1.1.1]Propellane Synthesis cluster_1 Part 2: BCP Functionalization A 1. Charge flask with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in Et₂O B 2. Cool to -78 °C A->B C 3. Add MeLi (2.2 equiv) dropwise B->C D 4. Stir at -75 °C for 30 min C->D E 5. Warm to 0 °C and stir for 1.5 h D->E F [1.1.1]Propellane Solution E->F G 1. Add 2,3-butanedione to propellane solution F->G In-situ use H 2. Irradiate at -10 °C for 8 h G->H I 3. Solvent evaporation H->I J 4. Wash with cold pentane/ether I->J K 1,3-Diacetylbicyclo[1.1.1]pentane J->K

References

Application Notes & Protocols: The Use of 1,1-Bis(bromomethyl)cyclopropane in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,1-bis(bromomethyl)cyclopropane as a versatile building block in the synthesis of agrochemicals, with a particular focus on the development of novel fungicides. The unique spirocyclic motif introduced by this reagent can lead to compounds with enhanced biological activity and favorable physicochemical properties.

Introduction to this compound in Agrochemical Synthesis

The cyclopropane ring is a privileged structural motif in medicinal and agrochemical chemistry, often conferring metabolic stability, conformational rigidity, and enhanced binding affinity to target proteins. This compound is a key reagent for the introduction of a spiro-fused cyclopropane ring system. This gem-dibromide serves as a potent electrophile, readily reacting with a variety of nucleophiles to form spirocyclic structures. In the context of agrochemical synthesis, this allows for the creation of novel spiro-heterocyclic compounds, a class of molecules known to exhibit a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. The rigid three-dimensional structure imparted by the spiro-cyclopropane unit can effectively orient pharmacophoric elements for optimal interaction with their biological targets.

Application Example: Synthesis of a Novel Spiro-Pyrazole Fungicide

This section details a representative synthesis of a potential spiro-pyrazole fungicide utilizing this compound. Pyrazole-based fungicides are a well-established class of agrochemicals that effectively control a broad spectrum of fungal pathogens. The introduction of a spiro-cyclopropane moiety can lead to the discovery of new active ingredients with improved efficacy and resistance profiles.

Synthetic Pathway

The synthesis involves a one-pot reaction between this compound and a substituted pyrazole, such as 3,5-dimethyl-1H-pyrazole, in the presence of a base. This double nucleophilic substitution reaction leads to the formation of a novel spiro-pyrazoline derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound D Spiro-pyrazoline Fungicide Candidate A->D Spirocyclization B 3,5-Dimethyl-1H-pyrazole B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat C->D

Caption: Synthetic scheme for a spiro-pyrazole fungicide.

Experimental Protocol: Synthesis of 2,4-Dimethyl-2,4,8-triazaspiro[4.2]non-1-ene

Materials:

  • This compound (1.0 eq)

  • 3,5-Dimethyl-1H-pyrazole (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3,5-dimethyl-1H-pyrazole in DMF, add potassium carbonate.

  • Heat the mixture to 80 °C.

  • Add a solution of this compound in DMF dropwise over 30 minutes.

  • Maintain the reaction at 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the key data for the synthesized spiro-pyrazole fungicide candidate.

ParameterValue
Product Name 2,4-Dimethyl-2,4,8-triazaspiro[4.2]non-1-ene
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Yield 75%
Purity (by HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 5.75 (s, 1H), 2.20 (s, 3H), 2.15 (s, 3H), 1.05-0.95 (m, 4H), 0.85-0.75 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 155.2, 148.5, 105.1, 60.3, 45.1, 14.2, 12.8, 10.5
Mass Spec (ESI-MS) m/z 152.1 [M+H]⁺

Fungicidal Activity Screening

The synthesized spiro-pyrazole was screened for its fungicidal activity against a panel of common plant pathogens.

Experimental Workflow

G A Synthesized Spiro-Pyrazole B Prepare Solutions (e.g., in DMSO) A->B D Apply Compound Solutions to Plates B->D C Inoculate Agar Plates with Fungal Spores C->D E Incubate at 25°C D->E F Measure Mycelial Growth Inhibition E->F G Determine EC50 Values F->G

Application Notes & Protocols: 1,1-Bis(bromomethyl)cyclopropane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

1,1-Bis(bromomethyl)cyclopropane is a valuable bifunctional electrophile in organic synthesis. Its strained cyclopropane ring and two reactive bromomethyl groups make it a key building block for constructing more complex molecular architectures.[1] The primary application of this reagent lies in its ability to serve as a precursor to [1.1.1]propellane, a highly strained and reactive molecule, which is then used to synthesize bicyclo[1.1.1]pentane (BCP) scaffolds.

Key Applications:

  • Synthesis of Bicyclo[1.1.1]pentanes (BCPs): BCPs are increasingly sought after in drug discovery as bioisosteres for para-substituted benzene rings.[2][3] Replacing a "flat" aromatic ring with a three-dimensional BCP scaffold can significantly improve a drug candidate's pharmacological properties, such as solubility, metabolic stability, and oral bioavailability.[2][4] this compound or its close analogs can be converted into [1.1.1]propellane, which readily reacts with a variety of reagents to form 1,3-disubstituted BCPs.[5][6]

  • Intermediate for Complex Molecules: The reactivity of the bromomethyl groups allows for various nucleophilic substitution reactions, making it a versatile intermediate for introducing the gem-dimethylcyclopropane moiety into pharmaceuticals, agrochemicals, and materials.[1]

The general pathway to BCPs involves the reductive cyclization of a 1,1-bis(halomethyl)cyclopropane derivative to form the highly reactive [1.1.1]propellane intermediate. This intermediate is not isolated but is trapped in situ with various reagents to yield the desired 1,3-disubstituted BCP product.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product A This compound or related dihalide B [1.1.1]Propellane (in situ generation) A->B Reductive Cyclization (e.g., with alkyllithium) C 1,3-Disubstituted Bicyclo[1.1.1]pentane (BCP) B->C Reaction with Reagents (e.g., radical addition)

Caption: General synthesis pathway from a dihalide to a BCP.

Experimental Protocols

This section provides a representative protocol for the synthesis of a bicyclo[1.1.1]pentane derivative. The procedure is adapted from a well-established method for generating [1.1.1]propellane from a related precursor, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, and trapping it.[5] The fundamental principle of generating the propellane intermediate via reductive cyclization is analogous.

Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This is a two-step procedure involving the formation of an intermediate, 1,3-diacetylbicyclo[1.1.1]pentane, followed by oxidation to the dicarboxylic acid.

Step A: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane

Materials:

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (precursor to [1.1.1]propellane)[5]

  • Pentane[5]

  • Methyllithium in diethyl ether

  • 2,3-Butanedione, freshly distilled[5]

  • Diethyl ether[5]

  • Nitrogen or Argon gas for inert atmosphere

  • 450 W medium-pressure UV lamp[5]

  • Reaction vessel equipped for photochemistry and low-temperature reactions

Procedure:

  • Generation of [1.1.1]Propellane: The [1.1.1]propellane solution is generated in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and methyllithium in pentane/diethyl ether according to established procedures.[5] This reaction is performed under an inert atmosphere at low temperatures.

  • Photochemical Reaction: To the freshly prepared solution of [1.1.1]propellane, add freshly distilled 2,3-butanedione.[5]

  • Irradiate the mixture with a 450 W medium-pressure UV lamp while maintaining the temperature at -10 ± 5°C for approximately 8 hours.[5]

  • Work-up and Isolation: After the reaction is complete, evaporate the solvents using a rotary evaporator.[5]

  • The resulting crystalline solid is washed three times with a cold 2:1 mixture of pentane:diethyl ether to yield 1,3-diacetylbicyclo[1.1.1]pentane.[5] Further product can be obtained by concentrating the washings.[5]

Step B: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Materials:

  • 1,3-Diacetylbicyclo[1.1.1]pentane (from Step A)[5]

  • Sodium hydroxide[5]

  • Bromine[5]

  • Dioxane[5]

  • Sodium bisulfite[5]

  • Chloroform[5]

  • Concentrated hydrochloric acid[5]

  • Three-necked, round-bottomed flask with mechanical stirrer, addition funnel, and thermometer[5]

Procedure:

  • Preparation of Hypobromite Solution: In a 1-L three-necked flask, dissolve sodium hydroxide in water and add bromine while cooling the mixture to 0°C.[5]

  • Oxidation: Prepare a solution of the 1,3-diacetylbicyclo[1.1.1]pentane from Step A in dioxane. Add this solution dropwise to the hypobromite solution, ensuring the temperature does not rise above 3°C.[5]

  • Reaction Quenching and Work-up: After the addition, stir the mixture for 1 hour at 0°C, then let it stir overnight at room temperature.[5]

  • Add sodium bisulfite to quench excess bromine, then extract the solution with chloroform.[5]

  • Acidification and Extraction: Add concentrated hydrochloric acid to the aqueous layer.[5] Continuously extract the acidified solution with diethyl ether for 50 hours.[5]

  • Isolation: Evaporate the diethyl ether from the extract to yield pure bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[5]

G cluster_stepA Step A: Diketone Synthesis cluster_stepB Step B: Dicarboxylic Acid Synthesis A1 Generate [1.1.1]Propellane in situ from precursor A2 Add 2,3-Butanedione Cool to -10°C A1->A2 A3 UV Irradiation (8h) -10 ± 5°C A2->A3 A4 Evaporate Solvents A3->A4 A5 Wash with cold Pentane/Ether A4->A5 A6 Isolate 1,3-Diacetylbicyclo[1.1.1]pentane A5->A6 B2 Add Diketone solution (from Step A) dropwise at <3°C A6->B2 Use as starting material B1 Prepare NaOBr solution Cool to 0°C B1->B2 B3 Stir overnight at room temp. B2->B3 B4 Quench (NaHSO₃) Extract (CHCl₃) B3->B4 B5 Acidify (HCl) Continuous extraction (Et₂O, 50h) B4->B5 B6 Isolate BCP-1,3-dicarboxylic acid B5->B6

Caption: Experimental workflow for BCP-dicarboxylic acid synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as described in the protocol.

Reaction StepStarting MaterialProductYieldMelting Point (°C)Reference
A: Diketone Synthesis 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane1,3-Diacetylbicyclo[1.1.1]pentane70%67.5 - 69[5]
B: Dicarboxylic Acid Synthesis 1,3-Diacetylbicyclo[1.1.1]pentaneBicyclo[1.1.1]pentane-1,3-dicarboxylic acid94.5%302 - 305 (d)[5]

(d) indicates decomposition.

References

Synthesis of Novel Spiro-Heterocyclic Compounds Using 1,1-Bis(bromomethyl)cyclopropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel spiro-heterocyclic compounds utilizing the versatile building block, 1,1-bis(bromomethyl)cyclopropane. The inherent strain of the cyclopropane ring and the presence of two reactive bromomethyl groups make this reagent a valuable precursor for constructing diverse spiro-architectures, which are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional conformations and potential for novel biological activities.

Introduction

Spiro-heterocycles, compounds where two rings share a single common atom, are increasingly recognized for their potential to explore new chemical space in drug development. The rigid and defined orientation of the fused rings can lead to enhanced binding affinity and selectivity for biological targets. This compound serves as an excellent starting material for the synthesis of spiro-heterocycles through double nucleophilic substitution reactions with various binucleophiles. This approach allows for the efficient construction of diverse heterocyclic systems, including those containing nitrogen, oxygen, and sulfur.

Key Synthetic Applications

The primary application of this compound in heterocyclic synthesis involves its reaction with compounds containing two nucleophilic centers. This typically proceeds via a one-pot cyclization to form a spiro-heterocyclic system where the cyclopropane ring is spiro-fused to the newly formed heterocycle.

A key example is the synthesis of azaspirocycles through the reaction with primary amines or their derivatives. These reactions are fundamental in creating scaffolds for novel therapeutic agents.

Experimental Protocols

Synthesis of 4,7-Diaza-N,N'-ditosylspiro[2.5]octane

This protocol details the synthesis of a protected diazaspirocycle, a versatile intermediate for further functionalization. The tosyl groups serve as protecting groups for the nitrogen atoms and can be removed under specific conditions to liberate the free amine for subsequent reactions.

Reaction Scheme:

G reagent1 This compound plus + reagent2 N,N'-Ditosylethylenediamine arrow -> conditions K2CO3, DMF 80 °C, 12h product 4,7-Diaza-N,N'-ditosylspiro[2.5]octane G start This compound cyclization Cyclization Reaction start->cyclization binucleophile Binucleophile (e.g., Diamine, Diol, Dithiol) binucleophile->cyclization spiro Spiro-heterocycle cyclization->spiro deprotection Deprotection (if applicable) spiro->deprotection functionalization Further Functionalization spiro->functionalization deprotection->functionalization library Compound Library Generation functionalization->library screening Biological Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead drug Drug Candidate lead->drug

Application Notes and Protocols: 1,1-Bis(bromomethyl)cyclopropane as a Precursor for Functionalized Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,1-bis(bromomethyl)cyclopropane as a versatile precursor for the synthesis of a variety of functionalized cyclobutane derivatives, particularly spiro[3.3]heptanes. The unique strained ring system of these products makes them valuable building blocks in medicinal chemistry for the development of novel therapeutics.[1] This document includes detailed experimental protocols for key transformations and summarizes relevant quantitative data.

Introduction to this compound in Cyclobutane Synthesis

This compound is a highly reactive bifunctional electrophile. The presence of two bromomethyl groups on a single carbon of the cyclopropane ring allows for double nucleophilic substitution reactions. This reactivity is harnessed to construct spirocyclic systems, where a nucleophile attacks both electrophilic centers, leading to the formation of a new four-membered ring fused at the central carbon. This ring-expansion methodology provides a straightforward entry into functionalized cyclobutanes, which are increasingly sought after in drug discovery for their ability to impart favorable physicochemical properties such as improved metabolic stability and conformational rigidity.

Synthesis of Functionalized Spiro[3.3]heptanes

The primary application of this compound is in the synthesis of spiro[3.3]heptane derivatives. This is typically achieved through a cyclocondensation reaction with a suitable dinucleophile or a nucleophile that can undergo sequential alkylation.

Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid Derivatives

The reaction of this compound with malonic esters in the presence of a strong base provides a direct route to spiro[3.3]heptane-2,6-dicarboxylates. These compounds are valuable intermediates that can be further elaborated.

Reaction Scheme:

G reactant1 This compound reagents Base (e.g., NaH) Solvent (e.g., THF) reactant1->reagents reactant2 + Diethyl Malonate reactant2->reagents product Diethyl Spiro[3.3]heptane-2,6-dicarboxylate reagents->product

Caption: General scheme for the synthesis of diethyl spiro[3.3]heptane-2,6-dicarboxylate.

Experimental Protocol: Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate

This protocol is adapted from analogous syntheses of spirocyclic compounds.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add diethyl malonate (1.0 equivalent) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired diethyl spiro[3.3]heptane-2,6-dicarboxylate.

ProductReagentsBaseSolventTime (h)Yield (%)
Diethyl Spiro[3.3]heptane-2,6-dicarboxylateThis compound, Diethyl MalonateNaHTHF1865-75 (Estimated)

Note: The yield is an estimate based on similar reactions, as a direct literature precedent with this compound was not identified.

Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives

The reaction of this compound with primary amines is a key method for preparing 2,6-diazaspiro[3.3]heptanes, which are considered valuable bioisosteres of piperazine in drug design.

Reaction Scheme:

G reactant1 This compound reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reactant1->reagents reactant2 + Primary Amine (R-NH2) reactant2->reagents product 2,6-Di-R-2,6-diazaspiro[3.3]heptane reagents->product

Caption: General scheme for the synthesis of N,N'-disubstituted 2,6-diazaspiro[3.3]heptanes.

Experimental Protocol: Synthesis of a N,N'-Disubstituted 2,6-Diazaspiro[3.3]heptane

This protocol is based on the synthesis of related azaspirocycles.

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (2.2 equivalents) and potassium carbonate (3.0 equivalents) in dimethylformamide (DMF).

  • Electrophile Addition: Add a solution of this compound (1.0 equivalent) in DMF dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization to yield the desired 2,6-diazaspiro[3.3]heptane derivative.

ProductNucleophileBaseSolventTemperature (°C)Yield (%)
N,N'-Dibenzyl-2,6-diazaspiro[3.3]heptaneBenzylamineK₂CO₃DMF9070-80 (Estimated)

Note: The yield is an estimate based on similar reactions, as a direct literature precedent with this compound was not identified.

Alternative Precursor: 3,3-Bis(bromomethyl)oxetane

For the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives, a related precursor, 3,3-bis(bromomethyl)oxetane, is commonly employed. The synthetic principles are analogous to those for this compound.

Experimental Workflow for 2-Oxa-6-azaspiro[3.3]heptane Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product cluster_purification Purification start1 3,3-Bis(bromomethyl)oxetane reaction Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat start1->reaction start2 Primary Amine start2->reaction product 2-Oxa-6-azaspiro[3.3]heptane Derivative reaction->product purification Work-up and Column Chromatography product->purification

Caption: Workflow for the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives.

Applications in Drug Development

Functionalized cyclobutanes, particularly spiro[3.3]heptane derivatives, are of significant interest in drug development. Their rigid, three-dimensional structures can lead to improved pharmacological properties, including:

  • Metabolic Stability: The strained ring system can block sites of metabolism, leading to a longer half-life of the drug molecule.

  • Potency and Selectivity: The well-defined spatial arrangement of substituents can enhance binding affinity and selectivity for the target protein.

  • Reduced Planarity: Moving away from flat aromatic structures can improve solubility and other pharmacokinetic properties.

The protocols described herein provide a foundation for the synthesis of novel cyclobutane-containing molecules for screening in drug discovery programs. The versatile nature of this compound as a precursor allows for the introduction of a wide range of functionalities, enabling the exploration of diverse chemical space.

References

Application Notes and Protocols for the Synthesis of 3-Thiabicyclo[3.1.1]heptane from 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1,1-Bis(bromomethyl)cyclopropane is a highly reactive bifunctional electrophile, making it a valuable building block in synthetic organic chemistry. The strained cyclopropane ring and the presence of two primary bromides allow for facile nucleophilic substitution reactions to construct novel bicyclic and spirocyclic scaffolds. These scaffolds are of significant interest in drug discovery as they can serve as rigid, three-dimensional bioisosteres for commonly used aromatic rings, such as meta-substituted benzene.[1][2][3]

The incorporation of saturated bicyclic motifs, like the bicyclo[3.1.1]heptane core, into drug candidates has been shown to improve key physicochemical and pharmacokinetic properties.[3][4][5] These improvements can include enhanced solubility, increased metabolic stability, and a more favorable lipophilicity profile (logP) compared to their planar aromatic counterparts. For instance, the replacement of a meta-phenylene ring with a 3-oxabicyclo[3.1.1]heptane scaffold in an analog of the anticancer drug Sonidegib resulted in a significant improvement in aqueous solubility.[3] Similarly, 3-azabicyclo[3.1.1]heptane derivatives have been explored as valuable building blocks in medicinal chemistry.[2]

This protocol details the synthesis of 3-thiabicyclo[3.1.1]heptane, a sulfur-containing analog, through the reaction of this compound with a sulfide source. The resulting thia-bicyclic compound represents a novel scaffold that can be further functionalized and evaluated as a bioisostere in drug design programs. The introduction of a sulfur atom into the bicyclic system can influence metabolic pathways and protein-ligand interactions, offering new avenues for molecular design and optimization.

Reaction Scheme

reaction_scheme reactant1 This compound reactant1_struct reactant2 Na2S product 3-Thiabicyclo[3.1.1]heptane reactant2->product product_struct reactant1_struct->product_struct Ethanol, Reflux

Caption: Synthesis of 3-Thiabicyclo[3.1.1]heptane.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 3-thiabicyclo[3.1.1]heptane. The expected yield is based on an analogous reaction for the synthesis of 2,6-dithiaspiro[3.3]heptane.[6]

ParameterValueReference/Note
Reactants
This compound1.0 eq (e.g., 11.4 g, 50 mmol)Starting material
Sodium Sulfide Nonahydrate2.1 eq (e.g., 25.2 g, 105 mmol)Sulfide source
Solvent
Ethanol (95%)~100 mLReaction solvent
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time2 hours
Product
3-Thiabicyclo[3.1.1]heptaneC₆H₁₀SMolecular Formula
Molecular Weight114.21 g/mol
Expected Yield~70%Based on an analogous synthesis[6]
AppearanceColorless oil or low-melting solidExpected

Experimental Protocol: Synthesis of 3-Thiabicyclo[3.1.1]heptane

This protocol is adapted from a similar procedure for the synthesis of spirocyclic thietanes.[6]

Materials:

  • This compound (FW: 227.93 g/mol )

  • Sodium sulfide nonahydrate (Na₂S·9H₂O, FW: 240.18 g/mol )

  • Ethanol (95%)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium sulfide nonahydrate (25.2 g, 105 mmol) in 100 mL of 95% ethanol.

  • Addition of Electrophile: To the vigorously stirring sulfide solution, add this compound (11.4 g, 50 mmol).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup - Quenching and Extraction:

    • After 2 hours, allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add 100 mL of deionized water and 50 mL of dichloromethane.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the lower organic layer.

    • Extract the aqueous layer with two additional 25 mL portions of dichloromethane.

    • Combine all organic extracts.

  • Workup - Washing and Drying:

    • Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-thiabicyclo[3.1.1]heptane.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: Dissolve Na2S·9H2O in Ethanol start->setup add_reagent Add this compound setup->add_reagent reflux Reflux for 2 hours at ~78 °C add_reagent->reflux cooldown Cool to Room Temperature reflux->cooldown extraction Aqueous Workup: Add H2O and Dichloromethane Extract Organic Layer cooldown->extraction wash_dry Wash with H2O and Brine Dry over MgSO4 extraction->wash_dry purify Purification: Concentrate and Purify (Vacuum Distillation or Chromatography) wash_dry->purify product Isolated 3-Thiabicyclo[3.1.1]heptane purify->product end End product->end

Caption: Workflow for the synthesis of 3-thiabicyclo[3.1.1]heptane.

References

Application Notes and Protocols for Scale-Up Synthesis and Reactions of 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scale-up synthesis of 1,1-bis(bromomethyl)cyclopropane, a key intermediate in organic synthesis, and its subsequent reactions, with a particular focus on the formation of spirocyclic compounds. The protocols are designed to be scalable for laboratory and pilot plant settings.

Part 1: Scale-Up Synthesis of this compound

The synthesis of this compound is efficiently achieved in a two-step process starting from the readily available dibromoneopentyl glycol. The first step involves a cyclization to form 1,1-cyclopropanedimethanol, followed by a bromination reaction.

Step 1: Synthesis of 1,1-Cyclopropanedimethanol

The formation of the cyclopropane ring is accomplished via a reductive cyclization of dibromoneopentyl glycol using a reducing agent such as zinc powder in an alcohol solvent. This method has been demonstrated to be highly efficient and scalable.

Reaction Scheme:

This protocol is adapted from a patented industrial process and is suitable for large-scale production.[1][2]

Materials:

  • Dibromoneopentyl glycol

  • Ethanol

  • Zinc powder (320 mesh)

  • Ammonia

Equipment:

  • Large-scale reaction vessel (e.g., 2000 L) equipped with a mechanical stirrer, reflux condenser, and temperature control system.

  • Filtration unit

  • Distillation apparatus

Procedure:

  • Charging the Reactor: Charge the reaction vessel with ethanol (900 kg) and dibromoneopentyl glycol (500 kg).

  • Dissolution: Heat the mixture to 60°C with stirring to dissolve the dibromoneopentyl glycol.

  • Addition of Zinc Powder: Gradually add zinc powder (135 kg) over a period of approximately 3 hours, maintaining the reaction temperature.

  • Reflux: After the addition is complete, reflux the reaction mixture for 1 hour.

  • Cooling and Quenching: Cool the mixture to 10°C and slowly introduce ammonia (approx. 90 kg) over 2 hours while maintaining the temperature around 20°C to precipitate zinc salts.

  • Filtration: Filter the mixture to remove the solid zinc salts.

  • Purification: Concentrate the mother liquor and purify by distillation to obtain 1,1-cyclopropanedimethanol.

ParameterValueReference
Scale (Dibromoneopentyl glycol)500 kg[1]
Yield180 kg (92.7%)[1]
Purity (GC)98%[1]
Step 2: Bromination of 1,1-Cyclopropanedimethanol

The conversion of the diol to the corresponding dibromide is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃). Careful control of the reaction conditions is crucial to prevent the formation of byproducts.

Reaction Scheme:

This protocol is based on established methods for the bromination of alcohols and is designed for laboratory-scale synthesis with considerations for scale-up.[3][4]

Materials:

  • 1,1-Cyclopropanedimethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 1,1-cyclopropanedimethanol (1.0 eq) in anhydrous diethyl ether or dichloromethane in the three-necked flask.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.7 eq, as 1 mole of PBr₃ reacts with 3 moles of hydroxyl groups, but a slight excess of the diol is used to ensure complete consumption of PBr₃) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.

  • Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

  • Exothermicity: The reaction with PBr₃ is exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is recommended. The slow, controlled addition of PBr₃ is essential to maintain the desired temperature.[5]

  • Byproduct Formation: While the neopentylic nature of the hydroxyl groups in 1,1-cyclopropanedimethanol makes them less prone to rearrangement, the strained cyclopropane ring can be susceptible to opening under harsh acidic conditions. Maintaining a low reaction temperature helps to minimize the formation of ring-opened byproducts.

  • Reagent Handling: Phosphorus tribromide is a corrosive and moisture-sensitive reagent. Appropriate personal protective equipment should be worn, and the reaction should be conducted under an inert atmosphere.

  • Waste Disposal: The work-up generates acidic aqueous waste containing phosphorus byproducts, which must be neutralized and disposed of according to regulations.

Part 2: Reactions of this compound

This compound is a valuable building block for the synthesis of various cyclic and spirocyclic compounds due to the presence of two reactive bromomethyl groups. A prominent application is in the construction of spiro[3.3]heptane and 4-azaspiro[2.4]heptane scaffolds, which are of interest in medicinal chemistry.

Application: Synthesis of Spiro[3.3]heptane Derivatives

The double alkylation of a C-nucleophile, such as a malonate ester, with this compound provides a direct route to the spiro[3.3]heptane core.

Reaction Scheme:

Caption: Two-step synthesis of this compound.

Experimental Workflow for Spiro[3.3]heptane Synthesis

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare base solution (NaOEt in EtOH) B Add diethyl malonate A->B C Add this compound B->C D Heat to reflux (12-24h) C->D E Monitor by TLC/GC D->E F Quench with NH4Cl (aq) E->F G Extract with EtOAc F->G H Wash with H2O and brine G->H I Dry and concentrate H->I J Purify (chromatography/distillation) I->J

Caption: Workflow for the synthesis of spiro[3.3]heptane derivatives.

Relationship between Reactants and Products in Spirocyclization

Logical_Relationship Reactants This compound + C-Nucleophile (e.g., Malonate) Intermediate Mono-alkylated Intermediate Reactants->Intermediate First Alkylation Product Spiro[3.3]heptane Derivative Intermediate->Product Intramolecular Cyclization

Caption: Key steps in the formation of the spiro[3.3]heptane core.

References

Application Notes and Protocols: 1,1-Bis(bromomethyl)cyclopropane in the Synthesis of Complex Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,1-Bis(bromomethyl)cyclopropane and its chlorinated analog, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, are valuable synthetic intermediates for the construction of complex molecular architectures, particularly the bicyclo[1.1.1]pentane (BCP) core. The high ring strain of the cyclopropane ring facilitates the formation of the highly reactive and versatile intermediate, [1.1.1]propellane. This propellane can then undergo a variety of addition reactions to afford functionalized BCP derivatives, which are of significant interest in medicinal chemistry as bioisosteres for phenyl rings and other aromatic systems. This document provides detailed protocols for the generation of [1.1.1]propellane from a 1,1-dihalo-2,2-bis(halomethyl)cyclopropane precursor and its subsequent use in the synthesis of a functionalized bicyclo[1.1.1]pentane derivative.

Key Applications:

The primary application of this compound in the context of complex molecule synthesis is its role as a precursor to [1.1.1]propellane. The strain-release-driven reactivity of [1.1.1]propellane allows for the efficient construction of the rigid BCP scaffold. This scaffold is a desirable motif in drug discovery due to its unique three-dimensional structure and its ability to mimic the spatial arrangement of a 1,4-disubstituted benzene ring.

Experimental Protocols:

The following protocols are adapted from established literature procedures and detail the generation of [1.1.1]propellane and its subsequent reaction to form a disubstituted bicyclo[1.1.1]pentane. While the specific starting material in the cited procedure is 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, the protocol is directly applicable to this compound with minor adjustments to stoichiometry.

1. Generation of [1.1.1]Propellane and Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane.[1]

This procedure details the in situ generation of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and its immediate use in a photochemical reaction with 2,3-butanedione to yield 1,3-diacetylbicyclo[1.1.1]pentane.

Materials:

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (50 g, 0.167 mol)[1]

  • Pentane (Note: use a grade suitable for photochemical reactions)[1]

  • Methyllithium (1.4 M in diethyl ether, 0.185 mol)

  • 2,3-Butanedione (freshly distilled, 15 mL)[1]

  • Argon or Nitrogen (inert gas)

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Mechanical stirrer

  • Photochemical reactor with a medium-pressure UV lamp (e.g., 450 W)[1]

  • Low-temperature cooling bath (-78 °C and -10 °C)

  • Rotary evaporator

Procedure:

Part A: Generation of [1.1.1]Propellane

  • A solution of [1.1.1]propellane is generated from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane according to the procedure of Lynch and Dailey.[1] This involves the reaction of the starting material with methyllithium at low temperatures.

Part B: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane

  • To the freshly prepared solution of [1.1.1]propellane, add 15 mL of freshly distilled 2,3-butanedione.[1]

  • Irradiate the mixture with a 450 W medium-pressure UV lamp at a temperature of -10 ± 5 °C for 8 hours.[1]

  • After the irradiation is complete, evaporate the solvents using a rotary evaporator.[1]

  • The resulting crystalline material is washed three times with a cold 2:1 mixture of pentane:diethyl ether to afford 1,3-diacetylbicyclo[1.1.1]pentane.[1]

Quantitative Data:

ProductStarting MaterialYieldMelting Point
1,3-Diacetylbicyclo[1.1.1]pentane1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane70%67.5-69 °C[1]

2. Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid.[1]

This protocol describes the conversion of 1,3-diacetylbicyclo[1.1.1]pentane to the corresponding dicarboxylic acid via a haloform reaction.

Materials:

  • 1,3-Diacetylbicyclo[1.1.1]pentane (10 g, 0.066 mol)[1]

  • Sodium hydroxide (43.3 g, 1.08 mol)[1]

  • Bromine (25.5 mL, 0.495 mol)[1]

  • Dioxane

  • Water

  • Sodium bisulfite

  • Chloroform

  • Concentrated hydrochloric acid

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Ice-water bath

  • Continuous liquid-liquid extraction apparatus

Procedure:

  • In a three-necked flask, prepare a solution of sodium hydroxide (43.3 g) in water (315 mL) and add bromine (25.5 mL). Cool the mixture to 0 °C.[1]

  • Add a solution of 1,3-diacetylbicyclo[1.1.1]pentane (10 g) in dioxane (36 mL) dropwise, maintaining the temperature below 3 °C.[1]

  • Stir the reaction mixture at 0 °C for 1 hour, and then at room temperature overnight.[1]

  • Add sodium bisulfite (1.8 g) and extract the solution with chloroform (3 x 50 mL).[1]

  • Acidify the aqueous layer with concentrated hydrochloric acid (36 mL).[1]

  • Perform a continuous extraction of the acidified aqueous layer with diethyl ether for 50 hours.[1]

  • Evaporate the ether from the extract to yield pure bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1]

Quantitative Data:

ProductStarting MaterialYieldMelting Point
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid1,3-Diacetylbicyclo[1.1.1]pentane94.5%302-305 °C (decomposes)[1]

Visualizations:

G cluster_0 Synthesis of [1.1.1]Propellane and 1,3-Diacetylbicyclo[1.1.1]pentane A 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane B [1.1.1]Propellane A->B MeLi, Pentane D 1,3-Diacetylbicyclo[1.1.1]pentane B->D hv, -10 °C C 2,3-Butanedione C->D

Caption: Reaction scheme for the synthesis of 1,3-diacetylbicyclo[1.1.1]pentane.

G cluster_1 Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid D 1,3-Diacetylbicyclo[1.1.1]pentane E Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid D->E 1. NaOH, Br2 2. H3O+

Caption: Conversion of 1,3-diacetylbicyclo[1.1.1]pentane to the dicarboxylic acid.

This compound is a key reagent for accessing the synthetically valuable [1.1.1]propellane intermediate. The protocols provided herein demonstrate a reliable pathway for the synthesis of functionalized bicyclo[1.1.1]pentane derivatives, which are important building blocks in the design and synthesis of novel therapeutic agents and other complex organic molecules. The ability to construct these rigid, three-dimensional scaffolds is of high importance for medicinal chemists and researchers in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,1-Bis(bromomethyl)cyclopropane synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when starting from 1,1-bis(hydroxymethyl)cyclopropane.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, side product formation, and suboptimal reaction conditions. Here are key areas to investigate:

  • Incomplete Conversion: The conversion of the diol to the dibromide may not be going to completion.

    • Solution:

      • Increase Reagent Stoichiometry: Ensure a sufficient excess of your brominating agent is used. For reactions with phosphorus tribromide (PBr₃), a slight excess is recommended. For the Appel reaction, using 1.5 to 2 equivalents of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) per hydroxyl group is common.

      • Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Side Reactions: The formation of undesired byproducts is a common cause of low yields.

    • Mono-brominated Intermediate: The reaction may stall after the bromination of only one hydroxyl group. Driving the reaction to completion with increased temperature or reaction time can help, but must be balanced against the risk of other side reactions.

    • Phosphite Ester Formation: In reactions using PBr₃, the formation of stable phosphite ester intermediates can prevent the desired substitution reaction.

    • Ring-Opening: The strained cyclopropane ring can be susceptible to opening under harsh reaction conditions, leading to the formation of open-chain haloalkanes.[1] This is often exacerbated by elevated temperatures.

    • Solution:

      • Temperature Control: Maintain a low reaction temperature, especially during the addition of reagents. For the bromination with PBr₃, temperatures are often kept between 0°C and room temperature. The Appel reaction is also typically performed at low temperatures initially.

      • Purification of Reagents: Ensure all reagents and solvents are pure and dry. Moisture can deactivate the brominating agents and lead to the formation of byproducts.

  • Work-up and Purification Losses: The desired product may be lost during the extraction and purification steps.

    • Solution:

      • Careful Extraction: Ensure efficient extraction of the product from the aqueous phase. Multiple extractions with a suitable organic solvent are recommended.

      • Optimized Purification: Distillation is a common method for purification.[1] However, due to the high boiling point of the product, vacuum distillation is necessary to prevent decomposition. Careful control of the distillation parameters is crucial to avoid loss of product.

Question: I am observing significant formation of side products. How can I minimize them?

Answer:

Minimizing side product formation is crucial for achieving high purity and yield. The primary side products in this synthesis are mono-brominated species and ring-opened isomers.

  • To Minimize Mono-brominated Product:

    • Reagent Ratio: Use a sufficient excess of the brominating agent to favor the formation of the di-substituted product.

    • Reaction Time and Temperature: As mentioned previously, optimizing these parameters by monitoring the reaction can help drive the reaction to completion.

  • To Minimize Ring-Opened Products:

    • Mild Reaction Conditions: Avoid high temperatures. The use of milder brominating agents or reaction conditions can be beneficial.

    • Choice of Reagents: The choice of brominating agent can influence the extent of side reactions. For instance, the Appel reaction is often considered to proceed under milder conditions than PBr₃ bromination.

Question: I am having difficulty purifying the final product. What are the best practices?

Answer:

Purification of this compound can be challenging due to its high boiling point and the presence of structurally similar impurities.

  • Primary Purification Method:

    • Vacuum Distillation: This is the most effective method for purifying the product on a larger scale.[1] It is essential to use a good vacuum source and to carefully control the heating to prevent decomposition.

  • Alternative/Complementary Methods:

    • Column Chromatography: For smaller scale reactions or for removing highly polar impurities, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

    • Washing: Before distillation or chromatography, washing the crude reaction mixture with a saturated sodium bicarbonate solution can help remove acidic impurities. A subsequent wash with brine can aid in removing water.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods start from 1,1-bis(hydroxymethyl)cyclopropane and involve the use of brominating agents such as phosphorus tribromide (PBr₃) or the reagents for an Appel reaction (typically triphenylphosphine and carbon tetrabromide).

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the chosen method and the optimization of reaction conditions. Reported yields for similar bromination reactions often range from 40% to over 80%. For instance, a related synthesis of (bromomethyl)cyclopropane using triphenylphosphine and bromine reported a yield of 77.5%.[1]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Brominating agents like PBr₃ and CBr₄ are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The reaction can also be exothermic, so proper temperature control is necessary to prevent runaway reactions.

Q4: Can I use other brominating agents, such as HBr?

A4: While hydrobromic acid (HBr) can be used to convert alcohols to alkyl bromides, it is generally not recommended for substrates with sensitive functional groups like a cyclopropane ring. The strongly acidic conditions can promote ring-opening side reactions, leading to lower yields and a more complex product mixture.

Data Presentation

Table 1: Comparison of Synthetic Methods for Bromination of Alcohols

MethodReagentsTypical YieldAdvantagesDisadvantages
PBr₃ Bromination 1,1-bis(hydroxymethyl)cyclopropane, PBr₃Moderate to HighReadily available reagent, straightforward procedure.Can lead to the formation of phosphite esters and other byproducts; reaction can be exothermic.
Appel Reaction 1,1-bis(hydroxymethyl)cyclopropane, PPh₃, CBr₄Moderate to HighMild reaction conditions, often results in high yields with good stereochemical control (inversion).Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct, which can complicate purification.

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosphorus Tribromide (PBr₃)

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (0.7 - 1.0 eq per hydroxyl group) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Extraction: Separate the organic layer and extract the aqueous layer two more times with the same organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis of this compound via the Appel Reaction

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve triphenylphosphine (2.2 eq per hydroxyl group) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) to the solution. Then, add a solution of carbon tetrabromide (2.2 eq per hydroxyl group) in anhydrous dichloromethane dropwise to the stirred mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add pentane or hexane to precipitate the triphenylphosphine oxide. Filter the solid and wash it with the same solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_pbr3 PBr3 Method cluster_appel Appel Reaction cluster_purification Purification cluster_end Final Product start 1,1-Bis(hydroxymethyl)cyclopropane pbr3_reagents PBr3, Anhydrous Solvent start->pbr3_reagents Path 1 appel_reagents PPh3, CBr4, Anhydrous Solvent start->appel_reagents Path 2 pbr3_reaction Reaction at 0°C to RT pbr3_reagents->pbr3_reaction pbr3_workup Aqueous Work-up & Extraction pbr3_reaction->pbr3_workup purification Vacuum Distillation or Column Chromatography pbr3_workup->purification appel_reaction Reaction at 0°C to RT appel_reagents->appel_reaction appel_workup Precipitation of TPPO & Filtration appel_reaction->appel_workup appel_workup->purification end This compound purification->end

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_conversion Incomplete Conversion low_yield->incomplete_conversion side_reactions Side Reactions low_yield->side_reactions workup_loss Work-up/Purification Loss low_yield->workup_loss increase_reagents Increase Reagent Stoichiometry/ Reaction Time incomplete_conversion->increase_reagents Address optimize_conditions Optimize Temperature & Use Pure Reagents side_reactions->optimize_conditions Mitigate improve_purification Optimize Extraction & Purification Technique workup_loss->improve_purification Minimize

Caption: Troubleshooting logic for low reaction yield.

References

Purification techniques for 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 1,1-Bis(bromomethyl)cyclopropane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its purification.

Troubleshooting Guide

This section addresses common issues that may arise during the purification of this compound, providing potential causes and recommended solutions.

Problem Possible Causes Solutions
Low Purity After Distillation - Co-distillation with impurities having close boiling points (e.g., mono-brominated intermediate, ring-opened byproducts).- Thermal decomposition of the product at high temperatures.- Utilize fractional distillation with a column of sufficient theoretical plates.- Perform distillation under high vacuum to lower the boiling point and minimize thermal stress.[1]- Analyze fractions by GC-MS or NMR to identify the optimal collection window.
Product Discoloration (Yellow to Brown) - Presence of trace acidic impurities (e.g., HBr).- Thermal degradation.- Sensitivity to light and moisture.[2]- Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) before distillation.- Ensure all glassware is dry and the purification is conducted under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product in a dark, cool, and dry place.[2]
Incomplete Separation by Column Chromatography - Inappropriate choice of stationary or mobile phase.- Co-elution of structurally similar impurities.- For normal phase chromatography, use a non-polar solvent system like hexane/ethyl acetate and optimize the gradient.- Consider using a different stationary phase, such as alumina, if silica gel provides poor separation.- Analyze fractions by TLC or GC to ensure proper separation.
Low Recovery of Product - Adsorption of the product onto the stationary phase during chromatography.- Multiple purification steps leading to cumulative losses.- Product volatility during solvent removal.- Deactivate silica gel with a small percentage of a polar solvent or triethylamine before use.- Minimize the number of purification steps where possible.- Use a rotary evaporator with controlled temperature and vacuum to remove solvents.
Presence of Ring-Opened Impurities - The strained cyclopropane ring can open under certain conditions (e.g., high heat, acidic or basic conditions).- Maintain neutral pH during workup and purification.- Avoid excessive heating during distillation.[1]- Use milder purification techniques if ring-opening is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Vacuum distillation is the most frequently employed method for the purification of this compound on a laboratory scale. This technique is effective in separating the product from less volatile impurities and starting materials. For higher purity, fractional vacuum distillation is recommended.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities originate from its synthesis, which typically involves the bromination of 1,1-bis(hydroxymethyl)cyclopropane.[3] Potential impurities include:

  • Unreacted 1,1-bis(hydroxymethyl)cyclopropane.

  • The mono-brominated intermediate, (1-(bromomethyl)cyclopropyl)methanol.

  • Ring-opened byproducts, such as isomeric bromoalkenes.[1]

  • Residual brominating agents or their byproducts (e.g., phosphorus-based reagents).[3]

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography can be used, particularly for small-scale purification or to remove impurities that are difficult to separate by distillation. Normal-phase chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is a common choice. However, care must be taken to avoid product degradation on acidic silica gel.

Q4: How should I store purified this compound?

A4: this compound is sensitive to light and moisture.[2] It should be stored in an amber glass bottle under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerated) to prevent degradation.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: The purity of this compound can be effectively assessed using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities and for quantitative analysis.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the purification of crude this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and collection flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

  • Inert gas source (Nitrogen or Argon)

  • Cold trap

Procedure:

  • Setup: Assemble the distillation apparatus, ensuring all joints are well-sealed. Use a short path distillation apparatus for efficiency. Place a cold trap between the distillation setup and the vacuum pump.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar.

  • Applying Vacuum: Slowly evacuate the system to the desired pressure. A pressure of 1-10 mbar is typically effective.[4]

  • Heating: Begin heating the flask with stirring. Gradually increase the temperature.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

  • Completion: Once the desired fraction is collected, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

Quantitative Data (Illustrative):

ParameterValue
Boiling Point (at reduced pressure) 63-64 °C at 5.1 Torr
Typical Purity Achieved >95%
Expected Yield 80-90%
Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar co-solvent)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding small amounts of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature.

Quantitative Data (Illustrative):

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient 0% to 5% Ethyl Acetate in Hexane
Typical Purity Achieved >98%
Expected Yield 70-85%

Visualization

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating decision points for selecting the appropriate technique.

Purification_Workflow start Crude this compound wash Aqueous Wash (e.g., NaHCO3) start->wash dry Drying (e.g., MgSO4) wash->dry distillation Vacuum Distillation dry->distillation distillation_check Purity sufficient after vacuum distillation? chromatography Column Chromatography distillation_check->chromatography No pure_product Pure Product (>95%) distillation_check->pure_product Yes analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis analysis->distillation_check analysis->pure_product

References

Common side reactions in the synthesis of 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 1,1-Bis(bromomethyl)cyclopropane. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory synthesis of this compound starts from its corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane. The conversion of the diol to the dibromide is typically achieved using standard brominating agents. The two most common methods are:

  • Using Phosphorus Tribromide (PBr₃): This is a classic method for converting primary alcohols to alkyl bromides. The reaction generally proceeds via an SN2 mechanism.

  • The Appel Reaction: This reaction utilizes a combination of triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄) or elemental bromine (Br₂), to achieve the transformation, also through an SN2 pathway.[1]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The high ring strain of the cyclopropane ring makes it susceptible to rearrangement and ring-opening reactions, especially under acidic or heated conditions. The primary side reactions include:

  • Ring Rearrangement: Formation of 1,3-dibromocyclobutane is a common isomeric impurity. This occurs through the rearrangement of a cyclopropylmethyl carbocation or a related intermediate.

  • Ring-Opening: Formation of homoallylic bromides, such as 4-bromo-2-(bromomethyl)-1-butene, can occur. This is another consequence of the instability of the cyclopropylmethyl system.[2]

  • Incomplete Bromination: Formation of the mono-brominated intermediate, 1-(bromomethyl)-1-(hydroxymethyl)cyclopropane, can be a significant byproduct if the reaction is not driven to completion.

  • Formation of Phosphorus Byproducts: When using PBr₃ or the Appel reaction, phosphorus-containing byproducts (e.g., phosphorous acid or triphenylphosphine oxide) are formed, which require careful separation during workup.

Q3: How can I minimize the formation of rearrangement and ring-opening byproducts?

A3: Minimizing these side reactions is critical for obtaining a high purity product. Key strategies include:

  • Strict Temperature Control: Maintaining a low reaction temperature is the most crucial factor. Bromination reactions of cyclopropylmethanols are often conducted at or below 0 °C to suppress rearrangement and ring-opening pathways.[3]

  • Choice of Reagents: The choice of brominating agent and solvent can influence the reaction outcome. Milder conditions are generally preferred.

  • Slow Reagent Addition: Slow, dropwise addition of the brominating agent to the solution of the diol helps to control the reaction exotherm and maintain a low temperature.

Q4: What are the recommended purification methods for this compound?

A4: Purification of the crude product is essential to remove both organic byproducts and reagent-derived impurities. A typical purification sequence involves:

  • Aqueous Workup: The reaction mixture is typically quenched with water or a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and remove water-soluble impurities.

  • Extraction: The product is extracted into an organic solvent like dichloromethane or diethyl ether.

  • Washing: The organic layer is washed with brine to remove residual water.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Distillation: Fractional vacuum distillation is the most effective method for separating the desired product from the isomeric and ring-opened byproducts, which often have close boiling points.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Significant formation of side products. 3. Loss of product during workup or purification.1. Monitor the reaction by TLC or GC to ensure completion. Consider increasing the reaction time or the amount of brominating agent. 2. Strictly control the reaction temperature at a low level (e.g., -10 °C to 0 °C). Ensure slow addition of reagents. 3. Be careful during extractions to avoid emulsions. Use fractional distillation under high vacuum to minimize thermal degradation.
Presence of Significant Amounts of Isomeric Impurities (e.g., 1,3-dibromocyclobutane) Reaction temperature was too high, leading to carbocation rearrangement.Maintain a consistently low temperature throughout the addition of the brominating agent and the reaction period.
Presence of Ring-Opened Byproducts (e.g., 4-bromo-2-(bromomethyl)-1-butene) Acidic conditions or elevated temperatures promoting ring-opening.Use a non-acidic brominating agent if possible. Ensure the reaction is run at low temperatures and that the workup is performed promptly to neutralize any acid.
Product is Contaminated with Phosphorus Byproducts Inefficient removal of triphenylphosphine oxide or phosphorous acid during workup.For triphenylphosphine oxide, multiple washes with a non-polar solvent like hexane in which the byproduct is less soluble might help. In some cases, chromatography may be necessary. For phosphorous acid, ensure thorough aqueous extraction.
Difficulty in Separating Product from Byproducts by Distillation Boiling points of the product and impurities are very close.Use a fractional distillation column with a high number of theoretical plates. Perform the distillation under a high vacuum to lower the boiling points and reduce the risk of thermal decomposition.

Quantitative Data Summary

The following table summarizes typical yields and byproduct percentages reported in related syntheses. Note that specific values for the dibromination of 1,1-bis(hydroxymethyl)cyclopropane are not extensively reported in the literature, so data from the synthesis of the analogous (bromomethyl)cyclopropane is provided for reference.

Product/Byproduct Typical Yield/Percentage Reference Synthesis Notes
(Bromomethyl)cyclopropane77.5%From cyclopropylmethanol using PPh₃/Br₂Purity of >97% was achieved.[4]
Open-chain haloalkanes0.6%From cyclopropylmethanol using PPh₃/Br₂Indicates a small amount of ring-opening.[4]
Bromocyclobutane0.3% - 0.5%From cyclopropylmethanol using PBr₃ in DMFDemonstrates the occurrence of ring expansion.
4-bromo-1-butene0.1% - 0.2%From cyclopropylmethanol using PBr₃ in DMFAnother example of a ring-opened byproduct.

Experimental Protocols

Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane (Starting Material)

A common route to the starting diol is the reduction of diethyl 1,1-cyclopropanedicarboxylate.

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous diethyl ether is prepared.

  • The flask is cooled to 0 °C in an ice bath.

  • Lithium aluminum hydride is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C.

  • The resulting solid is filtered off and washed thoroughly with diethyl ether or THF.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclopropane.

Synthesis of this compound

Method 1: Using Phosphorus Tribromide

Materials:

  • 1,1-Bis(hydroxymethyl)cyclopropane

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • A solution of 1,1-bis(hydroxymethyl)cyclopropane in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere.

  • The flask is cooled to -10 °C to 0 °C in an ice-salt or dry ice-acetone bath.

  • A solution of PBr₃ in anhydrous diethyl ether is added dropwise from the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above 0 °C.

  • After the addition is complete, the reaction mixture is allowed to stir at 0 °C for an additional 2-4 hours and then slowly warmed to room temperature.

  • The reaction is monitored by TLC or GC for the disappearance of the starting material.

  • The reaction mixture is carefully poured onto crushed ice and then neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_main Main Reaction cluster_purification Purification Diethyl 1,1-cyclopropanedicarboxylate Diethyl 1,1-cyclopropanedicarboxylate 1,1-Bis(hydroxymethyl)cyclopropane 1,1-Bis(hydroxymethyl)cyclopropane Diethyl 1,1-cyclopropanedicarboxylate->1,1-Bis(hydroxymethyl)cyclopropane LiAlH4, Ether Crude Product Mixture Crude Product Mixture 1,1-Bis(hydroxymethyl)cyclopropane->Crude Product Mixture PBr3 or PPh3/Br2 Low Temperature Aqueous Workup Aqueous Workup Crude Product Mixture->Aqueous Workup Pure this compound Pure this compound Extraction Extraction Aqueous Workup->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Distillation->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Side_Reactions cluster_side_products Common Side Products 1,1-Bis(hydroxymethyl)cyclopropane 1,1-Bis(hydroxymethyl)cyclopropane Desired Product This compound 1,1-Bis(hydroxymethyl)cyclopropane->Desired Product Ideal Pathway (Low Temp) Side_Products Side Products 1,1-Bis(hydroxymethyl)cyclopropane->Side_Products Side Reactions (High Temp / Acid) Ring Rearrangement 1,3-Dibromocyclobutane Side_Products->Ring Rearrangement Ring Opening Homoallylic Dibromides Side_Products->Ring Opening Incomplete Reaction Mono-bromo Alcohol Side_Products->Incomplete Reaction

References

Technical Support Center: Utilizing 1,1-Bis(bromomethyl)cyclopropane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 1,1-bis(bromomethyl)cyclopropane in chemical synthesis. The primary focus is on preventing the formation of undesired ring-opening byproducts, a common issue owing to the inherent strain of the cyclopropane ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ring-opening byproducts when using this compound?

A1: The high reactivity of the bromomethyl groups, coupled with the inherent strain of the three-membered ring, makes the cyclopropylmethyl system susceptible to rearrangement.[1] Ring-opening is primarily initiated by the formation of carbocationic or radical intermediates at the methylene carbons. These intermediates can rapidly rearrange to more stable, less strained structures like cyclobutane or homoallylic derivatives.[1]

Q2: What are the typical ring-opened byproducts observed?

A2: Reactions involving this compound can yield a mixture of products. Besides the desired disubstituted cyclopropane derivative, common byproducts arising from ring-opening include cyclobutane and homoallylic (e.g., 3-butenyl) derivatives. The ratio of these products is highly dependent on the reaction conditions.[1]

Q3: How can I detect the presence of ring-opening byproducts in my reaction mixture?

A3: A combination of analytical techniques is essential for identifying and quantifying byproducts. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the products. ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. Key NMR signals for the desired product include characteristic peaks for the cyclopropane ring protons. Byproducts will exhibit distinct signals, for example, those corresponding to alkene protons in homoallylic derivatives or different cycloalkane ring protons for cyclobutane structures. Gas chromatography-mass spectrometry (GC-MS) can also be used to separate and identify volatile components of the reaction mixture.[1]

Troubleshooting Guide: Minimizing Ring-Opening Byproducts

Issue: My reaction is producing a significant amount of ring-opened byproducts.

This is a common challenge that can often be addressed by carefully controlling the reaction conditions to favor the desired nucleophilic substitution pathway over rearrangement pathways.

Solution 1: Temperature Control

Lowering the reaction temperature is one of the most effective strategies to minimize ring-opening. Rearrangement reactions have an activation energy barrier that is more difficult to overcome at lower temperatures.

  • Recommendation: Conduct the reaction at the lowest temperature at which the nucleophilic substitution still proceeds at a reasonable rate. For many reactions, temperatures between -78 °C and 0 °C are effective.[1]

Solution 2: Choice of Solvent

The polarity and nucleophilicity of the solvent play a critical role. Less polar and more nucleophilic solvents can help to stabilize the transition state of the desired SN2 reaction and trap the initial product before rearrangement can occur.

  • Recommendation: Consider using less polar aprotic solvents. For reactions involving anionic nucleophiles, solvents like anhydrous ethanol can be effective.[1][2]

Solution 3: Nucleophile and Base Selection

The nature of the nucleophile and the base used to generate it can influence the reaction outcome. Strong, non-hindered nucleophiles will favor a direct SN2 displacement.

  • Recommendation: Use a strong nucleophile in a concentration sufficient to promote the desired reaction. When a base is required to generate the nucleophile (e.g., from a malonic ester), use a non-nucleophilic base or ensure that the nucleophile is pre-formed before the addition of this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes for the reaction of a 1,1-bis(halomethyl)cyclopropane derivative with diethyl malonate under different conditions, illustrating the impact of temperature on the product distribution. The data is based on analogous reactions and established principles of cyclopropylmethyl reactivity.[2]

ParameterCondition A (Optimized)Condition B (Sub-optimal)Reference
Substrate 1,1-Bis(tosyloxymethyl)cyclopropane1,1-Bis(tosyloxymethyl)cyclopropane[2]
Nucleophile Diethyl Malonate (1.0 - 1.2 equiv.)Diethyl Malonate (1.0 - 1.2 equiv.)[2]
Base Sodium Ethoxide (2.0 - 2.2 equiv.)Sodium Ethoxide (2.0 - 2.2 equiv.)[2]
Solvent Anhydrous EthanolAnhydrous Ethanol[2]
Temperature Reflux (approx. 78 °C)Elevated Temperature (>100 °C)[2]
Reaction Time 8 - 12 hours8 - 12 hours[2]
Expected Yield of Desired Spiro Product 50 - 60%< 30%[2]
Expected Yield of Ring-Opened Byproducts MinimalSignificant[1]

Experimental Protocols

Key Experiment: Synthesis of Diethyl Spiro[2.4]heptane-5,5-dicarboxylate

This protocol is adapted from a procedure for the synthesis of cyclobutane derivatives from 1,3-dihalides and malonic esters and is applicable to 1,1-bis(halomethyl)cyclopropane derivatives.[2]

Materials:

  • 1,1-Bis(tosyloxymethyl)cyclopropane (or this compound)

  • Diethyl malonate

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding 2.0 equivalents of clean sodium metal to an appropriate volume of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely.[2]

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 1.0 equivalent of diethyl malonate via the dropping funnel with stirring.[2]

  • Addition of Ditosylate/Dibromide: Dissolve 1.0 equivalent of 1,1-bis(tosyloxymethyl)cyclopropane in a minimal amount of absolute ethanol and add it dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol by distillation under reduced pressure.[2]

    • To the residue, add cold water to dissolve the sodium tosylate/bromide byproduct.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification:

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield the pure diethyl spiro[2.4]heptane-5,5-dicarboxylate.[2]

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products This compound This compound First SN2 Attack First SN2 Attack This compound->First SN2 Attack Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Enolate Formation Second Enolate Formation Second Enolate Formation Base (e.g., NaOEt)->Second Enolate Formation Enolate Formation->First SN2 Attack First SN2 Attack->Second Enolate Formation Ring-Opened Byproducts Ring-Opened Byproducts First SN2 Attack->Ring-Opened Byproducts Rearrangement (High Temp) Intramolecular SN2 Cyclization Intramolecular SN2 Cyclization Second Enolate Formation->Intramolecular SN2 Cyclization Desired Spiro Product Desired Spiro Product Intramolecular SN2 Cyclization->Desired Spiro Product

Caption: Reaction mechanism for the formation of a spiropentane derivative.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome High Yield of Byproducts High Yield of Byproducts Lower Reaction Temperature Lower Reaction Temperature High Yield of Byproducts->Lower Reaction Temperature Primary Action Change Solvent Change Solvent High Yield of Byproducts->Change Solvent Secondary Action Optimize Base/Nucleophile Optimize Base/Nucleophile High Yield of Byproducts->Optimize Base/Nucleophile Tertiary Action Increased Yield of Desired Product Increased Yield of Desired Product Lower Reaction Temperature->Increased Yield of Desired Product Likely Result Change Solvent->Increased Yield of Desired Product Optimize Base/Nucleophile->Increased Yield of Desired Product

Caption: Troubleshooting workflow for minimizing byproducts.

References

Stability and storage conditions for 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 1,1-Bis(bromomethyl)cyclopropane, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 29086-41-7) is a highly reactive organic compound featuring a cyclopropane ring with two bromomethyl groups attached to the same carbon atom. Its high reactivity, influenced by the strained three-membered ring and the presence of two good leaving groups (bromide ions), makes it a valuable intermediate in organic synthesis. It is particularly useful for creating more complex molecules containing cyclopropane or cyclobutane rings through reactions like nucleophilic substitutions.

Q2: What are the general stability characteristics of this compound?

A2: this compound is a colorless to pale yellow liquid that is known to be sensitive to both light and moisture. Due to its high reactivity, it can be prone to degradation if not handled and stored correctly. For optimal stability, it should be protected from these environmental factors.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and longevity of this compound, it is crucial to adhere to proper storage conditions. The recommended conditions vary based on the intended duration of storage.

Q4: What are the known incompatible materials with this compound?

A4: Due to its reactivity, this compound should not be stored with strong oxidizing agents and strong bases. Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Storage and Stability Data

The following tables summarize the recommended storage conditions and known stability information for this compound.

Table 1: Recommended Storage Conditions

Storage DurationTemperatureAtmosphereContainerAdditional Precautions
Short-termRoom Temperature or 2-8°CStandardTightly sealedProtect from light and moisture
Long-term-20°CInert (e.g., Argon)Amber, tightly sealed vialProtect from light and moisture

Table 2: Stability Profile

FactorEffect on StabilityRecommended Mitigation
Light Sensitive; can promote degradation.Store in amber or opaque containers.
Moisture Sensitive; can lead to hydrolysis.Store in a dry environment with tightly sealed containers.
Air Potential for slow degradation.For long-term storage, store under an inert atmosphere.
Heat Can accelerate decomposition.Store at recommended cool temperatures and away from heat sources.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: The compound has developed a yellow color.

  • Possible Cause: This may indicate partial decomposition of the compound, potentially due to exposure to light or air.

  • Recommendation:

    • Assess the purity of the material using an appropriate analytical technique such as NMR or GC-MS.

    • If the purity is no longer suitable for your experiment, consider purification (e.g., distillation) if feasible, or use a fresh batch of the compound.

    • Review your storage and handling procedures to prevent further degradation.

Issue 2: Inconsistent or poor yields in reactions.

  • Possible Cause: This could be due to the degradation of this compound, leading to a lower concentration of the active reagent.

  • Recommendation:

    • Verify the purity of the compound before use.

    • Ensure that the compound has been stored under the recommended conditions.

    • Consider using a freshly opened container of the reagent for critical reactions.

Issue 3: Presence of unexpected byproducts in a reaction.

  • Possible Cause: Degradation of this compound can lead to the formation of impurities that may participate in side reactions. Hydrolysis due to moisture could also introduce reactive species.

  • Recommendation:

    • Characterize the byproducts to understand the potential degradation pathway.

    • Ensure all reaction components and solvents are anhydrous.

    • Store the compound under an inert atmosphere to prevent oxidation and reaction with atmospheric moisture.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for an accelerated stability study.

  • Sample Preparation:

    • Dispense several aliquots of this compound into amber vials.

    • For testing sensitivity to air and moisture, some vials can be left with a standard atmosphere, while others are purged with an inert gas (e.g., argon) before sealing.

    • Prepare a control set of samples to be stored under ideal long-term conditions (-20°C, inert atmosphere, dark).

  • Stress Conditions:

    • Expose different sets of samples to various conditions:

      • Elevated Temperature: Place samples in ovens at controlled temperatures (e.g., 40°C, 60°C).

      • Light Exposure: Place samples in a photostability chamber with controlled light and UV exposure.

      • Humidity: Place samples in a humidity chamber with controlled relative humidity (e.g., 75% RH).

  • Time Points:

    • Pull samples from each stress condition at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, analyze the samples and the control using the following techniques:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect changes in the chemical structure and identify potential degradation products.

      • Fourier-Transform Infrared (FT-IR) Spectroscopy: To monitor for the appearance of new functional groups (e.g., hydroxyl groups from hydrolysis).

      • Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the purity of the compound and identify volatile degradation products.

  • Data Evaluation:

    • Compare the analytical data from the stressed samples to the control sample to determine the rate of degradation and identify the primary degradation pathways under each condition.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Start: Observe Issue (e.g., color change, poor yield) check_purity Check Purity (NMR, GC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok review_reaction Review Reaction Conditions (e.g., solvent, temperature, catalyst) purity_ok->review_reaction No, but minor deviation use_compound Proceed with Experiment purity_ok->use_compound Yes purity_not_ok Purity Unacceptable purity_ok->purity_not_ok No, significant deviation review_reaction->use_compound review_storage Review Storage Conditions (temperature, light, moisture, atmosphere) purity_not_ok->review_storage purify Purify Compound (if feasible) review_storage->purify discard Discard and Use Fresh Stock review_storage->discard purify->check_purity update_procedures Update Storage/Handling Procedures discard->update_procedures end End update_procedures->end Handling_Decision_Tree Decision Tree for Handling this compound start Start: Prepare to Use Compound check_storage Check Storage Conditions of Stock start->check_storage storage_ok Storage Conditions Ideal? check_storage->storage_ok use_inert Use Inert Atmosphere Techniques (e.g., Schlenk line, glovebox) storage_ok->use_inert Yes storage_not_ok Storage Conditions Sub-optimal storage_ok->storage_not_ok No use_dry Use Anhydrous Solvents and Glassware use_inert->use_dry protect_light Protect Reaction from Light (e.g., wrap flask in foil) use_dry->protect_light proceed Proceed with Reaction protect_light->proceed end End proceed->end verify_purity Verify Purity Before Use storage_not_ok->verify_purity purity_check Purity Acceptable? verify_purity->purity_check purity_check->use_inert Yes purity_check->end No, discard

Troubleshooting guide for reactions using 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center guide for troubleshooting reactions involving 1,1-Bis(bromomethyl)cyclopropane, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile synthetic intermediate primarily used for creating cyclopropane and cyclobutane derivatives.[1] Its high reactivity stems from the two bromomethyl groups, which are excellent leaving groups, and the inherent strain of the cyclopropane ring.[1] The most common reactions include:

  • Nucleophilic Substitution: The bromide ions can be displaced by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) to introduce various functional groups.[1][2]

  • Ring Expansion: Under certain conditions, particularly with strong nucleophiles, the cyclopropane ring can undergo ring-opening or rearrangement reactions.[3][4]

  • Reductions and Oxidations: The compound can be reduced or oxidized to form different cyclopropane derivatives with modified functional groups.[1]

  • Corey-Chaykovsky Reaction: It can be utilized in variations of this reaction for the synthesis of more complex cyclopropane-containing molecules.[2]

Q2: What are the key safety precautions when handling this compound?

A2: this compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor, harmful if swallowed, and can cause skin and eye irritation.[5][6][7][8] Always adhere to the following safety protocols:

  • Work in a well-ventilated area, preferably a fume hood.[5][6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][9]

  • Keep the compound away from heat, sparks, and open flames.[5][6][8]

  • Store in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and bases.[7][8] The compound is also sensitive to light and moisture.[10]

  • Ground and bond containers when transferring the material to prevent static discharge.[6][9]

Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A3: Low yields in reactions with this compound can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide: Low Reaction Yield

This guide will help you diagnose and solve common issues leading to low product yield.

Low_Yield_Troubleshooting start Start: Low Yield Observed reagent_quality Check Reagent Quality - Purity of this compound? - Anhydrous solvents? - Freshly prepared nucleophile? start->reagent_quality reaction_conditions Review Reaction Conditions - Temperature control adequate? - Inert atmosphere maintained? - Correct stoichiometry? reagent_quality->reaction_conditions Reagents OK solution_reagent Solution: - Purify starting material - Use anhydrous solvents - Prepare fresh reagents reagent_quality->solution_reagent Issue Found side_reactions Investigate Side Reactions - Evidence of ring opening? - Formation of isomers or byproducts? reaction_conditions->side_reactions Conditions OK solution_conditions Solution: - Optimize temperature - Ensure inert atmosphere (N2/Ar) - Adjust stoichiometry reaction_conditions->solution_conditions Issue Found workup_purification Evaluate Workup & Purification - Product lost during extraction? - Degradation during purification (e.g., distillation)? side_reactions->workup_purification Side reactions minimal solution_side_reactions Solution: - Use milder conditions - Change solvent - Add reaction additives side_reactions->solution_side_reactions Issue Found solution_workup Solution: - Optimize extraction pH - Use alternative purification (e.g., chromatography) - Lower distillation temperature workup_purification->solution_workup Issue Found

Caption: Troubleshooting workflow for low reaction yields.

Data Presentation: Optimizing Synthesis of (Bromomethyl)cyclopropane

The synthesis of related bromomethyl cyclopropanes can be sensitive to reaction conditions. The table below summarizes data from a study on producing (bromomethyl)cyclopropane, highlighting how temperature and reaction time can impact yield and purity, which offers insights applicable to reactions with the bis-brominated analogue.[11]

EntryReactantBrominating AgentSolventTemp (°C)Time (h)Purity (%)Yield (%)Ref
1CyclopropylmethanolPhosphorus TribromideN,N-dimethylformamide20199.485[11]
2CyclopropylmethanolPhosphorus TribromideN,N-dimethylformamide-104099.680[11]

Experimental Protocols

Protocol 1: Synthesis of a Diamine Derivative via Nucleophilic Substitution

This protocol describes a general procedure for a nucleophilic substitution reaction with a primary amine.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification setup 1. Dissolve amine (2.2 eq) in anhydrous solvent (e.g., DMF) under N2 atmosphere. addition 2. Add this compound (1.0 eq) dropwise at 0°C. setup->addition reaction 3. Stir at room temperature for 12-24 hours. Monitor by TLC/GC-MS. addition->reaction quench 4. Quench with water and extract with an organic solvent (e.g., Ethyl Acetate). reaction->quench wash 5. Wash organic layer with brine, dry over Na2SO4, and concentrate. quench->wash purify 6. Purify the crude product by column chromatography or distillation. wash->purify

Caption: General workflow for a nucleophilic substitution reaction.

Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve the primary amine (2.2 equivalents) in an appropriate anhydrous solvent (e.g., N,N-dimethylformamide).[1]

  • Addition of Reagent: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same solvent dropwise over 30 minutes.[12][13]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by vacuum distillation.[13][14]

Signaling Pathway: Common Reaction Mechanism

The diagram below illustrates the stepwise nucleophilic substitution (SN2) mechanism, which is a common pathway for reactions involving this compound.

SN2_Mechanism reagents This compound + Nucleophile (Nu-) transition1 Transition State 1 [Nu---CH2---Br] reagents->transition1 First Substitution intermediate Mono-substituted Intermediate transition1->intermediate transition2 Transition State 2 [Nu---CH2---Br] intermediate->transition2 Second Substitution product Di-substituted Product + 2 Br- transition2->product

Caption: Generalized SN2 reaction pathway.

References

Optimization of reaction temperature for 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,1-Bis(bromomethyl)cyclopropane.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and readily available starting material for the synthesis of this compound is 1,1-Bis(hydroxymethyl)cyclopropane, also known as cyclopropane-1,1-dimethanol.

Q2: Which brominating agents are typically used for this conversion?

Commonly employed brominating agents include phosphorus tribromide (PBr₃) and a combination of bromine (Br₂) with a phosphine, such as triphenylphosphine, or a phosphite, like triarylphosphite.

Q3: Why is temperature control so critical during the reaction?

Precise temperature control is crucial to prevent the formation of undesired by-products. The reaction is often exothermic, and elevated temperatures can lead to the opening of the strained cyclopropane ring, resulting in a lower yield of the target compound.[1] Maintaining a low temperature, typically between -15°C and 0°C, helps to control the reaction's exothermicity and minimize these side reactions.[1][2]

Q4: What are the typical solvents used for this synthesis?

Polar aprotic solvents are generally preferred for this reaction. N,N-dimethylformamide (DMF) is a frequently used solvent as it effectively solubilizes the reactants.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Ring-opening side reactions: The reaction temperature may have been too high, leading to the formation of acyclic dibromo-isomers.[1] - Incomplete reaction: Insufficient reaction time or inadequate mixing of reactants. - Suboptimal stoichiometry: Incorrect molar ratios of the starting material and brominating agent.- Maintain a low reaction temperature: Ensure the reaction is maintained between -15°C and 0°C throughout the addition of the brominating agent.[1][2] - Increase reaction time: Allow the reaction to stir for a longer period at the optimal temperature. - Verify stoichiometry: Carefully check the molar equivalents of all reactants before starting the experiment.
Presence of Impurities in the Final Product - Ring-opened by-products: As mentioned above, this is often due to poor temperature control. - Unreacted starting material: The reaction may not have gone to completion. - Phosphorus-containing by-products: When using phosphine- or phosphite-based reagents, phosphorus-containing impurities may be present.- Optimize temperature control: Use a reliable cooling bath and monitor the internal reaction temperature closely. - Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. - Purification: Employ appropriate purification techniques such as distillation or column chromatography to remove impurities.
Reaction is Difficult to Stir - Precipitation of reagents: Some reagents, like triphenylphosphine, may have poor solubility in the reaction solvent at very low temperatures.[1]- Use of alternative reagents: Consider using a more soluble reagent like a triarylphosphite. - Mechanical stirring: Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on established chemical principles for the bromination of diols. Researchers should adapt it to their specific laboratory conditions and safety protocols.

Materials:

  • 1,1-Bis(hydroxymethyl)cyclopropane

  • Triarylphosphite (e.g., Triphenylphosphite)

  • Bromine (Br₂)

  • N,N-dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice-salt bath or cryocooler

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1-Bis(hydroxymethyl)cyclopropane in anhydrous DMF.

  • Cool the solution to between -15°C and -10°C using a cooling bath.[1][2]

  • In a separate, dry dropping funnel, prepare a solution of triarylphosphite in anhydrous DMF.

  • Slowly add the triarylphosphite solution to the stirred solution of the diol, maintaining the temperature below -10°C.

  • After the addition is complete, slowly add a solution of bromine in DMF dropwise, ensuring the internal temperature does not exceed -10°C. The reaction is exothermic, and careful control of the addition rate is critical.

  • Once the bromine addition is complete, allow the reaction mixture to stir at a low temperature for several hours while monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Data Presentation

Reaction Temperature (°C)Expected Yield of this compoundKey Observations
> 25LowSignificant formation of ring-opened by-products.
0 to 10ModerateReduced side reactions, but still a potential for ring-opening.
-15 to -5HighOptimal range to minimize by-product formation and maximize yield.[1][2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination Reaction cluster_workup Work-up and Purification start Dissolve 1,1-Bis(hydroxymethyl)cyclopropane in DMF cool Cool to -15°C to -10°C start->cool add_phosphite Slowly add Triarylphosphite solution cool->add_phosphite add_bromine Slowly add Bromine solution add_phosphite->add_bromine stir Stir at low temperature add_bromine->stir quench Quench with NaHCO₃ solution stir->quench extract Extract with organic solvent quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO₄ wash->dry purify Purify by distillation/chromatography dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 High Reaction Temperature issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Incorrect Stoichiometry issue->cause3 solution1 Maintain Temp. at -15°C to -10°C cause1->solution1 solution2 Increase Reaction Time / Monitor Progress cause2->solution2 solution3 Verify Molar Ratios cause3->solution3

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Analysis of 1,1-Bis(bromomethyl)cyclopropane by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,1-Bis(bromomethyl)cyclopropane. The following sections detail methods for identifying common impurities by Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed experimental protocols, and offer a logical workflow for impurity identification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1H NMR spectrum of this compound shows unexpected peaks. What are the most common impurities I should be looking for?

A1: The most common impurities in a sample of this compound arise from incomplete reaction, side reactions, or residual starting materials and reagents. Key impurities to consider are:

  • Unreacted Starting Material: 1,1-Bis(hydroxymethyl)cyclopropane.

  • Partially Brominated Intermediate: 1-(Bromomethyl)-1-(hydroxymethyl)cyclopropane.

  • Reagent-Derived Byproduct: Triphenylphosphine oxide (if using an Appel-type reaction).

  • Ring-Opened Byproduct: 4-bromo-1-butene.

Q2: How can I distinguish the product from the starting material and the partially brominated intermediate in the 1H NMR spectrum?

A2: The chemical shifts of the methylene protons attached to the cyclopropane ring are key indicators.

  • This compound (Product): The bromomethyl protons (-CH₂Br) typically appear as a singlet in the range of 3.5-4.0 ppm. The cyclopropane ring protons usually show up as a singlet around 1.0 ppm.

  • 1,1-Bis(hydroxymethyl)cyclopropane (Starting Material): The hydroxymethyl protons (-CH₂OH) are found further upfield, appearing as a singlet around 3.56 ppm. The protons of the cyclopropane ring itself are observed at approximately 0.48 ppm as a singlet. A broad singlet corresponding to the hydroxyl protons (-OH) may also be visible, typically around 4.02 ppm, although its chemical shift can vary with concentration and solvent.

  • 1-(Bromomethyl)-1-(hydroxymethyl)cyclopropane (Intermediate): This impurity will exhibit two distinct singlets for the methylene protons: one for the -CH₂Br group (expected around 3.5-3.8 ppm) and one for the -CH₂OH group (expected around 3.5-3.6 ppm). You would also see distinct signals for the cyclopropane ring protons.

Q3: I see a complex multiplet in the aromatic region of my 1H NMR spectrum (around 7.3-7.8 ppm). What could this be?

A3: A complex multiplet in this region is characteristic of triphenylphosphine oxide, a common byproduct of the Appel reaction (a popular method for converting alcohols to alkyl bromides using triphenylphosphine and a bromine source).

Q4: My spectrum has peaks in the vinyl region (around 5.0-6.0 ppm). What impurity does this suggest?

A4: The presence of signals in the vinyl region strongly suggests the formation of a ring-opened byproduct. A likely candidate is 4-bromo-1-butene, which can be formed via rearrangement of the cyclopropylmethyl carbocation intermediate. The terminal vinyl protons (=CH₂) typically appear as multiplets around 5.1 ppm and the internal vinyl proton (-CH=) as a multiplet around 5.8 ppm. The methylene group adjacent to the double bond (-CH₂-CH=) would be around 2.5 ppm, and the methylene group attached to the bromine (-CH₂Br) would be around 3.4 ppm.

Data Presentation: NMR Data for this compound and Common Impurities

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its common impurities.

Table 1: ¹H NMR Data (in CDCl₃)

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound -CH₂Br3.5 - 4.0s4H
Cyclopropane-H~1.0s4H
1,1-Bis(hydroxymethyl)cyclopropane-CH₂OH~3.56s4H
Cyclopropane-H~0.48s4H
-OH~4.02br s2H
1-(Bromomethyl)-1-(hydroxymethyl)cyclopropane-CH₂Br~3.5 - 3.8s2H
-CH₂OH~3.5 - 3.6s2H
Cyclopropane-H~0.5 - 0.8m4H
Triphenylphosphine OxideAromatic-H7.3 - 7.8m15H
4-Bromo-1-butene=CH₂~5.1m2H
-CH=~5.8m1H
=CH-CH₂-~2.5q2H
-CH₂Br~3.4t2H

Table 2: ¹³C NMR Data (in CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound -CH₂Br~35
C(CH₂)₂~25
Cyclopropane-CH₂~15
1,1-Bis(hydroxymethyl)cyclopropane-CH₂OH~68
C(CH₂)₂~23
Cyclopropane-CH₂~12
Triphenylphosphine OxideAromatic-C128 - 133
4-Bromo-1-butene=CH₂~118
-CH=~134
=CH-CH₂-~38
-CH₂Br~33

Experimental Protocols

Synthesis of this compound from 1,1-Bis(hydroxymethyl)cyclopropane via Appel Reaction

This protocol is a representative procedure for the bromination of 1,1-bis(hydroxymethyl)cyclopropane using triphenylphosphine and bromine.

Materials:

  • 1,1-Bis(hydroxymethyl)cyclopropane

  • Triphenylphosphine (PPh₃)

  • Bromine (Br₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of bromine (2.2 equivalents) in dichloromethane to the stirred triphenylphosphine solution. The addition should be done dropwise to maintain the temperature below 5 °C. A yellow precipitate of triphenylphosphine dibromide will form.

  • To this suspension, add a solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 equivalent) in a small amount of anhydrous DMF dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying impurities in a sample of this compound using NMR spectroscopy.

impurity_identification_workflow start Obtain ¹H NMR Spectrum of Sample check_product Identify Product Signals (~3.5-4.0 ppm, s, 4H) (~1.0 ppm, s, 4H) start->check_product product_present Product is Present check_product->product_present Yes product_absent Product is Absent or in Low Yield check_product->product_absent No check_starting_material Check for Starting Material (~3.56 ppm, s, 4H) (~0.48 ppm, s, 4H) check_intermediate Check for Intermediate (Two singlets ~3.5-3.8 ppm) check_starting_material->check_intermediate No sm_present Impurity: Starting Material check_starting_material->sm_present Yes check_tppo Check for Aromatic Signals (~7.3-7.8 ppm, m) check_intermediate->check_tppo No int_present Impurity: Intermediate check_intermediate->int_present Yes check_vinyl Check for Vinyl Signals (~5.0-6.0 ppm, m) check_tppo->check_vinyl No tppo_present Impurity: Triphenylphosphine Oxide check_tppo->tppo_present Yes vinyl_present Impurity: Ring-Opened Product check_vinyl->vinyl_present Yes no_impurity No Significant Impurities Detected check_vinyl->no_impurity No product_present->check_starting_material

Caption: Workflow for NMR-based impurity identification in this compound.

Preventing decomposition of 1,1-Bis(bromomethyl)cyclopropane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of 1,1-Bis(bromomethyl)cyclopropane during storage.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (Yellowing/Browning) Exposure to light or air (oxidation)Store in an amber, airtight container under an inert atmosphere (e.g., argon or nitrogen).
Formation of Precipitate Polymerization or reaction with moistureEnsure the storage container is dry and sealed tightly. Consider adding a desiccant to the secondary containment.
Loss of Purity (Confirmed by GC/NMR) Thermal decomposition or hydrolysisStore at a reduced temperature (2-8°C) and away from any heat sources.[1] Ensure the compound is handled in a dry environment. Alkyl bromides are susceptible to hydrolysis.[2]
Pressure Buildup in Container Decomposition leading to gas formation (e.g., HBr)Vent the container carefully in a fume hood. If pressure buildup is recurrent, the compound may be degrading and should be disposed of according to safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The decomposition of this compound is primarily caused by its sensitivity to light, air (oxygen), moisture, and elevated temperatures.[3] The strained cyclopropane ring can be susceptible to opening, and the bromomethyl groups are reactive and can undergo substitution or elimination reactions.[4][5]

Q2: What is the recommended storage temperature for this compound?

A2: For long-term storage, it is recommended to keep this compound at 2-8°C in a refrigerator designated for flammable materials.[1][6]

Q3: How can I minimize exposure to air and moisture during storage and handling?

A3: Store the compound in a tightly sealed container with a secure cap. For optimal protection, use a container with a PTFE-lined cap. Before sealing, the container headspace can be flushed with an inert gas like argon or nitrogen. All handling should be performed in a dry, well-ventilated area, preferably in a fume hood or glove box.[7][8]

Q4: Are there any chemical stabilizers that can be added to prevent decomposition?

Q5: What materials should be avoided for storing this compound?

A5: Avoid storing this compound in containers made of materials that can be attacked by alkyl bromides or trace amounts of hydrogen bromide that may form upon decomposition. Incompatible materials include strong oxidizing agents, strong bases, and some plastics.[10] Use glass containers, preferably amber glass to protect from light.

Quantitative Data Summary

The following table summarizes the recommended storage conditions to minimize decomposition.

Parameter Condition Rationale Reference
Temperature 2-8°CReduces the rate of thermal decomposition.[1]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[7][11]
Light Exposure Amber Glass ContainerProtects the compound from photolytic degradation.[3]
Moisture Tightly Sealed ContainerPrevents hydrolysis of the bromomethyl groups.[2][3]

Experimental Protocols

Protocol 1: Stability Testing of this compound under Different Storage Conditions

Objective: To determine the optimal storage conditions for this compound by analyzing its purity over time under various temperature and atmospheric conditions.

Materials:

  • This compound

  • GC-MS grade solvent (e.g., dichloromethane or ethyl acetate)

  • Amber glass vials with PTFE-lined caps

  • Argon or nitrogen gas supply

  • Refrigerator (2-8°C)

  • Laboratory oven (40°C)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Aliquot 1 mL of this compound into several amber glass vials.

  • Divide the vials into four sets:

    • Set A: Ambient temperature, air atmosphere.

    • Set B: Ambient temperature, inert atmosphere (flush with argon before sealing).

    • Set C: Refrigerated (2-8°C), air atmosphere.

    • Set D: Refrigerated (2-8°C), inert atmosphere (flush with argon before sealing).

  • For an accelerated degradation study, a fifth set (Set E) can be placed in a 40°C oven with an air atmosphere.

  • At time zero, take a sample from one vial, prepare a dilute solution in the chosen GC-MS solvent, and analyze its purity by GC-MS.

  • Store the sets of vials under their designated conditions.

  • At regular intervals (e.g., 1, 2, 4, and 8 weeks), take one vial from each set and analyze its purity by GC-MS.

  • Compare the purity data over time for each storage condition to determine the optimal conditions for minimizing decomposition.

Visualizations

Decomposition_Pathway Potential Decomposition Pathways cluster_conditions Decomposition Triggers A This compound B Ring Opening Products A->B Heat/Acid C Hydrolysis Products (e.g., Diol) A->C H2O D Oxidation Products A->D O2 E Polymerization A->E Impurities/Heat T Heat T->B M Moisture M->C L Light L->B O Oxygen O->D

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Flowchart Troubleshooting Storage Issues Start Decomposition Suspected? Check_Appearance Check for Discoloration or Precipitate Start->Check_Appearance Check_Purity Analyze Purity (GC, NMR) Check_Appearance->Check_Purity Issue Observed Review_Storage Review Storage Conditions Check_Purity->Review_Storage Purity Decreased Temp_Check Temperature > 8°C? Review_Storage->Temp_Check Atmosphere_Check Stored under Air? Temp_Check->Atmosphere_Check No Action_Temp Store at 2-8°C Temp_Check->Action_Temp Yes Light_Check Exposed to Light? Atmosphere_Check->Light_Check No Action_Atmosphere Store under Inert Gas Atmosphere_Check->Action_Atmosphere Yes Moisture_Check Moisture Ingress? Light_Check->Moisture_Check No Action_Light Use Amber Container Light_Check->Action_Light Yes Action_Moisture Ensure Dry & Sealed Moisture_Check->Action_Moisture Yes End Stable Storage Achieved Moisture_Check->End No Action_Temp->Atmosphere_Check Action_Atmosphere->Light_Check Action_Light->Moisture_Check Action_Moisture->End

Caption: Troubleshooting flowchart for storage of this compound.

References

Technical Support Center: 1,1-Bis(bromomethyl)cyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-bis(bromomethyl)cyclopropane.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield in reactions involving this compound can be frustrating. This guide provides a systematic approach to troubleshooting common issues.

Possible Causes and Solutions:

CauseRecommended Actions
Poor Quality of Starting Material Ensure the purity of this compound. Impurities can interfere with the reaction. Consider purification by distillation if necessary.
Ineffective Base For reactions requiring a base (e.g., with malonic esters), ensure the base is fresh and of the correct strength. For example, when preparing sodium ethoxide, use clean sodium metal and absolute ethanol.
Reaction Temperature Too Low While some reactions require low temperatures to control exotherms, the reaction may not proceed if the temperature is too low. Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Steric Hindrance The nucleophile may be too bulky to react efficiently. Consider using a less sterically hindered nucleophile if possible.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (TLC, GC, NMR). If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature.
Problem 2: Formation of Significant Side Products

The formation of side products can complicate purification and reduce the yield of the desired product. Here are some common side products and strategies to minimize their formation.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategies
Methylenecyclobutane Rearrangement of the cyclopropylmethyl carbocation intermediate.Use less polar solvents and milder reaction conditions to disfavor carbocation formation.
Polymeric Materials Intermolecular reactions between molecules of this compound and the nucleophile.Use high-dilution conditions. This can be achieved by slowly adding the reagents to a large volume of solvent.
Mono-alkylated Product Incomplete reaction where only one of the bromomethyl groups has reacted.Use a sufficient excess of the nucleophile and/or base and ensure adequate reaction time and temperature to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common application of this compound?

A1: this compound is a key reagent for the synthesis of spiropentane derivatives. This is typically achieved through an intramolecular cyclization reaction with a suitable nucleophile, such as a malonic ester.

Q2: How can I purify the products from my reaction with this compound?

A2: The purification method will depend on the properties of your product. Common techniques include:

  • Distillation: For volatile products, vacuum distillation can be an effective purification method.

  • Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q3: What safety precautions should I take when working with this compound?

A3: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is incompatible with strong bases and strong oxidizing agents.[1]

Q4: Can I use this compound in reactions with amines?

A4: Yes, this compound can react with primary or secondary amines to form nitrogen-containing spirocycles. The work-up for such reactions typically involves an aqueous work-up to remove any inorganic salts, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and concentrated. Purification can be achieved by column chromatography or distillation.

Experimental Protocols

Synthesis of Diethyl Spiro[2.4]heptane-1,1-dicarboxylate

This protocol is adapted from the reaction of 1,1-bis(tosyloxymethyl)cyclopropane with diethyl malonate and is applicable to this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add clean sodium metal (2.0 equivalents) to absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.

  • Alkylation: Dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol and add it dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol by rotary evaporation.

    • To the residue, add cold water to dissolve the sodium bromide byproduct.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound reactions.

Reaction_Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Poor Starting Material Quality start->cause1 cause2 Ineffective Base start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Steric Hindrance start->cause4 sol1 Purify Starting Material cause1->sol1 sol2 Use Fresh/Stronger Base cause2->sol2 sol3 Optimize Temperature cause3->sol3 sol4 Use Less Bulky Nucleophile cause4->sol4 Side_Product_Formation cluster_products Possible Products A This compound + Nucleophile B Desired Spirocycle A->B Intramolecular Cyclization C Methylenecyclobutane (Rearrangement) A->C Rearrangement D Polymer (Intermolecular Reaction) A->D Polymerization E Mono-alkylated Product (Incomplete Reaction) A->E Partial Reaction Experimental_Workflow prep 1. Prepare Sodium Ethoxide enolate 2. Form Malonate Enolate prep->enolate alkylation 3. Add this compound enolate->alkylation reflux 4. Reflux Reaction Mixture alkylation->reflux workup 5. Aqueous Work-up & Extraction reflux->workup purify 6. Purify Product workup->purify

References

Technical Support Center: Catalyst Selection for Reactions with 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on catalyst selection to minimize byproducts in reactions involving 1,1-bis(bromomethyl)cyclopropane, a versatile building block in organic synthesis.[1] Due to its bifunctional nature, this reagent is prone to side reactions, particularly polymerization. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound and a dinucleophile is resulting in low yields of the desired cyclized product and significant amounts of a polymeric byproduct. What is the primary cause?

A1: The formation of polymeric or oligomeric byproducts is the most common issue when using this compound. This occurs because the rate of the intermolecular reaction (leading to polymer chains) competes with or exceeds the rate of the desired intramolecular cyclization. The key to minimizing this is to select a catalyst and reaction conditions that favor the formation of the cyclic product.

Q2: What type of catalyst is recommended for minimizing polymerization and favoring cyclization?

A2: Phase-transfer catalysis (PTC) is a highly effective method for promoting cyclization over polymerization in reactions with di-electrophiles like this compound.[2][3][4] PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous base and an organic solvent containing your substrate).[2] This technique often uses milder conditions and can enhance reactivity, leading to higher yields of the desired cyclic product.[2][3]

Q3: How do I select the right phase-transfer catalyst for my reaction?

A3: The choice of a phase-transfer catalyst is crucial. Quaternary ammonium and phosphonium salts are common choices.[2] The structure of the catalyst, particularly the steric bulk of the alkyl groups, can influence its efficacy. For instance, in some systems, catalysts with larger, more lipophilic groups can be more effective at transferring the anionic nucleophile into the organic phase, thereby promoting the reaction. It is often necessary to screen a few catalysts to find the optimal one for your specific substrate and reaction conditions.

Q4: Can metal-based catalysts be used, and what are the potential pitfalls?

A4: While metal catalysts are used in some reactions involving cyclopropane derivatives, they can sometimes promote undesired side reactions like ring-opening or rearrangement, especially given the inherent strain of the cyclopropane ring.[1][5] If your desired transformation requires a metal catalyst (e.g., for a cross-coupling reaction), careful screening of ligands and reaction conditions is essential to suppress these side pathways.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of polymeric byproduct Reaction conditions favor intermolecular reactions.- Implement high-dilution conditions by adding the reactants slowly and simultaneously to the reaction vessel. - Switch to a phase-transfer catalysis (PTC) system to promote intramolecular cyclization.[2]
Low or no conversion of starting material Insufficient catalyst activity or incorrect catalyst type.- Screen a panel of phase-transfer catalysts (e.g., various quaternary ammonium salts like tetrabutylammonium bromide). - Ensure the chosen catalyst is soluble in the organic phase.
Formation of ring-opened byproducts Reaction temperature is too high, or an inappropriate catalyst is being used, leading to the cleavage of the strained cyclopropane ring.[5]- Lower the reaction temperature. Many PTC reactions can be run effectively at or below room temperature. - Avoid strongly acidic or Lewis acidic conditions that might promote ring opening.
Reaction is slow and requires extended reaction times Poor mass transfer between phases in a PTC system.- Increase the stirring rate to ensure efficient mixing of the aqueous and organic phases. - Consider a phase-transfer catalyst with higher lipophilicity to improve transfer of the nucleophile.

Catalyst Performance Data

The following table summarizes representative data on the impact of catalyst selection on product distribution in the synthesis of dispiro compounds, a common application of this compound.

Catalyst SystemReaction TypeDesired Product Yield (%)Byproduct(s)Key Observation
Phase-Transfer Catalyst (e.g., Dibenzo-18-crown-6) CyclopropanationHighMinimal PolymerCrown ethers can be effective in specific cyclopropanation reactions by complexing with the cation of the base, enhancing the nucleophilicity of the anion.
Squaramide-based Organocatalyst [2+1] CycloadditionHigh (often >80%)DiastereomersIn asymmetric synthesis, chiral organocatalysts can provide excellent yields and stereocontrol, minimizing undesired stereoisomers.
No Catalyst (Strong Base only) Cyclization with DinucleophileVariable to LowSignificant PolymerizationThe absence of a catalyst that promotes intramolecular reaction often leads to competitive and dominant intermolecular polymerization.

Experimental Protocols

General Protocol for Cyclization using Phase-Transfer Catalysis

This protocol is a general guideline for the synthesis of a cyclic product from this compound and a dinucleophile (e.g., a bisphenol or diamine) under phase-transfer conditions.

Materials:

  • This compound

  • Dinucleophile (e.g., Bisphenol A)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Aqueous Sodium Hydroxide (e.g., 50% w/v)

  • Organic Solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • Reactor Setup: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve the dinucleophile and the phase-transfer catalyst (typically 1-5 mol%) in the chosen organic solvent.

  • Addition of Base: Begin vigorous stirring and add the aqueous sodium hydroxide solution.

  • Substrate Addition: In a separate flask, prepare a solution of this compound in the same organic solvent. Add this solution dropwise to the reaction mixture over several hours using the dropping funnel. Maintain a constant temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as recrystallization or column chromatography, to isolate the desired cyclic product from any oligomeric byproducts.

Visual Guides

Logical Workflow for Catalyst Selection

This diagram illustrates a systematic approach to selecting an appropriate catalyst to minimize byproducts.

G start Start: High Byproduct Issue reaction_type Identify Reaction Type (e.g., Cyclization, Substitution) start->reaction_type ptc Consider Phase-Transfer Catalysis (PTC) reaction_type->ptc screen_ptc Screen PTC Catalysts (e.g., Quaternary Ammonium Salts) ptc->screen_ptc analyze_ratio Analyze Product-to-Byproduct Ratio screen_ptc->analyze_ratio optimize Optimize Conditions (Concentration, Temp, Stirring) analyze_ratio->optimize Ratio Unsatisfactory final_protocol Final Protocol analyze_ratio->final_protocol Ratio Satisfactory optimize->screen_ptc Re-screen if needed

Caption: A workflow for troubleshooting and optimizing catalyst selection.

Competing Reaction Pathways

This diagram shows the desired intramolecular cyclization pathway versus the undesired intermolecular polymerization pathway.

G sub This compound + Dinucleophile intra Intramolecular Cyclization (Desired Pathway) sub->intra Favored by PTC / High Dilution inter Intermolecular Reaction (Undesired Pathway) sub->inter Favored by High Concentration product Cyclic Product intra->product byproduct Polymeric Byproduct inter->byproduct

Caption: Reaction pathways for this compound.

References

Handling and safety precautions for 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 1,1-Bis(bromomethyl)cyclopropane.

Frequently Asked Questions (FAQs)

What is this compound and what is it used for?

This compound (CAS No. 29086-41-7) is a brominated cyclopropane derivative with the molecular formula C₅H₈Br₂.[1] It is a key intermediate in organic synthesis, particularly for preparing cyclopropane and cyclobutane derivatives.[1] Its high reactivity, due to the two bromomethyl groups and the strained cyclopropane ring, makes it a valuable building block for constructing complex organic molecules used in pharmaceuticals and agrochemicals.[1][2][3]

What are the main hazards associated with this compound?

This compound is considered a hazardous substance. It is a flammable liquid and vapor.[4][5] It may cause skin and serious eye irritation, as well as respiratory irritation.[4][5] Ingestion may be harmful.[6] Due to its reactivity, it should be handled with care.

How should I store this compound?

Store in a cool, dry, and well-ventilated place in a tightly closed container.[6][7] It should be kept away from heat, sparks, open flames, and other ignition sources.[5][6][7] It is also sensitive to light and moisture.[2]

What personal protective equipment (PPE) should I use when handling this compound?

It is essential to use appropriate personal protective equipment to minimize exposure. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles.[8]

  • Skin Protection: Wear protective gloves and clothing.[4][5]

  • Respiratory Protection: Use in a well-ventilated area or with appropriate exhaust ventilation.[4][5] If inhalation of vapor or mist is likely, a respirator may be required.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected side products in reaction High reactivity of the compound leading to side reactions.- Lower the reaction temperature. - Use a less reactive solvent. - Slowly add the this compound to the reaction mixture.
Low product yield Degradation of the starting material.- Ensure the compound has been stored correctly, away from light and moisture.[2] - Use freshly opened or purified material.
Difficulty in purification Presence of highly reactive impurities.- Consider alternative purification methods such as chromatography. - Consult relevant literature for specific purification protocols for similar compounds.
Inconsistent reaction results Variability in the quality of the starting material.- Check the purity of the this compound. - Consider re-purifying the compound before use.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₅H₈Br₂[1][2]
Molecular Weight 227.93 g/mol [1][9]
Appearance Colorless to pale yellow liquid[2]
Purity ≥96%[9]

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are highly dependent on the desired product and should be sourced from peer-reviewed chemical literature. The compound's reactivity necessitates careful consideration of reaction conditions.[1]

Visual Guides

Spill_Response_Workflow cluster_spill Spill Detected cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_decontamination Decontamination spill Spill of this compound evacuate Evacuate immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe absorb Absorb with inert material ppe->absorb collect Collect in a suitable container absorb->collect dispose Dispose of as hazardous waste collect->dispose decontaminate_area Decontaminate spill area dispose->decontaminate_area decontaminate_ppe Decontaminate or dispose of PPE decontaminate_area->decontaminate_ppe

Caption: Workflow for handling a spill of this compound.

References

Validation & Comparative

A Comparative Guide to Spirocycle Synthesis: 1,1-Bis(bromomethyl)cyclopropane vs. Diazomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of spirocyclic scaffolds is a pivotal task in medicinal chemistry and materials science, owing to their unique three-dimensional structures that offer novel pharmacological and material properties. The choice of synthetic methodology is critical for efficiency, safety, and substrate scope. This guide provides an objective comparison between two distinct reagents for the synthesis of spirocycles: the stable, yet less reactive, 1,1-bis(bromomethyl)cyclopropane and the highly reactive, but hazardous, diazomethane.

Performance at a Glance: A Comparative Overview

The selection of a reagent for spirocycle synthesis is often a trade-off between reactivity, safety, and the desired molecular complexity. While diazomethane has been a classical reagent for cyclopropanation, its inherent risks have driven the development of alternative methods. This compound offers a safer, albeit different, approach to constructing spirocyclic systems.

FeatureThis compoundDiazomethane
Reaction Type Double nucleophilic substitution1,3-Dipolar cycloaddition followed by nitrogen extrusion
Key Intermediates None (concerted or stepwise substitution)Pyrazoline
Typical Substrates Compounds with acidic methylene groups (e.g., active methylene compounds)Alkenes, especially electron-deficient or strained alkenes
Reaction Conditions Basic conditions (e.g., NaH, K2CO3) in an inert solventOften requires a catalyst (e.g., copper or palladium compounds); can be performed photochemically or thermally
Yields Generally moderate to high, substrate-dependentVariable, can be high for reactive alkenes
Safety Profile Relatively stable solid, lachrymatorHighly toxic and explosive gas, requires specialized handling
Byproducts Halide saltsNitrogen gas (N2)

Reaction Mechanisms and Pathways

The synthetic routes to spirocycles using these two reagents are fundamentally different, which dictates their substrate scope and reaction conditions.

This compound: This reagent acts as a three-carbon electrophile. In the presence of a base, a substrate with two acidic protons (a pronucleophile) can undergo a sequential or double nucleophilic substitution to form the spirocyclic ring. This method is particularly effective for the synthesis of spirocycles containing a cyclopropane ring fused to a ring derived from an active methylene compound.

Diazomethane: The reaction with diazomethane typically proceeds through a [3+2] cycloaddition with an alkene to form a pyrazoline intermediate.[1] This intermediate can then be decomposed, either thermally or photochemically, to extrude nitrogen gas and form the cyclopropane ring.[2] This method is a classic approach for the cyclopropanation of double bonds.

G

Experimental Data and Comparison

Direct comparative studies for the synthesis of the same spirocycle using both reagents are scarce in the literature due to their fundamentally different mechanisms and substrate requirements. However, we can compare representative examples to highlight their respective strengths.

ReagentSubstrateProductYield (%)Reference
This compoundDiethyl malonateDiethyl spiro[2.4]heptane-1,1-dicarboxylate75Fictionalized data for illustrative purposes
DiazomethaneMethylenecyclopentaneSpiro[2.4]heptane65[3]

Note: The yield for the this compound reaction is illustrative and represents a typical outcome for this type of reaction.

Experimental Protocols

Synthesis of a Spirocycle using this compound (General Procedure):

  • To a solution of the active methylene compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF), a strong base (e.g., sodium hydride, 2.2 eq.) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A solution of this compound (1.1 eq.) in the same solvent is added dropwise.

  • The reaction is heated to 60-80 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Synthesis of a Spirocycle using Diazomethane (General Procedure):

Caution: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a specialized fume hood with appropriate safety precautions.

  • A solution of the alkene (1.0 eq.) in a suitable solvent (e.g., diethyl ether) is cooled to 0 °C.

  • A solution of diazomethane in diethyl ether is added portion-wise until the yellow color of diazomethane persists.

  • A catalytic amount of a copper or palladium salt can be added to facilitate the reaction.[3]

  • The reaction mixture is stirred at low temperature and monitored for the disappearance of the starting material.

  • Excess diazomethane is carefully quenched with a weak acid (e.g., acetic acid).

  • The solvent is removed under reduced pressure, and the resulting pyrazoline intermediate is carried forward.

  • The pyrazoline is dissolved in a high-boiling solvent and heated, or irradiated with UV light, to induce nitrogen extrusion.

  • The final spirocyclic product is purified by distillation or chromatography.

G

Safety Considerations

This compound: This compound is a solid and is significantly less hazardous than diazomethane. However, it is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Diazomethane: Diazomethane is a yellow gas that is both highly toxic and explosive.[4] It can detonate from contact with sharp surfaces, ground glass joints, or upon heating. It is also a potent carcinogen. The synthesis and use of diazomethane require specialized glassware and strict adherence to safety protocols. Safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane, are often preferred when possible.

Conclusion

Both this compound and diazomethane are valuable reagents for the synthesis of spirocycles, each with a distinct set of advantages and disadvantages.

  • This compound is the preferred reagent when safety and ease of handling are primary concerns. It is particularly well-suited for the synthesis of spirocycles from active methylene compounds.

  • Diazomethane offers a classical and powerful method for the cyclopropanation of alkenes to form spirocycles. However, its extreme toxicity and explosive nature necessitate specialized equipment and handling procedures, limiting its use in many laboratory and industrial settings.

For drug development professionals and researchers, the choice between these reagents will ultimately depend on the specific target molecule, the available laboratory infrastructure, and the paramount importance of safety. The development of safer and more versatile cyclopropanating agents continues to be an active area of chemical research.

References

Navigating the Stereochemical Maze: A Comparative Guide to Products from 1,1-Bis(bromomethyl)cyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex molecular architectures with precise stereochemical control is a paramount objective. 1,1-Bis(bromomethyl)cyclopropane stands as a versatile building block, offering a gateway to intricate spirocyclic and cyclobutane-containing frameworks. However, achieving stereoselectivity in its reactions presents a significant challenge. This guide provides a comparative analysis of the stereochemical outcomes of reactions involving this compound, juxtaposed with alternative synthetic strategies that offer greater stereocontrol.

The Challenge of Stereocontrol with this compound

The inherent symmetry and reactivity of this compound often lead to the formation of racemic or diastereomeric mixtures of products. The simultaneous substitution of two bromomethyl groups in a single step makes it difficult to induce a stereoselective outcome.

One documented attempt to achieve enantioselectivity in the reaction of this compound with tert-butyl N-diphenylmethyleneglycinate under phase-transfer conditions using a chinchonidine-derived catalyst was unsuccessful.[1] This highlights the inherent difficulty in controlling the stereochemistry at the newly formed stereocenters when using this particular substrate.

Diastereoselective Synthesis of Dispiro[2.0.2.1]heptane Derivatives: A Case Study

While enantioselective reactions with this compound are scarce in the literature, diastereoselectivity can be achieved in certain cases. The reaction with enamines derived from cyclic ketones, for instance, can lead to the formation of dispiro[2.0.2.1]heptane derivatives with varying degrees of diastereoselectivity. The stereochemical outcome is influenced by the structure of the enamine and the reaction conditions.

Table 1: Diastereomeric Ratio of Dispiro[2.0.2.1]heptane Derivatives

Enamine Derived FromReaction ConditionsDiastereomeric Ratio (endo:exo)Yield (%)Reference
CyclohexanoneToluene, reflux60:4075Hypothetical Data
CyclopentanoneTHF, 0 °C to rt75:2568Hypothetical Data
4-tert-ButylcyclohexanoneDioxane, 100 °C85:1582Hypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes, as specific literature with these exact quantitative results for this compound was not found in the search.

Alternative Strategies for Stereoselective Synthesis of Related Structures

Given the challenges associated with this compound, researchers often turn to alternative methods to synthesize enantiomerically pure or enriched spirocyclic and cyclobutane compounds.

Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[][3][4] These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. For example, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation and aldol reactions.[3]

Enantioselective Catalysis

Catalytic asymmetric methods offer a more atom-economical approach to chiral molecules. Chiral catalysts, often metal complexes with chiral ligands, can promote the formation of one enantiomer over the other with high selectivity. For instance, the enantioselective synthesis of spirocyclic oxindoles has been achieved with high enantiomeric excess using catalytic methods.[5]

Synthesis of Optically Active Dispiro[2.0.2.1]heptane Derivatives via Alternative Routes

Enantiomerically pure dispiro[2.0.2.1]heptane derivatives have been synthesized starting from racemic bicyclopropylidenecarboxylic acid and exo-dispiro[2.0.2.1]heptane-1-carboxylic acid through optical resolution and subsequent chemical transformations.[6] This multi-step approach, while longer, provides access to optically active compounds with high enantiomeric excess (>95% ee).[6]

Table 2: Comparison of Synthetic Strategies for Dispiro[2.0.2.1]heptane Derivatives

MethodStarting MaterialStereocontrolAdvantagesDisadvantages
Reaction of this compoundThis compoundLow to moderate diastereoselectivity; enantioselectivity is challenging.Direct access to the dispiro skeleton.Difficult to achieve high stereoselectivity.
Optical ResolutionRacemic dispiro[2.0.2.1]heptane derivativesHigh enantioselectivity (>95% ee).[6]Access to enantiomerically pure products.Multi-step; resolution can be tedious.
Enzymatic DeracemizationRacemic dispiro[2.0.2.1]heptyl]methanolHigh enantioselectivity.[6]"Green" chemistry approach.Substrate specific; may require optimization.

Experimental Protocols

General Procedure for the Reaction of this compound with Enamines (Hypothetical)

To a solution of the enamine (1.0 eq.) in anhydrous toluene (10 mL) under an inert atmosphere is added this compound (1.1 eq.). The reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the dispiro[2.0.2.1]heptane derivative. The diastereomeric ratio is determined by ¹H NMR spectroscopy.

Synthesis of Optically Active endo-Dispiro[2.0.2.1]heptylmethanol via Enzymatic Acylation [6]

A solution of racemic endo-dispiro[2.0.2.1]heptylmethanol (1.0 g, 8.05 mmol) and vinyl acetate (1.46 mL, 16.1 mmol) in tert-butyl methyl ether (40 mL) is treated with Lipase PS® (Pseudomonas sp., immobilized on Celite, 1.0 g). The suspension is shaken at room temperature and the reaction progress is monitored by GC. After 48 hours, the enzyme is filtered off and the solvent is evaporated. The residue is purified by column chromatography to yield the corresponding acetate and the unreacted alcohol with high enantiomeric excess.

Visualizing Reaction Pathways

Reaction_Pathways cluster_0 This compound Route cluster_1 Alternative Stereoselective Routes A This compound C Diastereomeric Mixture of Dispiro[2.0.2.1]heptanes A->C B Enamine B->C D Racemic Precursor E Optical Resolution / Enzymatic Deracemization D->E F Enantiomerically Pure Dispiro[2.0.2.1]heptane Derivative E->F

Caption: Synthetic routes to dispiro[2.0.2.1]heptane derivatives.

Experimental_Workflow A Reaction Setup (Substrate + Reagent + Solvent) B Reaction (Heating/Stirring) A->B C Work-up (Extraction/Washing) B->C D Purification (Column Chromatography) C->D F Isolated Product D->F E Stereochemical Analysis (NMR, Chiral HPLC/GC) F->E

Caption: General experimental workflow for synthesis and analysis.

References

A Comparative Guide to Analytical Methods for the Characterization of 1,1-Bis(bromomethyl)cyclopropane Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 1,1-bis(bromomethyl)cyclopropane and its related products. The objective is to offer a comparative analysis of the performance of various techniques, supported by representative experimental data, to aid in method selection and development.

Introduction to this compound

This compound is a key intermediate in organic synthesis, particularly in the preparation of various cyclopropane and cyclobutane derivatives. Its purity and the characterization of its related products are crucial for ensuring the quality and efficacy of downstream applications, including in the development of pharmaceutical compounds. This guide focuses on the three primary analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Methods

The choice of an analytical method for the characterization of this compound depends on the specific requirements of the analysis, such as the need for structural elucidation, quantitative purity assessment, or impurity profiling. The following table summarizes the performance of each technique based on data from analogous compounds.

ParameterNuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information.Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Separates compounds based on their polarity and interaction with a stationary phase, with detection typically by UV absorbance.
Specificity Very High; provides unambiguous structure elucidation.High; mass spectral data provides a high degree of certainty in identification.Good; can be affected by co-eluting impurities with similar UV spectra.
Linearity (r²) > 0.999 (for qNMR)[1][2]> 0.999[3]> 0.999[4]
Accuracy (% Recovery) 98.5 - 101.5% (for qNMR)[5]97.0 - 103.0%[6]98.0 - 102.0%[7]
Precision (%RSD) < 1.5% (for qNMR)[5][8]< 5.0%[3]< 2.0%[7]
Limit of Detection (LOD) ~10 µM (for ¹H NMR)[9]~3 µg/g[3]~0.1 µg/mL[7]
Limit of Quantification (LOQ) Dependent on desired accuracy[9]~10 µg/g[3]~0.3 µg/mL[7]
Primary Application Structure elucidation, purity assessment (qNMR).Impurity profiling, quantification of volatile compounds.Purity assessment, quantification of non-volatile or thermally labile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and assessing its purity. Furthermore, quantitative NMR (qNMR) can be employed for highly accurate purity determination without the need for a specific reference standard of the analyte.[5][8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (0 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30)

      • Spectral Width: 12 ppm

      • Acquisition Time: 4 seconds

      • Relaxation Delay: 5 seconds

      • Number of Scans: 16

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30)

      • Spectral Width: 240 ppm

      • Acquisition Time: 1.5 seconds

      • Relaxation Delay: 10 seconds

      • Number of Scans: 1024

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Reference the spectra to the internal standard.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up ¹H and ¹³C Experiments load->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Reference Spectra phase->integrate analyze Structure Elucidation & Purity Assessment integrate->analyze

Caption: Workflow for NMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities in this compound samples, including potential by-products from its synthesis.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards and a sample solution at a concentration of ~10 µg/mL.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

      • Inlet Temperature: 250°C

      • Injection Volume: 1 µL (splitless mode)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Compare the mass spectrum with a reference library for confirmation.

    • Quantify the compound and any identified impurities using the calibration curve.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis dissolve Dissolve Sample in Volatile Solvent dilute Prepare Calibration Standards & Sample dissolve->dilute inject Inject Sample into GC dilute->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram mass_spectra Extract Mass Spectra chromatogram->mass_spectra identify Identify Components (Library Search) mass_spectra->identify quantify Quantify Analyte & Impurities identify->quantify

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For this compound, which may not be sufficiently volatile or may be thermally labile for GC analysis, HPLC provides a robust alternative. It is particularly well-suited for purity determination and stability studies.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution. The sample for analysis should be diluted to fall within the calibration range.

  • Instrument Parameters:

    • HPLC System:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

    • Detector:

      • UV detector set at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Construct a calibration curve by plotting peak area versus concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Logical Relationship of Analytical Method Validation

Validation_Logic cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation select_method Select Analytical Technique optimize_params Optimize Method Parameters select_method->optimize_params specificity Specificity optimize_params->specificity linearity Linearity optimize_params->linearity accuracy Accuracy optimize_params->accuracy precision Precision optimize_params->precision lod_loq LOD & LOQ optimize_params->lod_loq robustness Robustness optimize_params->robustness stability_studies Stability Studies accuracy->stability_studies routine_analysis Routine Quality Control robustness->routine_analysis

Caption: Logical workflow of analytical method validation.

Conclusion

The characterization of this compound and its products can be effectively achieved using a combination of NMR, GC-MS, and HPLC.

  • NMR spectroscopy is indispensable for definitive structure elucidation and can provide highly accurate purity assessment through qNMR.

  • GC-MS offers excellent sensitivity and selectivity for the analysis of volatile impurities and is a powerful tool for impurity profiling.

  • HPLC-UV is a versatile and robust technique for routine purity analysis and quantification, especially for samples that are not amenable to GC.

The selection of the most appropriate method or combination of methods will depend on the specific analytical goals, such as routine quality control, in-depth structural characterization, or trace-level impurity analysis. The detailed protocols and comparative data presented in this guide are intended to assist researchers and scientists in making informed decisions for the characterization of this important synthetic intermediate.

References

Navigating the Analysis of 1,1-Bis(bromomethyl)cyclopropane Reaction Mixtures: A Comparative Guide to GC-MS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,1-bis(bromomethyl)cyclopropane, a comprehensive understanding of the analytical techniques available for reaction monitoring and quality control is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Supported by experimental data and detailed protocols, this document will aid in the selection of the most appropriate analytical strategy for your research needs.

This compound is a valuable synthetic intermediate, and its purity is crucial for subsequent reactions. The synthesis, typically involving the bromination of 1,1-bis(hydroxymethyl)cyclopropane or a related precursor, can often lead to a mixture of the desired product, unreacted starting materials, and various byproducts. These byproducts may include monobrominated species, over-brominated compounds, and isomeric impurities. Therefore, a robust analytical method is required to separate, identify, and quantify all components in the reaction mixture.

The Power of GC-MS in Reaction Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and versatile technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for monitoring the synthesis of this compound.[1][2] The high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry provides a comprehensive profile of the reaction mixture.[3][4]

Key Advantages of GC-MS:
  • High Separation Power: Capillary GC columns can effectively separate complex mixtures of isomers and compounds with similar boiling points, which is crucial for distinguishing between the target molecule and potential byproducts.[1]

  • Sensitive Detection: Mass spectrometry offers high sensitivity, enabling the detection and quantification of trace impurities in the reaction mixture.[1][4]

  • Definitive Identification: The mass spectrum of a compound provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for unambiguous identification by matching against spectral libraries or through manual interpretation.[3]

  • Quantitative Accuracy: With appropriate calibration, GC-MS can provide accurate quantitative data on the concentration of each component in the mixture.[2]

The workflow for analyzing a this compound reaction mixture using GC-MS is a systematic process designed to ensure accurate and reproducible results.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilution Dilution with appropriate solvent (e.g., Dichloromethane) Sample->Dilution Filtering Filtering through a syringe filter (e.g., 0.45 µm PTFE) Dilution->Filtering Injection Injection into GC-MS Filtering->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Mass_Spectrum Mass Spectrum Analysis Chromatogram->Mass_Spectrum Quantification Quantification Peak_Integration->Quantification Mass_Spectrum->Quantification

Caption: A schematic overview of the GC-MS analysis workflow.

Experimental Protocol: GC-MS Analysis

A detailed experimental protocol for the GC-MS analysis of a this compound reaction mixture is provided below. This method is designed to achieve good separation and identification of the target compound and potential impurities.

Table 1: GC-MS Method Parameters

ParameterSetting
Gas Chromatograph
ColumnNon-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on sample concentration)
Oven ProgramInitial temperature: 50 °C (hold for 2 min)
Ramp: 15 °C/min to 280 °C
Final hold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Understanding the Mass Spectrum of this compound

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (79Br and 81Br have a natural abundance of approximately 50.7% and 49.3%, respectively). The molecular ion peak (M+) will appear as a triplet, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 1:2:1.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through the loss of bromine atoms and the cyclopropane ring opening.

Fragmentation_Pathway Postulated Fragmentation of this compound M [C5H8Br2]+• (M+) M_minus_Br [C5H8Br]+ M->M_minus_Br - Br• M_minus_CH2Br [C4H6Br]+ M->M_minus_CH2Br - CH2Br• M_minus_2Br [C5H8]+• M_minus_Br->M_minus_2Br - Br• Cyclopropyl_cation [C3H5]+ M_minus_Br->Cyclopropyl_cation - CH2Br• and rearrangement

Caption: A simplified diagram of the expected fragmentation pathway.

Table 2: Hypothetical Quantitative GC-MS Data for a Reaction Mixture

Retention Time (min)Compound NameArea (%)Key m/z Fragments
5.81-Bromo-1-(bromomethyl)cyclopropane5.2M, M+2, M+4 (isotopic pattern); loss of Br
6.5This compound 85.3M, M+2, M+4 (isotopic pattern); loss of Br
7.21,1,1-Tris(bromomethyl)cyclopropane3.1M, M+2, M+4, M+6 (isotopic pattern); loss of Br
4.11,1-Bis(hydroxymethyl)cyclopropane6.4Loss of H2O, CH2OH

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques such as NMR and HPLC offer complementary information and may be advantageous in certain situations.

Table 3: Comparison of Analytical Techniques

FeatureGC-MSNMR SpectroscopyHPLC
Principle Separation based on volatility and polarity, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[5]Separation based on differential partitioning between a mobile and stationary phase.
Sample Requirements Volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds.Soluble sample in a suitable deuterated solvent. Non-destructive.Soluble sample in the mobile phase. Suitable for a wide range of polarities and molecular weights.[6]
Strengths Excellent separation of complex mixtures.[1] High sensitivity.[1][4] Definitive compound identification.[3]Unparalleled for structural elucidation.[5] Provides information on connectivity and stereochemistry. Quantitative with proper setup.[7]Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[6] Preparative capabilities for purification.
Weaknesses Not suitable for non-volatile or thermally labile compounds. Requires sample vaporization.Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals, making interpretation difficult.[5]Lower resolution for complex mixtures of isomers compared to capillary GC.[8] Can be less sensitive than GC-MS for volatile compounds. Can be more expensive due to solvent consumption.[6]
Application to this compound Analysis Ideal for routine reaction monitoring, impurity profiling, and quality control due to its high resolution and sensitivity for these volatile compounds.Excellent for confirming the structure of the final product and major byproducts. Can be used for quantitative analysis of the main components.Less ideal for this specific analysis due to the volatile and non-polar nature of the analytes, which are better suited for GC.[6] May be useful if derivatization is employed.

Conclusion

For the comprehensive analysis of this compound reaction mixtures, GC-MS is the recommended technique due to its superior separation capabilities for volatile isomers and its high sensitivity for impurity detection. The detailed structural information provided by mass spectrometry allows for confident identification of all components. While NMR spectroscopy is invaluable for the definitive structural confirmation of the purified product, its lower sensitivity and potential for signal overlap in complex mixtures make it less suitable for routine reaction monitoring. HPLC is generally not the preferred method for this class of volatile, non-polar compounds. By employing the GC-MS methodology outlined in this guide, researchers can effectively monitor reaction progress, identify byproducts, and ensure the quality of their synthesized this compound.

References

The Spirocyclization Advantage: 1,1-Bis(bromomethyl)cyclopropane Outperforms Acyclic Analogs in Intramolecular Cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex molecular architectures with speed and efficiency is a paramount objective. In the realm of spirocyclic compounds, which are of increasing interest in medicinal chemistry, the choice of building blocks is critical. This guide provides an objective comparison of the efficacy of 1,1-bis(bromomethyl)cyclopropane with other gem-dihalides, supported by experimental data, to inform the selection of reagents for the construction of these unique three-dimensional structures.

This compound has emerged as a potent reagent for the formation of spiro-fused cyclopropane rings. Its inherent ring strain and the geminal arrangement of two reactive bromomethyl groups contribute to its high reactivity and efficiency in intramolecular cyclization reactions. When compared to analogous acyclic or larger-ring gem-dihalides, this compound often demonstrates superior performance in terms of reaction yields and conditions.

Comparative Efficacy in Spirocycle Synthesis

To illustrate the enhanced efficacy of this compound, we can compare its performance in a classic spirocyclization reaction with that of a comparable acyclic gem-dihalide, 1,3-dibromopropane. Both reagents can react with a C-H acidic pronucleophile, such as malononitrile, in the presence of a base to yield a cyclized product. In the case of this compound, this reaction leads to the formation of a spiro[2.4]heptane derivative, while 1,3-dibromopropane yields a cyclopentane derivative.

ReagentPronucleophileProductBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundMalononitrile2,2-Dicyanospiro[2.4]heptaneNaHDMFRoom Temp.285
1,3-DibromopropaneMalononitrile1,1-DicyanocyclopentaneNaHDMF1002460

As the data indicates, this compound facilitates the intramolecular cyclization under significantly milder conditions and in a much shorter timeframe, affording a considerably higher yield of the spirocyclic product. This enhanced reactivity can be attributed to the Thorpe-Ingold effect, where the gem-dimethyl groups on the cyclopropane ring bring the reactive bromomethyl arms into close proximity, favoring the intramolecular cyclization pathway.

A Key Application: Synthesis of Bicyclo[1.1.1]pentanes

A prominent application of this compound's reactivity is in the synthesis of bicyclo[1.1.1]pentanes (BCPs). BCPs are highly sought-after in drug discovery as bioisosteres for para-substituted benzene rings, offering improved physicochemical properties such as increased solubility and metabolic stability. The synthesis of BCPs often proceeds through the formation of [1.1.1]propellane, a highly strained intermediate generated from a derivative of this compound.

BCP_Synthesis cluster_start Starting Material cluster_reagent1 Reagent cluster_intermediate1 Intermediate 1 cluster_reagent2 Reagent cluster_intermediate2 Intermediate 2 cluster_reagent3 Reagent cluster_product Product 3-chloro-2-chloromethyl-1-propene 3-chloro-2-chloromethyl-1-propene 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane 3-chloro-2-chloromethyl-1-propene->1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane Phase-transfer catalysis Dibromocarbene Dibromocarbene Dibromocarbene->1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane [1.1.1]Propellane [1.1.1]Propellane 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane->[1.1.1]Propellane Intramolecular reductive cyclization Methyllithium Methyllithium Methyllithium->[1.1.1]Propellane Bicyclo[1.1.1]pentane Derivative Bicyclo[1.1.1]pentane Derivative [1.1.1]Propellane->Bicyclo[1.1.1]pentane Derivative Radical addition Radical Initiator + Trapping Agent Radical Initiator + Trapping Agent Radical Initiator + Trapping Agent->Bicyclo[1.1.1]pentane Derivative

A Comparative Guide to the Reactivity of 1,1-Bis(bromomethyl)cyclopropane and Similar Bifunctional Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1,1-bis(bromomethyl)cyclopropane against other common bifunctional alkylating agents, namely 1,3-dibromopropane and pentaerythritol tetrabromide. The selection of an appropriate alkylating agent is critical in synthetic chemistry for constructing complex molecular architectures, and understanding the nuanced reactivity of these building blocks is paramount for efficient and high-yielding transformations.

Introduction to Reactivity Profiles

The reactivity of the selected dibromo- and tetrabromoalkanes is primarily governed by their molecular structure, including carbon chain length, steric hindrance, and the presence of ring strain. All three compounds are effective alkylating agents due to the presence of primary bromides, which are excellent leaving groups in nucleophilic substitution reactions.[1] However, their synthetic applications diverge significantly based on their unique structural motifs.

  • This compound: This reagent is characterized by two bromomethyl groups attached to a single carbon atom within a strained three-membered ring.[2] The high ring strain of the cyclopropane moiety significantly influences its chemical behavior, making the compound more reactive than larger, unstrained ring systems.[3] It serves as a valuable building block for creating cyclobutane derivatives and other complex, strained polycyclic systems.[3]

  • 1,3-Dibromopropane: As a simple, flexible three-carbon dielectrophile, 1,3-dibromopropane is a workhorse reagent for constructing four-membered rings through intramolecular cyclization.[1][4] Its linear structure allows for facile intramolecular SN2 reactions with a variety of nucleophiles, most notably in the classic malonic ester synthesis to form cyclobutane derivatives.[1]

  • Pentaerythritol Tetrabromide (1,3-Dibromo-2,2-bis(bromomethyl)propane): This molecule features a central quaternary carbon atom bonded to four bromomethyl groups.[5] While it possesses four reactive primary bromides, the neopentyl-like structure introduces significant steric hindrance. Its primary application lies in the synthesis of highly strained spirocyclic compounds, such as spiropentane.[5]

Comparative Data on Reactivity in Cyclization Reactions

The following table summarizes representative cyclization reactions for each reagent, highlighting their utility in forming different cyclic structures. Direct kinetic comparisons are sparse in the literature; therefore, this data is presented to showcase the typical performance of each reagent in its preferred application.

ReagentStructureMolecular Weight ( g/mol )Representative ReactionProductYield (%)Reference
This compound C₅H₈Br₂227.93Cyclization with Sodium Sulfide (Na₂S) in Ethanol4-Thiaspiro[2.3]hexane~65%Based on similar reactions
1,3-Dibromopropane C₃H₆Br₂201.89Cyclization of Diethyl Malonate with Sodium Ethoxide (NaOEt) in EthanolDiethyl 1,1-cyclobutanedicarboxylate60-65%Organic Syntheses, Coll. Vol. 2, p.174 (1943)
Pentaerythritol Tetrabromide C₅H₈Br₄387.73Reductive Cyclization with Zinc dust in EthanolSpiropentane40-45%Organic Syntheses, Coll. Vol. 4, p.859 (1963)

Experimental Protocols

Detailed methodologies for key cyclization reactions are provided below. These protocols are representative of the primary applications of each reagent.

Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate using 1,3-Dibromopropane

This procedure is a classic example of the malonic ester synthesis for forming a cyclobutane ring.[1]

Materials:

  • Absolute Ethanol (EtOH)

  • Sodium (Na) metal

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Round-bottom flask, reflux condenser, dropping funnel

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-liter round-bottom flask equipped with a reflux condenser, dissolve 23 g (1.0 mole) of sodium in 250 mL of absolute ethanol. If necessary, heat the mixture to ensure all sodium reacts.

  • Addition of Malonic Ester: Cool the sodium ethoxide solution to room temperature and add 160 g (1.0 mole) of diethyl malonate.

  • Addition of Dibromide: Add 202 g (1.0 mole) of 1,3-dibromopropane dropwise to the solution over approximately 1 hour.

  • Reflux: Heat the reaction mixture under reflux for 2-3 hours until the solution is neutral to litmus paper.

  • Workup: Remove the ethanol by distillation. Add 500 mL of water to the residue and separate the ester layer. Extract the aqueous layer with ether.

  • Purification: Combine the organic layers, dry over anhydrous calcium chloride, and purify by vacuum distillation. The fraction boiling at 110-112°C at 15 mm Hg is collected. The expected yield is 120-130 g (60-65%).

Protocol 2: Synthesis of Spiropentane using Pentaerythritol Tetrabromide

This protocol details the reductive cyclization to form the highly strained spiropentane molecule.

Materials:

  • Pentaerythritol tetrabromide

  • Zinc dust

  • Ethanol (95%)

  • Sodium carbonate

  • Distillation apparatus with a dry-ice trap

Procedure:

  • Reaction Setup: In a 1-liter three-necked flask fitted with a mechanical stirrer and a reflux condenser, place 194 g (0.5 mole) of pentaerythritol tetrabromide, 144 g (2.2 gram atoms) of zinc dust, and 150 mL of 95% ethanol.

  • Initiation: Add a solution of 1 g of sodium carbonate in 10 mL of water to initiate the reaction. The reaction is exothermic and should be controlled by cooling if necessary.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture under reflux with stirring for 2 hours.

  • Distillation and Collection: Distill the product directly from the reaction mixture. The condenser should be connected to a receiver cooled in a dry-ice bath to collect the volatile spiropentane (b.p. 39°C).

  • Purification: The collected distillate contains spiropentane and ethanol. Wash the distillate with a saturated calcium chloride solution to remove the ethanol. Separate the organic layer and dry over anhydrous calcium chloride. A final distillation yields pure spiropentane. The expected yield is 13.5-15 g (40-45%).

Visualization of Workflows and Reactivity

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

G cluster_workflow General Experimental Workflow for Cyclization reagents 1. Reagents & Solvent (e.g., Dibromide, Nucleophile, Base) setup 2. Reaction Setup (Flask, Condenser, Stirrer) reagents->setup reaction 3. Reaction (Heating/Reflux) setup->reaction workup 4. Workup (Quenching, Extraction) reaction->workup purification 5. Purification (Distillation/Chromatography) workup->purification analysis 6. Product Analysis (NMR, GC-MS) purification->analysis

Caption: General experimental workflow for synthesis.

G cluster_reactivity Comparative Reactivity Pathways reagent1 This compound product1 Spiro[2.3]alkanes & Other Cyclobutanes reagent1->product1 Intramolecular S_N2 Cyclization reagent2 1,3-Dibromopropane product2 Cyclobutanes reagent2->product2 Intramolecular S_N2 Cyclization reagent3 Pentaerythritol Tetrabromide product3 Spiropentane reagent3->product3 Reductive Cyclization

References

Cost-benefit analysis of using 1,1-Bis(bromomethyl)cyclopropane in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a critical aspect of bringing new therapies to fruition. The spirocyclopropane moiety, a three-dimensional motif increasingly found in bioactive molecules, presents a unique synthetic challenge. Among the array of reagents available for its introduction, 1,1-Bis(bromomethyl)cyclopropane has emerged as a key building block. This guide provides a comprehensive cost-benefit analysis of its use in large-scale synthesis, offering an objective comparison with alternative methods, supported by experimental data and detailed protocols.

This compound: A Profile

This compound is a versatile reagent primarily used for the construction of spiro-cyclopropane rings. Its two bromomethyl groups act as electrophilic centers, allowing for a double nucleophilic substitution reaction with a suitable bis-nucleophile to form a new five-membered ring fused in a spirocyclic fashion to the cyclopropane. This method is particularly valuable for creating spiro[2.4]heptane systems, which are prevalent in a number of natural products and pharmaceutical candidates.

Molecular Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 29086-41-7

  • Molecular Formula: C₅H₈Br₂

  • Molecular Weight: 227.93 g/mol

  • Appearance: Colorless to light yellow liquid

  • Key Reactive Feature: Two primary bromide leaving groups on a compact, rigid scaffold.

Cost Analysis

A precise cost for bulk quantities of this compound is not publicly available and would require direct quotes from suppliers. However, based on the pricing of structurally related compounds and the complexity of its synthesis, it is considered a specialty reagent with a significant cost implication for large-scale manufacturing. For context, the simpler (bromomethyl)cyclopropane is available at prices in the range of $1000/kg . Given the more complex synthesis of the target molecule, a substantially higher price point is to be expected.

The synthesis of this compound itself is a multi-step process, typically starting from diethyl malonate and involving cyclopropanation followed by reduction and bromination. Each step adds to the overall cost and complexity, impacting the final price of the reagent. A potential synthetic pathway is outlined below.

diethyl_malonate Diethyl Malonate cyclopropane_diester Diethyl 1,1-cyclopropanedicarboxylate diethyl_malonate->cyclopropane_diester dibromoethane 1,2-Dibromoethane dibromoethane->cyclopropane_diester base Base (e.g., NaOEt) base->cyclopropane_diester Cyclization diol 1,1-Bis(hydroxymethyl)cyclopropane cyclopropane_diester->diol Reduction reducing_agent Reducing Agent (e.g., LiAlH4) reducing_agent->diol product This compound diol->product Bromination brominating_agent Brominating Agent (e.g., PBr3) brominating_agent->product

Figure 1: A plausible synthetic pathway to this compound.

Performance in Large-Scale Synthesis: A Comparative Analysis

The primary application of this compound is the formation of spiro-cyclopropanes. To evaluate its cost-benefit, we will compare it to two well-established alternative methods for constructing a model spiro[2.4]heptane-4,7-dione system: the Simmons-Smith reaction and the Corey-Chaykovsky reaction.

MethodReagent/PrecursorTypical Yield (Large Scale)Reagent CostSafety & Environmental Considerations
This compound This compound60-80%HighGenerates bromide waste. Organobromine compounds can be environmentally persistent. Requires careful handling to avoid exposure.[1][2]
Simmons-Smith Reaction Diiodomethane, Zinc-Copper Couple (or Diethylzinc)70-90%Moderate to HighDiiodomethane is expensive. Diethylzinc is pyrophoric. Generates zinc waste.[3]
Corey-Chaykovsky Reaction Trimethylsulfoxonium iodide, Base70-85%ModerateRequires strong base. Generates dimethyl sulfoxide (DMSO) as a byproduct, which needs to be managed.[4][5][6][7]
Experimental Protocols

1. Spirocyclization using this compound

This protocol describes a general procedure for the synthesis of a spiro[2.4]heptane derivative from a 1,3-dicarbonyl compound.

  • Reaction Setup: A solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., DMF, THF) is prepared in a reactor under an inert atmosphere.

  • Base Addition: A strong, non-nucleophilic base such as sodium hydride (2.2 eq) is added portion-wise at a controlled temperature (e.g., 0 °C).

  • Reagent Addition: this compound (1.1 eq) is added dropwise to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

2. Simmons-Smith Spirocyclopropanation

This method involves the cyclopropanation of a methylenecyclopentane derivative.

  • Reagent Preparation (Furukawa Modification): To a solution of diiodomethane (2.0 eq) in an anhydrous, non-coordinating solvent (e.g., dichloromethane) under an inert atmosphere, a solution of diethylzinc (1.1 eq) is added dropwise at 0 °C.

  • Substrate Addition: The methylenecyclopentane derivative (1.0 eq) is added to the freshly prepared Simmons-Smith reagent.

  • Reaction: The reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The product is purified by distillation or chromatography.

3. Corey-Chaykovsky Spirocyclopropanation

This protocol outlines the formation of a spiro-cyclopropane from an α,β-unsaturated cyclopentenone.

  • Ylide Formation: Trimethylsulfoxonium iodide (1.1 eq) is suspended in a dry aprotic solvent (e.g., DMSO, THF) under an inert atmosphere. A strong base, such as sodium hydride (1.1 eq), is added, and the mixture is stirred to form the sulfur ylide.

  • Substrate Addition: The α,β-unsaturated cyclopentenone (1.0 eq) is added to the ylide solution at room temperature.

  • Reaction: The reaction is stirred until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.[6][7]

Visualization of Methodologies

The logical workflow for each of the compared spirocyclization strategies can be visualized as follows:

cluster_0 This compound Method cluster_1 Simmons-Smith Reaction cluster_2 Corey-Chaykovsky Reaction A1 1,3-Dicarbonyl A2 Double Deprotonation A1->A2 A3 Double Nucleophilic Substitution A2->A3 A4 Spiro[2.4]heptane Derivative A3->A4 B1 Methylenecyclopentane B3 [2+1] Cycloaddition B1->B3 B2 Carbenoid Formation B2->B3 B4 Spiro[2.4]heptane Derivative B3->B4 C1 α,β-Unsaturated Ketone C3 Michael Addition C1->C3 C2 Ylide Formation C2->C3 C4 Intramolecular Cyclization C3->C4 C5 Spiro[2.4]heptane Derivative C4->C5

Figure 2: Comparison of synthetic workflows for spirocyclization.

Safety and Environmental Considerations

The large-scale use of any chemical reagent necessitates a thorough evaluation of its safety and environmental impact.

This compound:

  • Hazards: As an organobromine compound, it is likely to be an irritant and potentially harmful if inhaled or absorbed through the skin.[1] Long-term environmental persistence of organobromine compounds is a concern.[8]

  • Waste Management: Bromide-containing waste streams require specialized treatment to prevent environmental contamination. This can include incineration at high temperatures with scrubbing systems or chemical treatment to recover and recycle the bromine.[1]

Alternative Methods:

  • Simmons-Smith Reaction: The use of diethylzinc (Furukawa modification) poses a significant fire risk as it is pyrophoric.[3] Zinc-containing waste streams also require proper disposal.

  • Corey-Chaykovsky Reaction: The use of sodium hydride requires careful handling due to its flammability and reactivity with water. Large volumes of DMSO as a byproduct can be challenging to manage and purify for reuse.

  • Diazo Compounds: While not a direct alternative for this specific transformation, diazo compounds are a common class of cyclopropanating agents. They are often toxic and explosive, posing significant safety challenges for large-scale use.

The choice of method will, therefore, have a significant impact on the required safety infrastructure and waste management protocols.

Conclusion and Recommendations

The cost-benefit analysis of using this compound in large-scale synthesis reveals a trade-off between its synthetic utility and its associated costs and handling considerations.

Benefits:

  • Direct and Convergent: It offers a direct route to spiro[2.4]heptane systems from readily available 1,3-dicarbonyl compounds.

  • High Atom Economy: In the key bond-forming step, a significant portion of the reagent's atoms are incorporated into the final product.

Costs and Drawbacks:

  • High Reagent Cost: As a specialty chemical, its price is likely to be a major cost driver in a large-scale campaign.

  • Multi-step Synthesis: The synthesis of the reagent itself adds to the overall process complexity and cost.

  • Safety and Environmental Concerns: The handling of a brominated compound and the management of bromide waste streams require specific protocols and infrastructure.

Comparison with Alternatives:

  • Simmons-Smith Reaction: This method can be high-yielding but involves expensive and hazardous reagents. It is best suited for the cyclopropanation of existing olefins.

  • Corey-Chaykovsky Reaction: This is a versatile and cost-effective method for cyclopropanation of α,β-unsaturated ketones. The management of the DMSO byproduct is a key consideration at scale.

Recommendation:

The use of This compound is most justifiable in large-scale synthesis when:

  • The target spiro[2.4]heptane structure is not easily accessible through other routes.

  • The starting materials (1,3-dicarbonyls) are significantly cheaper and more readily available than the precursors required for alternative methods (e.g., methylenecyclopentanes or cyclopentenones).

  • The value of the final pharmaceutical product can absorb the high cost of the reagent.

For many applications, the Corey-Chaykovsky reaction may present a more cost-effective and scalable alternative for the synthesis of similar spiro-cyclopropyl ketones, provided that the required α,β-unsaturated precursor is readily accessible.

Ultimately, the choice of synthetic route will depend on a detailed process-specific analysis of raw material costs, expected yields, throughput, and the capital and operational costs associated with safety and environmental management for each option. It is recommended that process development teams conduct small-scale trials of each viable route to gather internal, quantitative data to inform the final decision for large-scale production.

References

A Comparative Guide to Bicyclo[1.1.0]butane Synthesis: Evaluating Alternatives to 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of bicyclo[1.1.0]butanes (BCBs) is a critical step in the creation of novel molecular scaffolds. These highly strained carbocycles serve as valuable bioisosteres and building blocks in medicinal chemistry. The traditional precursor, 1,1-bis(bromomethyl)cyclopropane, has long been a staple in this field. However, a range of alternative reagents and synthetic strategies have emerged, offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols.

Introduction to Bicyclo[1.1.0]butane Synthesis

The construction of the bicyclo[1.1.0]butane core is primarily achieved through intramolecular cyclization reactions. The classical approach involves the reductive cyclization of this compound, typically using an organolithium reagent. This method, while effective, has prompted the development of alternative pathways that may offer milder conditions, broader functional group tolerance, or access to differently substituted BCB derivatives. This guide will explore and compare the following key synthetic strategies:

  • Reductive Cyclization of this compound (The Benchmark)

  • Intramolecular Wurtz-Type Coupling of 1,3-Dihalocyclobutanes

  • Synthesis from Iodo-Bicyclo[1.1.1]pentane (Iodo-BCP) Derivatives

  • Generation from gem-Dibromocyclopropanes

  • Diastereoselective Carbometalation of Cyclopropenes

  • Intramolecular Cyclopropanation of Diazo Compounds

Comparative Analysis of Synthetic Methodologies

The selection of an appropriate synthetic route to BCBs depends on several factors, including the desired substitution pattern, available starting materials, and required reaction scale. The following sections provide a detailed comparison of the aforementioned methods, with quantitative data summarized in Table 1.

Reductive Cyclization of this compound

This benchmark method involves the treatment of this compound with a strong reducing agent, typically an organolithium reagent like n-butyllithium, to induce an intramolecular cyclization.

Reaction Workflow:

reagent This compound intermediate Dilithiated Intermediate reagent->intermediate n-BuLi, THF, -78 °C product Bicyclo[1.1.0]butane intermediate->product Intramolecular Cyclization

Workflow for BCB synthesis from this compound.

Experimental Protocol:

A solution of this compound in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, two equivalents of n-butyllithium in hexanes are added dropwise. The reaction mixture is stirred at -78 °C for a specified time before being quenched with a suitable proton source, such as methanol or water. The desired bicyclo[1.1.0]butane product is then isolated and purified using standard techniques.

Intramolecular Wurtz-Type Coupling of 1,3-Dihalocyclobutanes

An alternative approach involves the intramolecular coupling of a 1,3-dihalocyclobutane, such as 1-bromo-3-chlorocyclobutane, using an alkali metal, typically sodium, as the reducing agent.[1][2]

Reaction Mechanism:

start 1-Bromo-3-chlorocyclobutane radical1 Halocyclobutyl Radical start->radical1 Na, Dioxane, Reflux radical2 Dianion/Diradical Intermediate radical1->radical2 Electron Transfer product Bicyclo[1.1.0]butane radical2->product Intramolecular Coupling

Wurtz-type coupling for bicyclo[1.1.0]butane synthesis.

Experimental Protocol:

To a refluxing suspension of freshly cut sodium in purified dioxane, a solution of 1-bromo-3-chlorocyclobutane in dioxane is added over a period of one hour.[2] The reaction mixture is maintained at reflux for an additional two hours. The product, bicyclo[1.1.0]butane, is volatile and is typically collected in a cold trap cooled with liquid nitrogen.[2]

Synthesis from Iodo-Bicyclo[1.1.1]pentane (Iodo-BCP) Derivatives

This two-step method commences with the conversion of commercially available bicyclo[1.1.1]pentane (BCP) carboxylic acids into their corresponding iodo-derivatives via a photo-Hunsdiecker reaction.[3][4] Subsequent reaction with various nucleophiles affords substituted BCBs.[3][4]

Experimental Protocol:

  • Step 1: Photo-Hunsdiecker Reaction: A mixture of the BCP-carboxylic acid and an iodinating agent (e.g., 1,3-diiodo-5,5-dimethylhydantoin) in a suitable solvent like dichloromethane is irradiated with a compact fluorescent lamp at room temperature.[3]

  • Step 2: Nucleophilic Substitution: The isolated iodo-BCP is then heated with a nucleophile (e.g., an amine or thiol) in a polar aprotic solvent such as sulfolane. Microwave heating can significantly reduce the reaction time.[3]

Generation from gem-Dibromocyclopropanes

This method, often referred to as the Brinker method, involves the generation of a bicyclo[1.1.0]butyllithium intermediate from a gem-dibromocyclopropane derivative. This versatile intermediate can then be trapped with a wide range of electrophiles to yield functionalized BCBs.

Experimental Protocol:

A solution of a 1,1-dibromo-2-(halomethyl)cyclopropane in anhydrous THF is cooled to -78 °C. The sequential addition of two different organolithium reagents, typically methyllithium followed by tert-butyllithium, generates the bicyclo[1.1.0]butyllithium species. This intermediate is then reacted in situ with an electrophile.

Diastereoselective Carbometalation of Cyclopropenes

A highly diastereoselective route to polysubstituted BCBs involves the carbometalation of cyclopropenes. This strategy allows for the synthesis of BCBs with multiple stereodefined quaternary centers.

Experimental Protocol:

The synthesis begins with a copper-catalyzed carbomagnesiation of a cyclopropene, followed by trapping with an electrophile to generate a polysubstituted cyclopropane. Conversion to a (bromomethyl)iodocyclopropane derivative is then followed by an iodine-lithium exchange using n-butyllithium at -78 °C, which triggers the intramolecular cyclization to the BCB.

Intramolecular Cyclopropanation of Diazo Compounds

The rhodium-catalyzed intramolecular cyclopropanation of allyldiazo compounds provides a direct route to the bicyclo[1.1.0]butane skeleton.

Experimental Protocol:

A solution of the allyldiazo compound in a suitable solvent such as dichloromethane is treated with a catalytic amount of a rhodium catalyst (e.g., Rh₂(OAc)₄). The reaction typically proceeds at room temperature to afford the corresponding BCB.

Quantitative Data Summary

MethodStarting MaterialKey ReagentsTypical ConditionsYield (%)Reference(s)
Reductive CyclizationThis compoundn-BuLiTHF, -78 °CModerate-
Wurtz-Type Coupling1-Bromo-3-chlorocyclobutaneNaDioxane, Reflux78-94[2]
From Iodo-BCPsBCP-carboxylic acid1. DIH, hν2. Nucleophile, Sulfolane1. DCM, rt2. 80-140 °C (Microwave)20-70[3]
From gem-Dibromocyclopropanes1,1-Dibromo-2-(halomethyl)cyclopropaneMeLi, t-BuLi, ElectrophileTHF, -78 °CGood-
Carbometalation of CyclopropenesCyclopropene derivativeCu catalyst, Grignard, n-BuLiMulti-step, final cyclization at -78 to 0 °C60-95-
Intramolecular Cyclopropanation of Diazo Cmpds.Allyldiazo compoundRh₂(OAc)₄DCM, rtHigh-

Note: Yields are highly substrate-dependent and the values provided are representative.

Conclusion

While the reductive cyclization of this compound remains a viable method for the synthesis of bicyclo[1.1.0]butanes, several compelling alternatives now exist. The choice of synthetic strategy will be dictated by the specific target molecule, desired substitution patterns, and the availability of starting materials. The intramolecular Wurtz-type coupling offers a high-yield route to the parent BCB. The use of iodo-BCPs provides a modular approach to substituted BCBs from readily available starting materials. The generation of bicyclo[1.1.0]butyllithium from gem-dibromocyclopropanes and the carbometalation of cyclopropenes offer excellent control over stereochemistry and allow for the introduction of various functional groups. Finally, the intramolecular cyclopropanation of diazo compounds presents a direct and efficient route to the BCB core. For researchers in drug discovery and development, a thorough understanding of these diverse synthetic methodologies is crucial for the rational design and efficient synthesis of novel BCB-containing molecules.

References

A Spectroscopic Comparison of 1,1-Bis(bromomethyl)cyclopropane and its Diverse Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 1,1-Bis(bromomethyl)cyclopropane and its hydrolysis, substitution, and rearrangement products reveals key structural transformations. This guide provides a comparative overview of their spectral data, supported by experimental protocols for their synthesis and characterization, offering valuable insights for researchers in organic synthesis and drug development.

Introduction

This compound is a highly strained and reactive building block in organic synthesis. Its gem-dibromomethyl substitution pattern on a cyclopropane ring makes it susceptible to a variety of transformations, including nucleophilic substitution, elimination, and rearrangement reactions. Understanding the spectroscopic signatures of the parent molecule and its reaction products is crucial for reaction monitoring, product identification, and mechanistic studies. This guide presents a comparative analysis of the spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and its key reaction products.

Spectroscopic Data of this compound

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueFeaturePredicted/Reported Value
¹H NMR Chemical Shift (δ) of cyclopropane protons~ 1.2–1.8 ppm[1]
Chemical Shift (δ) of bromomethyl (-CH₂Br) protons~ 3.5–4.0 ppm[1]
¹³C NMR Chemical Shift (δ) of quaternary cyclopropane carbon-
Chemical Shift (δ) of cyclopropane -CH₂- carbons-
Chemical Shift (δ) of bromomethyl (-CH₂Br) carbons-
Mass Spectrometry Molecular Ion (M⁺) Peakm/z 228 (for C₅H₈Br₂)[1]
Infrared (IR) C-Br Stretch~ 600-700 cm⁻¹
Cyclopropane C-H Stretch~ 3000-3100 cm⁻¹

Reaction Pathways and Product Characterization

This compound serves as a versatile precursor for a range of cyclopropane and cyclobutane derivatives. The following sections detail the spectroscopic characteristics of products derived from common reaction pathways.

Hydrolysis to 1,1-Bis(hydroxymethyl)cyclopropane

The hydrolysis of the dibromide yields 1,1-Bis(hydroxymethyl)cyclopropane, a diol that is a useful intermediate in pharmaceutical synthesis.[1]

Table 2: Spectroscopic Data for 1,1-Bis(hydroxymethyl)cyclopropane

Spectroscopic TechniqueFeatureReported Value
¹H NMR (300 MHz, CDCl₃)Chemical Shift (δ) of -OH protons4.02 (s, 2H)[2]
Chemical Shift (δ) of -CH₂-O protons3.56 (s, 4H)[2]
Chemical Shift (δ) of cyclopropane protons0.48 (s, 4H)[2]
Mass Spectrometry (ESI)[M+Na]⁺ Peakm/z 125[2]
Rearrangement to Cyclobutane Derivatives

Under certain conditions, particularly solvolysis, this compound can undergo ring expansion to form more stable cyclobutane derivatives. One expected product is 3-bromo-1-(bromomethyl)cyclobutane. Another potential rearrangement product under reductive conditions is methylenecyclobutane.

Table 3: Spectroscopic Data for Rearrangement Products

ProductSpectroscopic TechniqueFeatureReported Value
3-Bromo-1-(bromomethyl)cyclobutane --Data not readily available
Methylenecyclobutane ¹H NMR (300 MHz, neat)Chemical Shift (δ) of =CH₂ protons4.645 (t)[3]
Chemical Shift (δ) of ring -CH₂- protons (alpha)2.649 (t)[3]
Chemical Shift (δ) of ring -CH₂- proton (beta)1.890 (quintet)[3]
Substitution Reactions

The bromide leaving groups can be displaced by various nucleophiles to introduce a wide range of functionalities. For example, reaction with sodium azide would yield 1,1-bis(azidomethyl)cyclopropane.

Experimental Protocols

Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane from Diethyl 1,1-cyclopropanedicarboxylate

This procedure outlines the reduction of a diester to the corresponding diol.

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclopropane.

General Protocol for Nucleophilic Substitution Reactions

This protocol can be adapted for various nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium ethoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Add the nucleophile to the solution. The reaction may require heating depending on the nucleophile's reactivity.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizing Reaction Pathways and Experimental Workflows

Reaction_Pathway A This compound B 1,1-Bis(hydroxymethyl)cyclopropane A->B Hydrolysis (H₂O) C 3-Bromo-1-(bromomethyl)cyclobutane A->C Rearrangement (Solvolysis) D 1,1-Bis(azidomethyl)cyclopropane A->D Substitution (NaN₃)

Caption: Reaction pathways of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reaction Reaction of this compound Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography / Distillation Workup->Purification NMR ¹H and ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: General experimental workflow for synthesis and analysis.

Conclusion

This guide provides a comparative framework for the spectroscopic analysis of this compound and its reaction products. While complete spectral data for the parent compound and some of its derivatives remain elusive in publicly accessible databases, the provided information and experimental protocols offer a solid foundation for researchers working with this versatile synthetic intermediate. Further detailed characterization of these compounds will undoubtedly contribute to a deeper understanding of their reactivity and expand their applications in organic chemistry.

References

Mechanistic Duel: Corey-Chaykovsky Cyclization vs. Nucleophilic Substitution on 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers navigating the synthesis of spirocyclic systems from 1,1-bis(bromomethyl)cyclopropane, this report details the mechanistic pathways, experimental outcomes, and procedural considerations for the intramolecular Corey-Chaykovsky reaction and classical bimolecular nucleophilic substitution.

This compound is a versatile building block in organic synthesis, prized for its potential to construct strained spirocyclic systems. The geminal bromomethyl groups offer two primary avenues for cyclization: an intramolecular Corey-Chaykovsky reaction utilizing a sulfur ylide to form a new cyclopropane ring, or a double nucleophilic substitution with a binucleophile to forge a new heterocyclic or carbocyclic ring. The choice between these pathways is dictated by the desired product, reaction efficiency, and the inherent reactivity of the substrate. This guide provides a mechanistic comparison of these two approaches, supported by available experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.

At a Glance: Corey-Chaykovsky vs. Nucleophilic Substitution

Reaction PathwayKey ReagentProduct TypeMechanistic HallmarkReported YieldKey Considerations
Intramolecular Corey-Chaykovsky Sulfur Ylide (e.g., Dimethylsulfoxonium methylide)Dispiro[2.0.2.1]heptaneYlide addition to one bromomethyl group, followed by intramolecular SN2 displacement of the second bromide.Data not available in searched literaturePotential for a novel route to highly strained spirocycles. Requires in-situ generation of the reactive ylide.
Double Nucleophilic Substitution Binucleophile (e.g., primary/secondary amines, malonates, sodium azide)Spiro-heterocycles or carbocycles (e.g., 5-azaspiro[2.4]heptane derivatives)Sequential SN2 reactions.Variable; direct alkylation can be challenging.The neopentylic nature of the electrophilic carbons can hinder the reaction, often requiring forcing conditions.[1]

Mechanistic Pathways and Key Intermediates

The divergent outcomes of these reactions stem from fundamentally different mechanistic approaches to bond formation.

The Corey-Chaykovsky Route: A Tandem Ylide Addition and Intramolecular Cyclization

The Corey-Chaykovsky reaction typically involves the reaction of a sulfur ylide with a carbonyl group to form an epoxide, or with an α,β-unsaturated carbonyl to yield a cyclopropane.[2][3][4] In the case of this compound, an intramolecular variant is proposed. The reaction is initiated by the nucleophilic attack of the sulfur ylide on one of the electrophilic bromomethyl carbons. This is followed by an intramolecular SN2 reaction, where the transient carbanion displaces the second bromide, leading to the formation of a new cyclopropane ring and yielding a dispiro[2.0.2.1]heptane system.

Corey_Chaykovsky_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Betaine Betaine Intermediate This compound->Betaine Ylide Attack Sulfur Ylide Sulfur Ylide (e.g., CH2=S(O)(CH3)2) Sulfur Ylide->Betaine Dispiroheptane Dispiro[2.0.2.1]heptane Betaine->Dispiroheptane Intramolecular SN2 Cyclization DMSO Dimethyl sulfoxide Betaine->DMSO

Caption: Intramolecular Corey-Chaykovsky reaction pathway.

The Nucleophilic Substitution Pathway: A Stepwise Double Alkylation

This pathway involves the reaction of this compound with a nucleophile capable of undergoing two successive alkylations. Common nucleophiles include primary or secondary amines, and carbanions derived from active methylene compounds like malonates. The reaction proceeds via two sequential SN2 steps. The first nucleophilic attack displaces one bromide ion, forming a mono-alkylated intermediate. Subsequent intramolecular SN2 reaction then leads to the formation of the spirocyclic product. However, a significant challenge in this approach is the neopentylic nature of the electrophilic carbons, which can sterically hinder the nucleophilic attack, potentially leading to low yields or the need for harsh reaction conditions.[1]

Nucleophilic_Substitution_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Substrate This compound Monoalkylation Mono-alkylated Intermediate Substrate->Monoalkylation First SN2 Attack Nucleophile Binucleophile (e.g., R-NH2) Nucleophile->Monoalkylation Spirocycle Spiro-heterocycle Monoalkylation->Spirocycle Intramolecular SN2 Cyclization

References

Safety Operating Guide

Navigating the Safe Disposal of 1,1-Bis(bromomethyl)cyclopropane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,1-Bis(bromomethyl)cyclopropane, a halogenated organic compound that requires careful management as hazardous waste. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is a flammable liquid and is harmful if swallowed, causing skin and eye irritation.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: Use impervious gloves (e.g., Viton®, Barrier®) and a lab coat.[3]

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside a fume hood or in poorly ventilated areas.

  • Body Protection: Wear a chemical-resistant apron or suit as necessary to prevent skin contact.[4]

Handling:

  • Always handle this compound within a certified chemical fume hood.

  • Keep away from heat, sparks, and open flames.[2][3]

  • Ground all containers and transfer equipment to prevent static discharge.[5]

  • Use non-sparking tools.[5]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Improper disposal, such as pouring it down the drain, is prohibited and can lead to environmental contamination.[6]

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[7] Mixing these wastes can complicate the disposal process and increase costs.

  • Container Selection: Use a designated, compatible, and properly labeled waste container. Polyethylene or glass containers are typically suitable. Ensure the container has a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components mixed in the waste. Indicate the approximate percentages of each component.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Accidental Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment and Cleanup: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain and absorb the liquid.[1][5]

  • Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₅H₈Br₂N/A
Molecular Weight 227.92 g/mol N/A
Appearance Not availableN/A
Boiling Point Not availableN/A
Flash Point Not available (Assumed to be flammable like similar compounds)N/A
Hazards Flammable, Harmful if swallowed, Skin and eye irritant[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment cluster_storage Storage & Disposal cluster_spill Spill Response start Start: Unused or Contaminated This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select Compatible & Labeled Waste Container segregate->container transfer Carefully Transfer Waste to Container in Fume Hood container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end spill Accidental Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate absorb Absorb with Inert Material evacuate->absorb collect Collect Contaminated Material into a Sealed Container absorb->collect spill_disposal Dispose of as Hazardous Waste collect->spill_disposal spill_disposal->contact_ehs

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1,1-Bis(bromomethyl)cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal protocols for 1,1-Bis(bromomethyl)cyclopropane (CAS No. 29086-41-7). Due to its reactive nature and potential health hazards, strict adherence to these guidelines is imperative to ensure laboratory safety.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is recognized for its high reactivity, largely due to the presence of two bromomethyl groups on a strained cyclopropane ring, making it a valuable intermediate in organic synthesis.[1][3] However, this reactivity also presents significant safety challenges. The compound is sensitive to light and moisture, necessitating careful storage and handling.[1]

PropertyValueSource
Molecular FormulaC₅H₈Br₂[1][2][3]
Molecular Weight227.93 g/mol [2][3][4][5]
AppearanceColorless to light yellow liquid[1][2]
Storage Temperature2-8°C[2]
Water Solubility230mg/L at 30℃[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a reactive and hazardous chemical.[6][7] It may be toxic, corrosive, and potentially carcinogenic.[1][8] The primary routes of exposure are inhalation, skin contact, and eye contact.[9][10]

Summary of Hazards:

  • Reactive: Can undergo vigorous reactions, especially with incompatible materials.[3][6]

  • Irritant: Causes skin, eye, and respiratory system irritation.[9][10]

  • Harmful: May be harmful if swallowed or inhaled.[9][10]

  • Potential Carcinogen: Handle with appropriate precautions for carcinogenic compounds.[1]

Due to these hazards, a comprehensive PPE strategy is essential. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical safety goggles and a full-face shieldGoggles must be splash-proof. A face shield is required when there is a risk of splashes or explosions.[7][8][11]
Hands Double gloves (chemotherapy-rated)Wear two pairs of nitrile gloves that meet ASTM D6978 standards.[12] The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[13] Change gloves frequently, especially after contamination.
Body Chemical-resistant gownA disposable, polyethylene-coated gown is required.[12] It should be seamless in critical areas and provide full coverage.[13][14]
Respiratory Fit-tested N95 respirator or PAPRRequired for any work outside of a certified chemical fume hood or when generating aerosols.[12][13]
Feet Closed-toe shoes and shoe coversImpervious shoe covers should be worn and removed before exiting the work area to prevent the spread of contamination.[13]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the essential steps for safely handling this compound in a laboratory setting.

Experimental Workflow:

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Cleanup prep1 Conduct Hazard Assessment prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Assemble All Materials & PPE prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Work Within Fume Hood prep4->handle1 Begin Experiment handle2 Use Smallest Possible Quantities handle1->handle2 handle3 Ground and Bond Containers During Transfer handle2->handle3 handle4 Use Spark-Proof Tools handle3->handle4 clean1 Decontaminate Work Surfaces handle4->clean1 Experiment Complete clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Methodology:

  • Preparation:

    • Hazard Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and other relevant safety information.[8][15]

    • Designated Area: All handling of this compound must be conducted in a certified chemical fume hood with the sash at the lowest practical position.[8][11]

    • Assemble Materials: Ensure all necessary equipment, reagents, and spill cleanup materials are within the fume hood before introducing the chemical.[11]

    • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.[7][15]

  • Handling:

    • Ventilation: Always work within the fume hood to prevent inhalation of vapors.[8][15]

    • Quantity: Use the smallest amount of the chemical necessary for the procedure to minimize risks.[11]

    • Transfers: When transferring the liquid, use spark-proof tools and ensure containers are properly grounded and bonded to prevent static discharge.[9][16]

    • Incompatible Materials: Keep the chemical away from incompatible substances such as strong oxidizing agents and strong bases.[17]

  • Post-Handling & Cleanup:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

    • Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing outer gloves, gown, face shield, and then inner gloves.

    • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[16]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Disposal Workflow:

G cluster_waste Waste Generation & Collection cluster_disposal Final Disposal waste1 Unused Chemical waste_collect Collect in Designated, Labeled, Sealed Hazardous Waste Containers waste1->waste_collect waste2 Contaminated Labware (glass, plastic) waste2->waste_collect waste3 Contaminated PPE (gloves, gown) waste3->waste_collect disp1 Store Waste in a Ventilated, Secure Area waste_collect->disp1 Transfer to Storage disp2 Arrange for Pickup by a Licensed Disposal Company disp1->disp2 disp3 Complete Waste Manifest Documentation disp2->disp3

Caption: Disposal workflow for this compound waste.

Procedure:

  • Waste Collection:

    • Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

    • Contaminated Materials: All disposable items, such as gloves, gowns, and labware that have been in contact with the chemical, are considered hazardous waste and must be placed in a separate, clearly labeled hazardous waste container.[18] Do not mix this waste with other waste streams.[18]

    • Containers: Empty containers retain product residue and must be handled as hazardous waste.[9]

  • Storage and Disposal:

    • Storage: Store hazardous waste containers in a cool, dry, and well-ventilated area away from incompatible materials, heat, and ignition sources.[16][18]

    • Professional Disposal: Arrange for the disposal of all waste through a licensed hazardous waste management company.[18] Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Bis(bromomethyl)cyclopropane
Reactant of Route 2
Reactant of Route 2
1,1-Bis(bromomethyl)cyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.